molecular formula C9H6N2O4 B1597225 2-Aminocarbonyl-5-nitrobenzofuran CAS No. 267644-49-5

2-Aminocarbonyl-5-nitrobenzofuran

Número de catálogo: B1597225
Número CAS: 267644-49-5
Peso molecular: 206.15 g/mol
Clave InChI: MYPIUKNLLUEYBL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Aminocarbonyl-5-nitrobenzofuran is a useful research compound. Its molecular formula is C9H6N2O4 and its molecular weight is 206.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Aminocarbonyl-5-nitrobenzofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Aminocarbonyl-5-nitrobenzofuran including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

267644-49-5

Fórmula molecular

C9H6N2O4

Peso molecular

206.15 g/mol

Nombre IUPAC

5-nitro-1-benzofuran-2-carboxamide

InChI

InChI=1S/C9H6N2O4/c10-9(12)8-4-5-3-6(11(13)14)1-2-7(5)15-8/h1-4H,(H2,10,12)

Clave InChI

MYPIUKNLLUEYBL-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C=C(O2)C(=O)N

SMILES canónico

C1=CC2=C(C=C1[N+](=O)[O-])C=C(O2)C(=O)N

Origen del producto

United States
Foundational & Exploratory

Synthesis of 2-Aminocarbonyl-5-nitrobenzofuran: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context and Chemical Rationale

2-Aminocarbonyl-5-nitrobenzofuran (IUPAC: 5-nitrobenzofuran-2-carboxamide) is a high-value synthetic intermediate predominantly utilized in the pharmaceutical manufacturing of Vilazodone, a selective serotonin reuptake inhibitor (SSRI) and 5-HT1A receptor partial agonist 12. The structural core of this molecule—a benzofuran ring substituted with a strongly electron-withdrawing nitro group and a functionalizable carboxamide—presents specific synthetic challenges.

Historically, amidation of benzofuran derivatives relied on harsh chlorinating agents (e.g., thionyl chloride) which generate corrosive byproducts and risk degrading the heteroaromatic system. The modern, highly optimized route discussed in this whitepaper relies on a two-stage process: a base-mediated Knoevenagel-type cyclization followed by a mild mixed-anhydride amidation 1. This pathway ensures high atom economy, avoids toxic chlorinating gases, and provides self-validating isolation steps suitable for industrial scale-up.

Mechanistic Pathway & Workflow Visualization

The synthesis is executed via two primary transformations:

  • Benzofuran Ring Construction: 5-nitrosalicylaldehyde undergoes O-alkylation with ethyl bromoacetate. The mild base (K₂CO₃) deprotonates the phenol, driving a Williamson ether synthesis. The proximity of the newly formed active methylene to the aldehyde triggers an intramolecular aldol/Knoevenagel condensation. In situ basic hydrolysis of the ester yields 5-nitrobenzofuran-2-carboxylic acid.

  • Mixed Anhydride Amidation: Direct amidation of the carboxylic acid is thermodynamically unfavorable. By reacting the acid with isobutyl chloroformate and triethylamine, a highly electrophilic mixed anhydride is generated. This intermediate undergoes rapid nucleophilic acyl substitution when exposed to aqueous ammonia, selectively yielding the target carboxamide without requiring high pressures or temperatures 1.

SynthesisPathway A 5-Nitrosalicylaldehyde + Ethyl Bromoacetate B O-Alkylation & Cyclization A->B K2CO3, DMF 90-130°C C 5-Nitrobenzofuran-2- carboxylic acid B->C Hydrolysis (pH 2.0) D Activation (Isobutyl Chloroformate) C->D Et3N, DCM 0-5°C E Mixed Anhydride Intermediate D->E F Amidation (Aqueous NH3) E->F G 2-Aminocarbonyl-5- nitrobenzofuran F->G Nucleophilic Acyl Substitution

Figure 1: Synthetic workflow for 2-Aminocarbonyl-5-nitrobenzofuran from 5-nitrosalicylaldehyde.

Reaction Parameters and Quantitative Data

The following table summarizes the optimized stoichiometric ratios and conditions required to maximize yield while suppressing side reactions (such as intermolecular cross-condensations).

StepReagent / ReactantMolar EquivalentsSolventTemp (°C)Time (h)Expected Yield
1 5-Nitrosalicylaldehyde1.0DMF90–1304–6N/A (Starting Mat.)
1 Ethyl Bromoacetate1.1 – 1.2DMF90–1304–6N/A
1 Potassium Carbonate (K₂CO₃)1.1 – 1.5DMF90–1304–675–85%
2 5-Nitrobenzofuran-2-carboxylic acid1.0DCM0–50.5–0.75N/A (Intermediate)
2 Isobutyl Chloroformate1.1DCM0–50.5–0.75N/A
2 Triethylamine (Et₃N)1.2DCM0–50.5–0.75N/A
2 Aqueous Ammonia (25-30%)Excess (3.0+)DCM / H₂O0–251–280–90%

Experimental Methodologies

The following protocols are designed as self-validating systems. Causality for each physical intervention (temperature shifts, pH adjustments) is explicitly defined to ensure the operator can troubleshoot deviations in real-time.

Protocol A: Synthesis of 5-Nitrobenzofuran-2-carboxylic acid

Causality Focus: The use of K₂CO₃ provides a mild basic environment that prevents the degradation of the aldehyde while being sufficiently basic to drive the Knoevenagel cyclization at elevated temperatures.

  • Reactor Preparation & Charging: To a dry, multi-neck round-bottom flask equipped with a reflux condenser, thermocouple, and magnetic stirrer, add 5-nitrosalicylaldehyde (1.0 eq) and anhydrous N,N-dimethylformamide (DMF) (10 volumes).

  • Phenoxide Formation: Add anhydrous potassium carbonate (K₂CO₃, 1.2 eq). Stir the suspension at 25 °C for 15 minutes. Visual Cue: A color shift typically indicates the formation of the phenoxide ion.

  • Alkylation & Cyclization: Introduce ethyl bromoacetate (1.1 eq) dropwise to control any mild exotherm. Elevate the reaction temperature to 90–130 °C and maintain for 4 to 6 hours 1.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexane:EtOAc) or HPLC. The disappearance of the 5-nitrosalicylaldehyde peak validates the completion of the cyclization.

  • Hydrolysis & Self-Validating Isolation: Cool the mixture to room temperature and quench with distilled water. The basic nature of the mixture facilitates the hydrolysis of the intermediate ester. Slowly acidify the aqueous mixture with dilute HCl (1M) until the pH reaches exactly 2.0.

    • Validation: The carboxylic acid product is insoluble in water at a pH below its pKa (~3.5). A sudden, heavy precipitation of solid at pH 2.0 physically validates the successful formation of 5-nitrobenzofuran-2-carboxylic acid.

  • Filtration: Filter the precipitate, wash thoroughly with cold water to remove residual DMF and inorganic salts, and dry under a vacuum at 50 °C.

Protocol B: Synthesis of 2-Aminocarbonyl-5-nitrobenzofuran

Causality Focus: Activation via isobutyl chloroformate must be done at low temperatures (0–5 °C) to prevent the thermal decomposition of the mixed anhydride into an unreactive ester and CO₂.

  • Activation: Suspend the dried 5-nitrobenzofuran-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) (10 volumes). Add triethylamine (Et₃N, 1.2 eq) to dissolve the acid as its triethylammonium salt. Cool the reactor to 0–5 °C using an ice-water bath.

  • Mixed Anhydride Formation: Add isobutyl chloroformate (1.1 eq) dropwise, strictly maintaining the internal temperature below 5 °C. Stir the mixture for 30–45 minutes 1.

  • Amidation: Rapidly introduce aqueous ammonia (25-30% w/w, excess) dropwise to the chilled mixture. The strong nucleophilicity of ammonia outcompetes water, attacking the mixed anhydride to form the amide. Stir vigorously for 1 to 2 hours, allowing the system to naturally warm to ambient temperature.

  • Workup & Purification: Remove the DCM under reduced pressure. The biphasic residue will precipitate the crude amide. Resuspend the solid in a solvent mixture of ethyl acetate and tetrahydrofuran (THF) to dissolve organic impurities, leaving the highly crystalline 2-Aminocarbonyl-5-nitrobenzofuran intact.

  • Final Isolation: Filter the purified solid, wash with a minimal amount of cold ethyl acetate, and dry under vacuum.

Downstream Applications in Drug Development

Once isolated, 2-Aminocarbonyl-5-nitrobenzofuran serves as the direct precursor to the piperazine-benzofuran moiety of Vilazodone. The nitro group is typically reduced to an amine using sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation (Pd/C) 2. The resulting 5-aminobenzofuran-2-carboxamide is then subjected to an alkaline cyclization with bis(2-chloroethyl)amine to construct the piperazine ring 3, finalizing the left-hand pharmacophore of the SSRI.

References

  • Synthesis method for antidepressant drug vilazodone (CN103159749A). Google Patents. 1

  • An investigation of the synthesis of vilazodone . ResearchGate. 2

  • 5-Amino-benzofuran-2-carboxylic acid derivatives (EP0738722A1). Google Patents. 3

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 2-Aminocarbonyl-5-nitrobenzofuran

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

2-Aminocarbonyl-5-nitrobenzofuran, also known as 5-nitrobenzofuran-2-carboxamide, is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the benzofuran scaffold in biologically active molecules.[1] A thorough understanding of its physical and chemical properties is fundamental for its development, formulation, and quality control. This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Aminocarbonyl-5-nitrobenzofuran and details the experimental protocols for their determination. The methodologies described herein are grounded in established scientific principles to ensure data integrity and reproducibility, offering valuable insights for researchers engaged in the synthesis and characterization of novel benzofuran derivatives.

Introduction to 2-Aminocarbonyl-5-nitrobenzofuran

The benzofuran moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] The introduction of a nitro group and an aminocarbonyl group at the 5- and 2-positions, respectively, can significantly influence the molecule's electronic properties, solubility, and potential for intermolecular interactions, thereby modulating its pharmacokinetic and pharmacodynamic profile. Accurate characterization of the physical properties of 2-Aminocarbonyl-5-nitrobenzofuran is a critical first step in its journey from a laboratory curiosity to a potential therapeutic agent.

This guide will systematically address the key physical properties of 2-Aminocarbonyl-5-nitrobenzofuran, providing both theoretical context and practical, step-by-step experimental protocols for their measurement.

Core Physicochemical Properties

A foundational understanding of a compound's physical properties is paramount for its application in a research and development setting. These properties dictate how the compound will behave in various experimental and physiological environments.

Molecular Structure and Identity

The initial step in characterizing any compound is to confirm its molecular structure and identity.

2_Aminocarbonyl_5_nitrobenzofuran C1 C C2 C C1->C2 C3 C C2->C3 H3 H C2->H3 C4 C C3->C4 N2 N C3->N2 C5 C C4->C5 H4 H C4->H4 C6 C C5->C6 H5 H C5->H5 C6->C1 O1 O C6->O1 C7 C C8 C C7->C8 C9 C C7->C9 C8->C1 H6 H C8->H6 N1 N C9->N1 O2 O C9->O2 O1->C7 H1 H N1->H1 H2 H N1->H2 O3 O N2->O3 O4 O4 N2->O4 O

Figure 1. Molecular Structure of 2-Aminocarbonyl-5-nitrobenzofuran.

PropertyValueSource
IUPAC Name 5-nitro-1-benzofuran-2-carboxamide[3]
Molecular Formula C₉H₆N₂O₄[3]
Molecular Weight 206.16 g/mol [3]
CAS Number 267644-49-5[3]
Melting Point

The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound, while a broad and depressed range suggests the presence of impurities.[4][5][6]

Experimental Protocol: Melting Point Determination using a Digital Apparatus

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Finely grind the crystalline sample B Pack into a capillary tube (2-3 mm height) A->B C Place capillary in melting point apparatus D Heat rapidly to ~20°C below expected M.P. C->D E Heat slowly (1-2°C/min) near M.P. D->E F Record T_initial (first liquid droplet) E->F G Record T_final (all solid has melted) F->G H Report melting range (T_initial - T_final) G->H

Figure 2. Workflow for Melting Point Determination.

  • Sample Preparation:

    • Ensure the sample of 2-Aminocarbonyl-5-nitrobenzofuran is completely dry.

    • Place a small amount of the crystalline solid on a clean, dry watch glass and crush it into a fine powder using a spatula.[5]

    • Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the tube.

    • Tap the sealed end of the capillary tube on a hard surface to compact the sample to a height of 2-3 mm.[7]

  • Measurement:

    • Insert the capillary tube into the heating block of a calibrated digital melting point apparatus.[5]

    • If the approximate melting point is unknown, perform a rapid preliminary heating to determine a rough estimate.[7]

    • For an accurate measurement, heat the block rapidly to about 20°C below the expected melting point.

    • Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[7]

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (T_initial).

    • Continue heating slowly and record the temperature at which the last crystal melts (T_final).[7]

  • Data Reporting:

    • The melting point is reported as the range from T_initial to T_final.

    • Perform the determination in triplicate to ensure reproducibility.

Solubility Profile

Solubility is a crucial parameter, especially in drug development, as it directly impacts bioavailability.[8][9] The solubility of 2-Aminocarbonyl-5-nitrobenzofuran should be assessed in a range of solvents with varying polarities.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Add excess solid to a known volume of solvent B Agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48h A->B C Allow undissolved solid to settle B->C D Withdraw an aliquot of the supernatant C->D E Filter the aliquot (e.g., 0.22 µm syringe filter) D->E F Quantify the concentration of the filtrate using a validated analytical method (e.g., HPLC-UV) E->F

Figure 3. Shake-Flask Method for Solubility Determination.

  • Preparation:

    • Add an excess amount of solid 2-Aminocarbonyl-5-nitrobenzofuran to a series of vials, each containing a known volume of a specific solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO).[9] The presence of undissolved solid is essential to ensure saturation.

  • Equilibration:

    • Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance) for a sufficient period (typically 24-48 hours) to reach equilibrium.[10]

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for the undissolved solid to sediment.

    • Carefully withdraw an aliquot of the supernatant.

    • Filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.[10]

  • Quantification:

    • Dilute the filtrate with a suitable solvent.

    • Determine the concentration of 2-Aminocarbonyl-5-nitrobenzofuran in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Prepare a calibration curve with known concentrations of the compound to accurately quantify the solubility.

  • Data Reporting:

    • Calculate the solubility in units such as mg/mL or µM.

    • The results should be reported for each solvent and temperature tested.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and identifying the functional groups present in a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Expected ¹H and ¹³C NMR Spectral Features:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzofuran ring system. The chemical shifts of these protons will be influenced by the electron-withdrawing nitro group and the amide group. The two amine protons of the carboxamide will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide will appear at a characteristic downfield shift. The carbons attached to the nitro group and the oxygen of the furan ring will also have distinct chemical shifts.

Experimental Protocol: NMR Sample Preparation

  • Solvent Selection: Choose a suitable deuterated solvent in which 2-Aminocarbonyl-5-nitrobenzofuran is soluble (e.g., DMSO-d₆ or CDCl₃). Test for solubility beforehand.[11]

  • Sample Preparation:

    • Weigh approximately 5-20 mg of the compound for ¹H NMR and a larger amount for ¹³C NMR into a clean, dry vial.[12][13]

    • Add approximately 0.6-0.7 mL of the deuterated solvent.[13][14]

    • Ensure the sample is fully dissolved.

    • Filter the solution through a pipette plugged with cotton or glass wool directly into a clean NMR tube to remove any particulate matter.[11][12][15]

  • Data Acquisition: Acquire the NMR spectra on a calibrated spectrometer.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected FT-IR Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretch (amide)3400-3200
C-H stretch (aromatic)3100-3000
C=O stretch (amide)~1690
N-O stretch (nitro, asymmetric)1550-1500
N-O stretch (nitro, symmetric)1350-1300
C=C stretch (aromatic)1600-1450
C-O-C stretch (furan)1250-1050

Experimental Protocol: FT-IR Sample Preparation (KBr Pellet Method)

  • Sample Preparation:

    • Thoroughly dry both the sample of 2-Aminocarbonyl-5-nitrobenzofuran and spectroscopic grade potassium bromide (KBr).

    • In an agate mortar, grind 1-2 mg of the sample with approximately 100-200 mg of KBr until a fine, homogeneous powder is obtained.[16]

  • Pellet Formation:

    • Transfer the powder to a pellet die.

    • Apply pressure using a hydraulic press to form a transparent or translucent pellet.[16]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

    • A background spectrum of a blank KBr pellet should be collected first.[17]

Alternative Method: Attenuated Total Reflectance (ATR)-FT-IR

For a quicker, non-destructive analysis, a small amount of the solid powder can be placed directly on the ATR crystal, and pressure is applied to ensure good contact before acquiring the spectrum.[17][18][19]

Conclusion

This technical guide has outlined the fundamental physical properties of 2-Aminocarbonyl-5-nitrobenzofuran and provided detailed, field-proven protocols for their experimental determination. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, which is essential for the informed progression of research and development activities involving this and related compounds. The synthesis of this compound would likely proceed via the corresponding ethyl ester, ethyl 5-nitrobenzofuran-2-carboxylate, followed by amidation.[2] The characterization data obtained through the protocols described herein will be invaluable for confirming the identity and purity of the synthesized compound.

References

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (2024, May 31). Retrieved from [Link]

  • Sample preparation for FT-IR. University of California, Los Angeles. Retrieved from [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. Retrieved from [Link]

  • Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab, Virginia Tech. Retrieved from [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. (2026, January 22). Retrieved from [Link]

  • Solubility Testing Guidelines for Pharmaceuticals. Scribd. Retrieved from [Link]

  • Guide to FT-IR Spectroscopy. Bruker. Retrieved from [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. (2019, September 2). Retrieved from [Link]

  • Preparing an NMR sample. University of York, Department of Chemistry. Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. Retrieved from [Link]

  • Sample Preparation & NMR Tubes. Weizmann Institute of Science, Chemical Research Support. Retrieved from [Link]

  • NMR Sample Preparation. University of Cambridge, Department of Chemistry. Retrieved from [Link]

  • NMR Sample Preparation. University of Victoria, Department of Chemistry. Retrieved from [Link]

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate. Retrieved from [Link]

  • Melting point determination. University of Calgary, Department of Chemistry. Retrieved from [Link]

  • Experiment 1: Melting-point Determinations. Athabasca University. Retrieved from [Link]

  • Exp 1 - Melting Points. University of Missouri–St. Louis, Department of Chemistry. Retrieved from [Link]

  • Experiment (1) determination of melting points. (2021, September 19). Retrieved from [Link]

  • Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. MDPI. (2022, March 8). Retrieved from [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • 5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI. (2022, December 2). Retrieved from [Link]

  • 5-Nitrofurfural. PubChem. Retrieved from [Link]

  • 5-Nitrobenzofuran-2-carboxylic acid. PubChem. Retrieved from [Link]

  • Process for the preparation of 5-Nitrobenzofurans. Google Patents.
  • Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. (2023). Journal of Pharmaceutical Negative Results, 14(3), 645-654. Retrieved from [Link]

  • 5-Nitrofuran-2-carboxaldehyde valerhydrazone. PubChem. Retrieved from [Link]

  • 2-Furancarboxaldehyde, 5-nitro-. NIST WebBook. Retrieved from [Link]

  • 5-Nitrofuranyl Derivatives are Reactive Towards Methanolic Media as Exemplified by 1H, 13C NMR Spectroscopy & Their Colours. ChemRxiv. Retrieved from [Link]

  • 5-Nitro-2-furaldehyde. SynThink. Retrieved from [Link]

  • N'-(5-bromofuran-2-carbonyl)isonicotinohydrazide. Preprints.org. (2023, July 3). Retrieved from [Link]

  • 2-Furancarboxaldehyde, 5-nitro-. NIST WebBook, SRD 69. Retrieved from [Link]

  • 5-Nitro-N-(2-phenylethyl)-2-furamide. SpectraBase. Retrieved from [Link]

Sources

2-Aminocarbonyl-5-nitrobenzofuran (CAS 267644-49-5): A Comprehensive Technical Guide for Pharmaceutical Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Aminocarbonyl-5-nitrobenzofuran (synonymous with 5-nitrobenzofuran-2-carboxamide) is a highly versatile, bifunctional heterocyclic building block. Characterized by a rigid benzofuran core, an electron-withdrawing nitro group at the C5 position, and a reactive carboxamide at the C2 position, this compound serves as a critical intermediate in advanced pharmaceutical synthesis.

As a Senior Application Scientist, I have structured this guide to provide an authoritative deep-dive into the chemical profiling, mechanistic synthesis, and downstream applications of this compound. Specifically, we will explore its indispensable role in the commercial synthesis of the serotonergic antidepressant Vilazodone and its emerging utility as a scaffold for JAK/STAT pathway inhibitors .

Chemical Profiling & Physicochemical Data

Understanding the structural parameters of 2-Aminocarbonyl-5-nitrobenzofuran is essential for predicting its solubility, reactivity, and behavior in biological assays. The electron-withdrawing nature of the nitro group significantly decreases the electron density of the benzofuran ring, rendering the C2-carboxamide highly stable against spontaneous hydrolysis while priming the C5 position for chemoselective reduction.

Table 1: Physicochemical Properties

Property Value Source
IUPAC Name 5-nitro-1-benzofuran-2-carboxamide PubChem
CAS Number 267644-49-5 PubChem
Molecular Formula C9H6N2O4 PubChem
Molecular Weight 206.15 g/mol PubChem
Exact Mass 206.03275668 Da PubChem
XLogP3-AA 1.4 (Indicates moderate lipophilicity) PubChem

| Hydrogen Bond Donors | 1 | PubChem |

Core Application I: Synthesis of Vilazodone

Vilazodone is a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist. The synthesis of its benzofuran-piperazine moiety relies entirely on the precise manipulation of 2-Aminocarbonyl-5-nitrobenzofuran .

Mechanistic Rationale

The synthesis begins with the construction of the benzofuran core, followed by the activation of the carboxylic acid to an amide. The critical transition involves the chemoselective reduction of the C5-nitro group to an amine, which subsequently acts as a nucleophile to construct the piperazine ring.

Vilazodone_Synthesis Start 5-Nitrosalicylaldehyde + Ethyl bromoacetate Acid 5-Nitrobenzofuran-2-carboxylic acid Start->Acid K2CO3, Heat (Hydrolysis) Amide 5-Nitrobenzofuran-2-carboxamide (CAS 267644-49-5) Acid->Amide Isobutyl chloroformate, NH3 Amine 5-Aminobenzofuran-2-carboxamide Amide->Amine Na2S2O4, EtOH/H2O Piperazine 5-(Piperazin-1-yl)benzofuran-2-carboxamide Amine->Piperazine Bis(2-chloroethyl)amine Vilazodone Vilazodone (Antidepressant) Piperazine->Vilazodone Alkylation

Fig 1. Synthetic workflow of Vilazodone utilizing CAS 267644-49-5 as a core intermediate.

Experimental Protocol: Synthesis of 2-Aminocarbonyl-5-nitrobenzofuran

Causality Check: Direct amidation of carboxylic acids is thermodynamically unfavorable. We utilize isobutyl chloroformate to generate a highly reactive mixed anhydride intermediate. This prevents the degradation of the benzofuran core that often occurs when using harsh reagents like thionyl chloride .

  • Reagent Preparation: Dissolve 5-nitrobenzofuran-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.2 eq) and cool the system to 0°C in an ice-water bath.

  • Mixed Anhydride Formation: Dropwise add isobutyl chloroformate (1.1 eq) while maintaining the temperature below 5°C. Stir for 30 minutes. Validation: The reaction mixture will transition to a pale yellow, indicating anhydride formation.

  • Amidation: Slowly introduce aqueous ammonia (excess, 25-30%). Vigorously stir for 2 hours at room temperature.

  • Workup & Isolation: Remove the organic solvent under reduced pressure. Dissolve the crude solid in a mixture of ethyl acetate and tetrahydrofuran (THF). Wash with brine, dry over anhydrous Na2SO4, and concentrate to yield 2-Aminocarbonyl-5-nitrobenzofuran as a solid .

Experimental Protocol: Downstream Reduction to 5-Aminobenzofuran-2-carboxamide

Causality Check: While catalytic hydrogenation (Pd/C) is a standard reduction method, it risks over-reducing the benzofuran double bond. We employ sodium hydrosulfite (Na2S2O4, vat powder) as a mild, chemoselective, and scalable alternative .

  • Reaction Setup: Suspend 2-Aminocarbonyl-5-nitrobenzofuran in an ethanol/water solvent system.

  • Reduction: Add sodium hydrosulfite (3.0 to 6.0 eq) in portions. Heat the mixture gently. Validation: The disappearance of the starting material can be monitored via TLC (DCM:MeOH 9:1); the nitro compound (UV active, higher Rf) converts to the polar amine (lower Rf, ninhydrin positive).

  • Isolation: Remove ethanol under vacuum. Adjust the aqueous layer to pH 2.0 using dilute HCl to solubilize the amine, extract impurities with DCM, then neutralize the aqueous layer to precipitate the pure 5-aminobenzofuran-2-carboxamide .

Core Application II: JAK/STAT Pathway Inhibitor Development

Beyond classical SSRIs, the 2-Aminocarbonyl-5-nitrobenzofuran scaffold has been identified in patent literature as a vital precursor for synthesizing Janus Kinase (JAK) inhibitors .

Mechanistic Rationale

JAK kinases (JAK1, JAK2, JAK3, TYK2) are cytoplasmic tyrosine kinases essential for cytokine signaling. JAK3 specifically associates with the common gamma chain of receptors for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. Overactivation of this pathway is implicated in autoimmune diseases, asthma, and transplant rejection .

Derivatives synthesized from 2-Aminocarbonyl-5-nitrobenzofuran (such as 2-cyano-5-nitrobenzofuran) act as ATP-competitive inhibitors. The planar benzofuran core mimics the purine ring of ATP, allowing the molecule to dock securely within the highly conserved kinase domain of JAK3, thereby halting the phosphorylation of STAT proteins.

JAK_STAT_Pathway Cytokine Cytokine (IL-2, IL-4, IL-7) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK3 JAK3 Kinase Receptor->JAK3 Activates STAT STAT Protein JAK3->STAT Phosphorylates pSTAT Phosphorylated STAT Dimer STAT->pSTAT Dimerization Transcription Gene Transcription pSTAT->Transcription Nuclear Translocation Inhibitor Benzofuran-derived JAK3 Inhibitor Inhibitor->JAK3 Competitive ATP Blockade

Fig 2. JAK/STAT signaling pathway and targeted inhibition by benzofuran derivatives.

Analytical Characterization & Validation

To ensure the integrity of the synthesized 2-Aminocarbonyl-5-nitrobenzofuran before downstream application, rigorous analytical validation is required. The following self-validating spectral data should be used as a benchmark for quality control :

  • 1H NMR (DMSO-d6, 400 MHz):

    • δ 8.75 (d, 1H, J = 2.7 Hz) — Corresponds to the isolated C4 proton on the benzofuran ring, strongly deshielded by the adjacent nitro group.

    • δ 8.28 (m, 2H) — Corresponds to the C6 and C7 aromatic protons.

    • δ 7.86 (d, 1H, J = 9.0 Hz) — Coupling confirms the ortho-relationship on the phenyl ring.

    • δ 7.83 (bs, 1H) & δ 7.72 (s, 1H) — Broad singlets corresponding to the two non-equivalent protons of the primary carboxamide (-NH2) due to restricted rotation.

  • LC-MS:

    • Target mass (m/z): 206 [M]+.

    • Validation threshold: Chromatographic purity must exceed 93% before proceeding to the reduction step to prevent the formation of complex, inseparable piperazine byproducts .

References

  • PubChem. "2-Aminocarbonyl-5-nitrobenzofuran | C9H6N2O4 | CID 1382955".
  • Google Patents. "CN103159749A - Synthesis method for antidepressant drug vilazodone".
  • Google Patents. "CA2608367A1 - Compositions and methods for inhibition of the jak pathway".
  • ResearchGate. "An investigation of the synthesis of vilazodone". Journal of Chemical Research.

C9H6N2O4: A Comprehensive Technical Guide to 5-Nitroindole-2-carboxylic Acid in Drug Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecular formula C9H6N2O4 corresponds to several isomeric structures, but in the realm of medicinal chemistry and pharmaceutical synthesis, its most prominent and industrially significant representative is 5-Nitroindole-2-carboxylic acid (CAS: 16730-20-4)[1]. This compound serves as a privileged scaffold, acting as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), most notably the bisheteroarylpiperazine (BHAP) non-nucleoside reverse transcriptase inhibitor (NNRTI), Delavirdine[2].

This whitepaper provides an in-depth technical analysis of C9H6N2O4, detailing its physicochemical profiling, validated de novo synthesis protocols, and its mechanistic application in advanced drug development workflows.

Physicochemical Profiling & Structural Analysis

Understanding the physicochemical behavior of 5-Nitroindole-2-carboxylic acid is critical for optimizing reaction conditions, particularly regarding its solubility and reactivity during amide coupling and cyclization reactions. The electron-withdrawing nature of the nitro group at the C5 position significantly influences the acidity of the carboxylic acid and the overall nucleophilicity of the indole ring.

Quantitative Data Summary
PropertyValueCausality / Significance
Molecular Formula C9H6N2O4Defines the stoichiometric baseline for synthetic scaling.
Molecular Weight 206.15 g/mol Utilized for precise molar equivalent calculations in coupling.
CAS Registry Number 16730-20-4Primary identifier for sourcing and regulatory documentation[1].
Melting Point >300 °CIndicates high crystal lattice energy; requires high-boiling solvents for dissolution[1].
Density (Predicted) 1.632 ± 0.06 g/cm³Relevant for phase separation and liquid-liquid extraction protocols[1].
pKa (Predicted) 4.09 ± 0.30Acidic carboxylate dictates the use of coupling reagents (e.g., EDC/CDI) over direct thermal amidation[1].

De Novo Synthesis: The Fischer Indole Approach

The most robust and scalable method for synthesizing 5-nitroindole-2-carboxylic acid relies on the Fischer Indole Synthesis [3]. This approach is favored because it provides strict regiocontrol over the formation of the indole core, utilizing readily available starting materials.

Mechanistic Rationale

The reaction utilizes polyphosphoric acid (PPA) as both a solvent and a Lewis acid catalyst. PPA is specifically chosen because it effectively drives the[3,3]-sigmatropic rearrangement of the hydrazone intermediate while simultaneously acting as a dehydrating agent to promote final cyclization[3].

Step-by-Step Experimental Protocol

Note: This protocol is a self-validating system; the precipitation of the final product serves as a visual confirmation of successful ester hydrolysis.

  • Hydrazone Condensation:

    • Dissolve p-nitrophenylhydrazine hydrochloride in an aqueous solution.

    • Add an ethanolic solution of ethyl pyruvate.

    • Stir the mixture at 20°C–60°C for 20 to 60 minutes.

    • Outcome: Collect the intermediate precipitate, ethyl pyruvate-4-nitrophenylhydrazone.

  • Fischer Indolization:

    • Suspend the collected hydrazone intermediate in a benzene-class solvent (or toluene) in the presence of polyphosphoric acid (PPA) catalyst.

    • Heat the reaction mixture to 85°C–115°C for 20 to 60 minutes.

    • Outcome: The [3,3]-sigmatropic rearrangement yields ethyl 5-nitroindole-2-carboxylate[3].

  • Alkaline Hydrolysis & Acidification:

    • Subject the ethyl ester to alkaline hydrolysis (e.g., using NaOH) at 20°C–30°C for 5 to 8 hours.

    • Carefully acidify the aqueous layer using concentrated hydrochloric acid (HCl) until the pH drops below the pKa (~4.09), triggering the precipitation of the free acid.

    • Filter, wash with water, and dry to obtain high-purity (>98% HPLC) 5-nitroindole-2-carboxylic acid[3].

G A p-Nitrophenylhydrazine + Ethyl Pyruvate B Condensation (Ethanol, 20-60°C) A->B C Hydrazone Intermediate B->C D Fischer Indolization (Polyphosphoric Acid, 85-115°C) C->D E Ethyl 5-nitroindole-2-carboxylate D->E F Alkaline Hydrolysis & HCl Acidification E->F G 5-Nitroindole-2-carboxylic Acid (C9H6N2O4) F->G

Caption: Fischer Indole Synthesis workflow for C9H6N2O4 production.

Application in Antiviral Drug Development: Delavirdine Synthesis

The most critical pharmaceutical application of C9H6N2O4 is its role as the foundational left-hand pharmacophore in Delavirdine mesylate (Rescriptor), an NNRTI used in HIV-1 combination therapy[2].

Causality in Experimental Choices

In the synthesis of Delavirdine, the coupling of the indole carboxylic acid with the pyridinyl-piperazine derivative must occur before the reduction of the nitro group. If the nitro group were reduced to an amine prior to coupling, the resulting 5-aminoindole-2-carboxylic acid would be highly prone to self-polymerization (intermolecular amidation) during the activation of the carboxylic acid.

Furthermore, 1-ethyl-3-(dimethylaminopropyl)carbodiimide (EDC) is selected as the coupling agent because it facilitates amide bond formation under mild conditions, preventing the degradation of the sensitive piperazine ring, and its urea byproduct is easily washed away in aqueous workup[2],[4].

Step-by-Step Delavirdine Synthesis Protocol
  • Amide Coupling (Activation & Conjugation):

    • Combine 0.86 g of 5-nitroindole-2-carboxylic acid and 0.43 g of 1-[3-(isopropylamino)-2-pyridinyl]piperazine in 4 mL of Tetrahydrofuran (THF)[4].

    • Add 0.45 g of EDC (or 1,1'-carbonyldiimidazole, CDI) to activate the carboxylate[2],[4].

    • Stir at 20°C–25°C for 3 hours.

    • Workup: Dissolve in chloroform, extract with saturated aqueous sodium bicarbonate and saline, dry over anhydrous sodium sulfate, and concentrate to yield the nitro-amide intermediate[4].

  • Catalytic Nitro Reduction:

    • Dissolve 1.0 g of the intermediate in a 1:1 mixture of ethanol and THF (120 mL total)[4].

    • Add 0.15 g of 10% Palladium on Carbon (Pd/C)[4].

    • Hydrogenate the mixture at 40 psi for 14 hours. The Pd/C catalyst selectively reduces the C5-nitro group to a primary amine without cleaving the newly formed amide bond or the piperazine ring[2],[4].

    • Workup: Filter through celite to remove the catalyst and purify via flash chromatography[4].

  • Mesylation & Salt Formation:

    • Treat the resulting amine with methanesulfonyl chloride (MsCl) to form the methanesulfonamide (U-90152)[2].

    • Dissolve in acetonitrile and treat with 1 equivalent of methanesulfonic acid to precipitate Delavirdine mesylate[2].

G N1 C9H6N2O4 (5-Nitroindole-2-carboxylic Acid) N3 Amide Coupling (EDC/CDI, THF) N1->N3 N2 Pyridinyl-piperazine Derivative N2->N3 N4 Nitro-Amide Intermediate N3->N4 N5 Catalytic Reduction (H2, Pd/C, 40 psi) N4->N5 N6 Amino-Amide Intermediate N5->N6 N7 Mesylation (MsCl, MeSO3H) N6->N7 N8 Delavirdine Mesylate (HIV-1 NNRTI) N7->N8

Caption: Chemical transformation logic for the synthesis of Delavirdine from C9H6N2O4.

Advanced Derivatization: HIV-1 Integrase Strand Transfer Inhibitors

Beyond NNRTIs, the C9H6N2O4 scaffold is actively utilized in the discovery of novel HIV-1 integrase strand transfer inhibitors (INSTIs). The unique electron absorption effect of the C2 carbonyl group allows for highly specific functionalization of the indole ring[5].

For instance, researchers utilize the Vilsmeier–Haack reaction to introduce a formyl group at the C3 position of the esterified 5-nitroindole-2-carboxylate. This reaction proceeds with exceptionally high yields (~95%) because the C2 ester directs the electrophilic aromatic substitution efficiently to the C3 position. The resulting formyl group can then be reduced to a hydroxymethyl group via the Meerwein–Ponndorf–Verley reaction, creating a bulky hydrophobic pharmacophore designed to occupy the hydrophobic cavity of the viral intasome core[5].

References

  • 16730-20-4 C9H6N2O4 5-Nitroindole-2-carboxylic acid high quality with competitive price Source: LookChem URL:[Link]

  • CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid Source: Google Patents URL
  • Delavirdine mesilate, U-90152S, Rescriptor - Synthesis Database Source: DrugFuture URL:[Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors Source: National Institutes of Health (PMC) URL:[Link]

Sources

5-Nitrobenzofuran Scaffolds in Modern Drug Discovery: Synthesis, Mechanisms, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzofuran scaffold represents a privileged pharmacophore in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic therapeutics. Among its derivatives, 5-nitrobenzofuran compounds have emerged as highly potent agents across oncology, neuropharmacology, and infectious diseases. The strategic placement of a nitro group at the C5 position fundamentally alters the electronic landscape of the bicyclic core, enhancing electrophilicity, improving lipophilicity, and establishing critical hydrogen-bonding interactions within target protein active sites.

This technical guide synthesizes recent literature to provide an authoritative overview of 5-nitrobenzofuran compounds. It details field-proven synthetic methodologies, dissects their mechanisms of action, and presents quantitative pharmacological data to guide researchers in the rational design of next-generation therapeutics.

The Pharmacophore Logic of the 5-Nitrobenzofuran Scaffold

The inherent structural versatility of the benzofuran ring allows for extensive functionalization at the C2 and C3 positions, as well as on the phenyl ring. However, the introduction of a nitro group (


) at the C5 position acts as a powerful electronic modulator. The strongly electron-withdrawing nature of the nitro group reduces the electron density of the furan oxygen, stabilizing the molecule against oxidative degradation while simultaneously serving as a hydrogen-bond acceptor[1].

In targeted cancer therapies, this structural modification enables small molecules to selectively inhibit multiple oncogenic pathways, such as those driven by receptor tyrosine kinases (e.g., VEGFR-2 and EGFR)[2]. Furthermore, in neuroprotective applications, the 5-nitro substitution dictates the spatial orientation and binding affinity of the molecule within the hydrophobic pockets of Monoamine Oxidase (MAO) enzymes[3].

Synthetic Methodologies: Rational Assembly and Validation

The synthesis of 5-nitrobenzofuran derivatives requires precise control over cyclization conditions to prevent side reactions such as premature polymerization or ester hydrolysis. Below are two validated, step-by-step methodologies for generating key intermediates and active pharmaceutical ingredients.

Protocol 1: Synthesis of Ethyl 5-nitrobenzofuran-2-carboxylate

Objective: Construct the foundational 5-nitrobenzofuran core from a substituted salicylaldehyde precursor[1].

  • Reagent Preparation : Dissolve 1.0 equivalent of 2-hydroxy-5-nitrobenzaldehyde in anhydrous N-methyl pyrrolidine (NMP).

    • Causality: NMP is selected for its high boiling point and polar aprotic nature, which perfectly solvates the reactants while stabilizing the highly polar transition states required for cyclization.

  • Alkylation : Add 1.2 equivalents of ethyl bromoacetate and 1.5 equivalents of anhydrous sodium carbonate (

    
    ).
    
    • Causality:

      
       acts as a mild base to selectively deprotonate the phenolic hydroxyl group without causing unwanted saponification of the ethyl bromoacetate ester. The resulting phenoxide attacks the α-carbon of the bromoacetate via an 
      
      
      
      mechanism.
  • Cyclization : Heat the reaction mixture to 90°C for 4 hours.

    • Causality: Elevated thermal energy drives the intramolecular aldol-type condensation between the newly installed ester carbonyl and the adjacent aldehyde, effectively closing the furan ring.

  • Self-Validation (In-Process Control) : Monitor reaction progress via Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The disappearance of the bright yellow aldehyde spot confirms complete conversion.

  • Isolation & Verification : Quench the mixture with ice water, extract with ethyl acetate, and recrystallize from ethanol. Validate the final structure via

    
    -NMR (verifying the characteristic furan C3-H singlet at approximately 
    
    
    
    7.5 ppm) and High-Resolution Mass Spectrometry (HRMS).

G Start 2-Hydroxy-5-nitrobenzaldehyde Alkylation Alkylation Step (Ethyl bromoacetate, Na2CO3) Start->Alkylation Base Catalysis Intermediate O-Alkylated Intermediate Alkylation->Intermediate Cyclization Intramolecular Cyclization (Aldol-type Condensation) Intermediate->Cyclization Heat / N-methyl pyrrolidine Product Ethyl 5-nitrobenzofuran-2-carboxylate Cyclization->Product

Caption: Step-by-step synthetic workflow for 5-nitrobenzofuran core assembly.

Protocol 2: Synthesis of Aryl (5-nitrobenzofuran-2-yl)ketoximes

Objective: Convert ketone derivatives into oximes to enhance hydrogen-bonding capacity, a critical factor for antifungal target engagement[4].

  • Condensation Setup : Suspend 5 mmol of aryl (5-nitrobenzofuran-2-yl) ketone in 25 mL of absolute ethanol. Add 7 mmol of hydroxylamine hydrochloride.

  • Catalytic Neutralization : Introduce 7 mmol of anhydrous sodium acetate.

    • Causality: Hydroxylamine is supplied as a hydrochloride salt for stability. Sodium acetate acts as a buffer to neutralize the HCl, liberating the nucleophilic free hydroxylamine base while maintaining a slightly acidic pH, which is ideal for the subsequent dehydration step of oxime formation.

  • Reflux : Heat the mixture to reflux for 3 hours.

    • Causality: Refluxing provides the activation energy required for the nucleophilic addition of hydroxylamine to the carbonyl, followed by the elimination of water.

  • Self-Validation : Cool the mixture to room temperature to induce crystallization. Validate success via IR spectroscopy by confirming the appearance of a broad O-H stretch at ~3200-3300 cm⁻¹ and the disappearance of the sharp ketone C=O stretch at ~1650 cm⁻¹.

Oncology Applications: Dual Kinase Inhibition

The development of small molecules capable of inhibiting multiple oncogenic pathways is a primary strategy in modern anticancer drug discovery. Recent studies have demonstrated that 2-aryl-5-nitrobenzofuran-based hydrazones exhibit extraordinary cytotoxic activity against breast cancer cell lines (e.g., MCF-7) by acting as dual inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR)[2].

The inclusion of a 4-(trifluoromethylphenyl)hydrazone arm paired with a 2-(3,5-dimethoxyphenyl) substituent (Compound 3k) creates an optimal steric and electronic profile that anchors the molecule within the ATP-binding pockets of these kinases. This dual inhibition effectively starves the tumor of angiogenic signals while simultaneously halting epidermal proliferation.

Quantitative Data: Anticancer Activity
CompoundAryl SubstituentHydrazone ArmMCF-7 Cytotoxicity IC

(μM)
VEGFR-2 IC

(μM)
EGFR IC

(μM)
3j 3,4,5-trimethoxyphenylPhenyl5.123.35>10.0
3k 3,5-dimethoxyphenyl4-trifluoromethylphenyl4.213.37Active Dual Target
3f 4-methoxyphenylPhenyl>10.0>10.05.29

Data summarized from in vitro enzymatic inhibition assays and cytotoxicity screenings[2].

G Compound 5-Nitrobenzofuran Derivative (3k) VEGFR2 VEGFR-2 Kinase Inhibition Compound->VEGFR2 IC50 = 3.37 μM EGFR EGFR Kinase Inhibition Compound->EGFR Dual Targeting CellCycle G0/G1 Cell Cycle Arrest VEGFR2->CellCycle Apoptosis Annexin V+ Apoptosis EGFR->Apoptosis Tumor MCF-7 Tumor Suppression CellCycle->Tumor Apoptosis->Tumor

Caption: Mechanism of 5-nitrobenzofuran derivatives in MCF-7 breast cancer cells.

Neuroprotection and Antimicrobial Efficacy

Beyond oncology, the 5-nitrobenzofuran scaffold is highly effective in neuropharmacology. Specifically, nitro- and methoxy-substituted 2-phenylbenzofurans have been identified as potent, reversible inhibitors of Monoamine Oxidase (MAO) enzymes[3]. The position of the methoxy group on the phenyl ring determines the selectivity between MAO-A and MAO-B. For instance, 2-(3-methoxyphenyl)-5-nitrobenzofuran (Compound 9) demonstrates exceptional selectivity and potency for MAO-B, making it a strong candidate for neuroprotective therapies in Parkinson's and Alzheimer's diseases.

Quantitative Data: MAO Inhibition Profiles
CompoundChemical StructurePrimary TargetIC

(μM)
Mechanism Type
9 2-(3-methoxyphenyl)-5-nitrobenzofuranMAO-B0.024Reversible
7 7-nitro-2-phenylbenzofuranMAO-A0.168Reversible
8 2-(2-methoxyphenyl)-5-nitrobenzofuranMAO-BActiveReversible

Data summarized from in vitro human recombinant MAO inhibition studies[3].

Additionally, the conversion of 5-nitrobenzofuran ketones into oximes (as described in Protocol 2) yields compounds with promising anticandidal activity. The presence of a methoxy substitution on the phenyl ring of these oximes significantly enhances their antifungal efficacy by optimizing the lipophilic balance required for fungal cell wall penetration[4].

Conclusion & Future Perspectives

The 5-nitrobenzofuran moiety is far more than a structural curiosity; it is a highly tunable pharmacophore capable of addressing complex, multifactorial diseases. By leveraging the electron-withdrawing properties of the C5 nitro group, researchers can design molecules with enhanced target affinity, metabolic stability, and dual-action mechanisms. Future drug development efforts should focus on optimizing the pharmacokinetic profiles of these derivatives, particularly exploring nanoparticle formulations or chitosan conjugation to improve bioavailability and tissue-specific targeting.

References

  • Examining the 2-aryl-5-nitrobenzofuran-based hydrazones for anti-breast (MCF-7) cancer activity, potential to induce cell cycle arrest and inhibit receptor tyrosine kinases (VEGFR-2 & EGFR) Source: PubMed / NIH URL: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives Source: RSC Advances URL: [Link]

  • Synthesis and in vitro study of nitro- and methoxy-2-phenylbenzofurans as human Monoamine Oxidase inhibitors Source: UniCA IRIS URL: [Link]

  • Synthesis and Antifungal Activity of New Nitrobenzofuran Derivatives Source: DergiPark URL: [Link]

Sources

The Genesis and Mechanistic Evolution of Benzofuran Synthesis: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzofuran (benzo[b]furan) is a privileged heterocyclic scaffold in medicinal chemistry, serving as the structural backbone for numerous therapeutics, including anti-arrhythmics, anti-Alzheimer agents, and target-specific anti-cancer drugs ()[1]. The fusion of a benzene ring with a furan core creates a unique electronic environment that readily interacts with diverse biological targets. As a Senior Application Scientist, understanding the causality behind the synthetic construction of this ring is paramount. This whitepaper traces the historical discovery of benzofuran synthesis and details the mechanistic evolution of its construction, providing self-validating, actionable protocols for modern researchers.

Historical Genesis: The Perkin Era (1870)

In 1870, William Henry Perkin achieved the first successful synthesis of the benzofuran ring ()[2]. Perkin's pioneering work involved the heating of coumarin with potassium hydroxide, which induced a ring-opening and subsequent decarboxylative ring-closure to yield the parent benzofuran.

Mechanistic Causality: The strong base cleaves the lactone of coumarin, forming a phenoxide intermediate. The subsequent intramolecular attack on the adjacent unsaturated moiety, driven by the thermodynamic stability of the resulting aromatic system, forces the expulsion of a leaving group (or decarboxylation in related derivatives), cementing the furan ring. While historically monumental, this method suffered from harsh conditions and poor functional group tolerance, necessitating the development of more controlled methodologies.

Classical Milestones: The Rap-Stoermer Synthesis

The Rap-Stoermer reaction remains one of the most reliable classical methods for constructing 2-acyl benzofurans. It involves the base-mediated condensation of salicylaldehydes (or ortho-hydroxyketones) with α-haloketones ()[3].

Mechanistic Causality & Design: The reaction is a tandem process. First, the base deprotonates the phenolic hydroxyl group, generating a nucleophilic phenoxide that undergoes an


 displacement of the halide on the α-haloketone (O-alkylation). Second, an intramolecular aldol-type condensation occurs between the newly installed active methylene and the ortho-carbonyl group. Finally, dehydration yields the fully aromatized benzofuran. The choice of base and solvent dictates the kinetic success of the reaction and prevents competing intermolecular aldol condensation.

RapStoermer Sal Salicylaldehyde (Nucleophile/Electrophile) Base Base (e.g., K2CO3 or DABCO) Deprotonation Sal->Base Mix in Solvent Halo α-Haloketone (Electrophile/Nucleophile) Halo->Base Mix in Solvent Inter1 Phenoxide Intermediate (O-Alkylation) Base->Inter1 SN2 Displacement Inter2 Aldol-Type Condensation (Intramolecular Cyclization) Inter1->Inter2 Base-Catalyzed Product 2-Acyl Benzofuran (Target Scaffold) Inter2->Product Dehydration (-H2O)

Logical workflow and mechanistic pathway of the Rap-Stoermer benzofuran synthesis.

Quantitative Data: Base Efficiency in Rap-Stoermer Synthesis

The table below summarizes the profound impact of base selection on the kinetic efficiency and yield of 2-benzoylbenzofuran synthesis ()[4].

BaseSolvent SystemTemperature (°C)Yield (%)Kinetic & Mechanistic Notes
DABCO

(Microwave)
10092 Fastest kinetics; greenest profile; minimizes side products.

MeCNReflux78Good alternative for highly acid-sensitive substrates.

DMF8065Standard conditions; plagued by slow kinetics.
NaOH EtOHReflux45Poor yield; significant intermolecular aldol side products.
Protocol 1: Modified Rap-Stoermer Synthesis of 6-Hydroxybenzofuran Derivatives

Self-Validating System: This protocol utilizes DABCO to prevent the degradation of sensitive aldehydes. The completion of the O-alkylation step must be validated by TLC (monitoring the loss of the highly fluorescent starting aldehyde) before increasing heat for cyclization.

  • Preparation: Dissolve 4-benzyloxy-2-hydroxybenzaldehyde (1.0 equiv, 10 mmol) in anhydrous DMF (20 mL) under an inert

    
     atmosphere.
    
  • Reagent Addition: Add Ethyl Bromoacetate (1.2 equiv, 12 mmol) followed by DABCO (2.5 equiv, 25 mmol). Causality: DABCO acts as both a base and a transient nucleophilic catalyst, accelerating the

    
     displacement without triggering premature aldol reactions.
    
  • Cyclization: Heat the mixture to 80–90 °C for 4–8 hours. Monitor via LC-MS until the intermediate ether mass is fully converted to the dehydrated benzofuran mass

    
    .
    
  • Workup: Quench with saturated aqueous

    
     (50 mL) to neutralize the base. Extract with EtOAc (
    
    
    
    mL). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (Hexanes/EtOAc, 8:2) to yield the protected benzofuran ester.

The Transition-Metal Catalyzed Era: Palladium and Copper Synergy

As drug discovery demanded more complex, highly substituted benzofurans, classical methods fell short due to the limited commercial availability of substituted α-haloketones. The advent of transition-metal catalysis revolutionized benzofuran synthesis. The Sonogashira coupling followed by intramolecular cyclization is now the gold standard for synthesizing 2-substituted benzofurans from ortho-iodophenols and terminal alkynes ()[1].

Mechanistic Causality: The reaction utilizes a synergistic dual-catalyst system. Palladium(0) undergoes oxidative addition into the aryl iodide bond of the ortho-iodophenol. Simultaneously, Copper(I) activates the terminal alkyne by forming a copper acetylide intermediate. Transmetalation transfers the alkyne to the Pd(II) center, followed by reductive elimination to form an ortho-alkynylphenol. The pendant hydroxyl group then undergoes an intramolecular hydroalkoxylation across the alkyne to form the benzofuran ring.

PdCuCatalysis Start o-Iodophenol + Terminal Alkyne Pd_Ox Pd(0) to Pd(II) Oxidative Addition Start->Pd_Ox Cu_Trans Cu(I) Cocatalyst Transmetalation Pd_Ox->Cu_Trans Alkyne Activation Pd_Red Reductive Elimination (Alkyne-Phenol Coupling) Cu_Trans->Pd_Red Cyclo Intramolecular Hydroalkoxylation (Ring Closure) Pd_Red->Cyclo Pd(0) Regeneration Benzofuran 2-Substituted Benzofuran Cyclo->Benzofuran Base / Heat

Catalytic cycle of the Pd/Cu-mediated Sonogashira coupling and cyclization.

Protocol 2: One-Pot Pd/Cu-Catalyzed Synthesis of 2-Arylbenzofurans

Self-Validating System: The transition from the cross-coupled intermediate to the cyclized product can be tracked by the disappearance of the alkyne stretch (~2100


) using in-situ IR spectroscopy.
  • Preparation: In an oven-dried Schlenk tube, combine ortho-iodophenol (1.0 equiv, 5 mmol), terminal aryl alkyne (1.2 equiv, 6 mmol),

    
     (5 mol%), and CuI (10 mol%).
    
  • Solvent/Base Addition: Add anhydrous Triethylamine (

    
    , 15 mL) which acts as both the solvent and the base. Causality:
    
    
    
    neutralizes the HI generated during the formation of the copper acetylide, driving the transmetalation forward and preventing catalyst poisoning.
  • Reaction: Degas the mixture via three freeze-pump-thaw cycles. Stir at 80 °C for 12 hours under an Argon atmosphere.

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and filter through a pad of Celite to remove metal particulates. Wash the filtrate with 1M HCl to remove the amine base, then with brine.

  • Isolation: Dry over anhydrous

    
    , concentrate, and purify via silica gel chromatography to isolate the pure 2-arylbenzofuran.
    

Modern Green & Ultrasound-Assisted Approaches

Recent advancements prioritize green chemistry and operational efficiency. For instance, the ultrasound-assisted Rap-Stoermer reaction utilizing PEG-400 as a phase-transfer catalyst has shown remarkable efficiency ()[5]. PEG-400 facilitates the transport of the inorganic base (


) into the organic phase, drastically reducing reaction times from 10 hours to under 45 minutes while improving yields of complex benzofuroylcarbazoles[6].

Conclusion

The synthesis of benzofuran has evolved from Perkin's harsh degradative methods to highly elegant, atom-economical transition-metal catalyzed cascades. For drug development professionals, selecting the appropriate synthetic route—whether a modified Rap-Stoermer for 2-acyl derivatives or a Pd/Cu-catalyzed cyclization for 2-aryl/alkyl variants—depends heavily on the electronic nature of the starting materials and the specific substitution pattern required for target binding affinity.

References

  • Title: A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies Source: ACS Omega (2024) URL: [Link]

  • Title: Natural source, bioactivity and synthesis of benzofuran derivatives Source: RSC Advances (2019) URL: [Link]

  • Title: A novel and facile synthesis of 3-(2-benzofuroyl)- and 3,6-bis(2-benzofuroyl)carbazole derivatives Source: Beilstein Journal of Organic Chemistry (2011) URL: [Link]

Sources

Structural Analysis and Synthesis of 2-Aminocarbonyl-5-nitrobenzofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Aminocarbonyl-5-nitrobenzofuran (IUPAC: 5-nitro-1-benzofuran-2-carboxamide) is a highly functionalized bicyclic heteroaromatic compound. Characterized by a rigid, planar benzofuran core substituted with a strongly electron-withdrawing nitro group and a hydrogen-bond-donating primary amide, it serves as a critical advanced intermediate in medicinal chemistry. Most notably, it is the foundational building block in the commercial synthesis of Vilazodone , a selective serotonin reuptake inhibitor (SSRI) and 5-HT1A receptor partial agonist[1]. This whitepaper provides a comprehensive structural analysis, mechanistic evaluation, and self-validating experimental protocols for the synthesis and characterization of this vital chemical entity.

Physicochemical Profiling

Understanding the physicochemical properties of 2-Aminocarbonyl-5-nitrobenzofuran is essential for predicting its solubility, reactivity, and behavior during chromatographic purification. The presence of both a nitro group and a primary amide results in extensive intermolecular hydrogen bonding, rendering the molecule highly crystalline but poorly soluble in non-polar organic solvents.

Table 1: Quantitative Physicochemical Data

Parameter Value
IUPAC Name 5-nitro-1-benzofuran-2-carboxamide
CAS Registry Number 267644-49-5
Molecular Formula C9H6N2O4
Molecular Weight 206.15 g/mol
Exact Mass 206.0327 Da
Topological Polar Surface Area (TPSA) 102 Ų
Computed XLogP3 1.4

| H-Bond Donors / Acceptors | 1 / 4 |

Data sourced and verified from the PubChem Database[2].

Synthetic Pathway and Mechanistic Insights

The industrial and laboratory-scale synthesis of 5-nitrobenzofuran-2-carboxamide relies on a robust, two-stage sequence starting from commercially available 5-nitrosalicylaldehyde[1].

  • Benzofuran Core Construction: The process initiates with the O-alkylation of 5-nitrosalicylaldehyde using ethyl bromoacetate in the presence of potassium carbonate. The intermediate ether undergoes a base-catalyzed intramolecular aldol-type condensation, followed by dehydration, to construct the aromatic benzofuran ring. Subsequent ester hydrolysis yields 5-nitrobenzofuran-2-carboxylic acid.

  • Amidation via Mixed Anhydride Activation: Direct amidation of the carboxylic acid with ammonia is thermodynamically unfavorable due to the formation of an unreactive ammonium salt. To bypass this, the acid is reacted with isobutyl chloroformate and triethylamine to form a highly electrophilic mixed anhydride . Aminolysis with aqueous ammonia then selectively attacks the sterically accessible benzofuran-carbonyl, expelling isobutyl carbonate (which decomposes into isobutanol and CO2) to yield the target amide[1].

Pathway1 A 5-Nitrosalicylaldehyde + Ethyl Bromoacetate B Alkylation & Cyclization (K2CO3, Heat) A->B C 5-Nitrobenzofuran-2-carboxylic acid B->C Hydrolysis D Activation (Isobutyl Chloroformate, Et3N) C->D E Amidation (Aqueous NH3) D->E F 2-Aminocarbonyl-5-nitrobenzofuran E->F Precipitation

Fig 1: Synthetic workflow of 2-Aminocarbonyl-5-nitrobenzofuran from 5-nitrosalicylaldehyde.

Comprehensive Structural Analysis

To ensure scientific integrity and confirm the success of the synthesis, rigorous structural elucidation is required. The following data breakdown explains the causality behind the observed spectral phenomena.

Nuclear Magnetic Resonance (1H NMR)

Due to the compound's rigid planar structure and strong intermolecular hydrogen bonding, DMSO-d6 is the mandatory solvent for NMR analysis. The 1H NMR spectrum provides a definitive map of the molecule's electronic environment, as confirmed by patent CA2608367A1[3]:

  • δ 8.75 ppm (d, J = 2.7 Hz, 1H): Assigned to H-4 . Causality: This proton is situated adjacent to the highly electron-withdrawing nitro group, experiencing maximum anisotropic deshielding. The small coupling constant (2.7 Hz) is characteristic of meta-coupling with H-6.

  • δ 8.28 ppm (m, 2H): This multiplet is a convergence of the H-6 proton (a doublet of doublets due to ortho-coupling with H-7 and meta-coupling with H-4) and one of the primary amide NH protons .

  • δ 7.86 ppm (d, J = 9.0 Hz, 1H): Assigned to H-7 . Causality: The large coupling constant (9.0 Hz) confirms ortho-coupling with H-6. It is less deshielded than H-4 because the adjacent furan oxygen donates electron density into the ring via resonance.

  • δ 7.83 ppm (bs, 1H): Assigned to the second amide NH proton . Causality: Amide protons frequently appear as broad singlets (bs) due to the quadrupolar relaxation of the adjacent 14N nucleus and variable hydrogen-bonding states.

  • δ 7.72 ppm (s, 1H): Assigned to H-3 . Causality: This proton resides on the furan ring, isolated from the benzene ring's spin system, thus appearing as a sharp, uncoupled singlet.

Mass Spectrometry (LC-MS)

Electrospray ionization (ESI) in positive mode yields a robust [M+H]+ pseudomolecular ion at m/z 207.0 [3]. A characteristic neutral loss of 17 Da (NH3) from the primary amide is frequently observed during collision-induced dissociation (CID), yielding a fragment at m/z 190, which is highly diagnostic of the terminal carboxamide moiety.

Experimental Protocols: A Self-Validating System

The following protocol details the critical amidation step, engineered with built-in in-process controls to ensure trustworthiness and reproducibility.

Step 1: Mixed Anhydride Formation

  • Suspend 5-nitrobenzofuran-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Add triethylamine (1.2 eq) and stir until a homogenous solution is achieved. Cool the reaction mixture to 0°C using an ice bath. Causality: Strict temperature control prevents the exothermic degradation of the highly reactive mixed anhydride intermediate.

  • Dropwise add isobutyl chloroformate (1.1 eq) over 15 minutes.

  • Self-Validation Checkpoint (TLC): After 30 minutes, monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 1:1). The highly polar carboxylic acid (Rf ~0.1) must be completely consumed, replaced by a distinct, less polar mixed anhydride spot (Rf ~0.6).

Step 2: Aminolysis and Isolation

  • To the 0°C solution, rapidly add 25% aqueous ammonia (5.0 eq).

  • Self-Validation Checkpoint (Visual): The nucleophilic attack of NH3 will immediately trigger the formation of a dense, pale-yellow precipitate. This occurs because the resulting 5-nitrobenzofuran-2-carboxamide has drastically lower solubility in the biphasic DCM/water system than the intermediate.

  • Stir for an additional 1 hour at room temperature to ensure complete decarboxylation of the expelled isobutyl carbonate.

  • Filter the precipitate under vacuum, wash sequentially with cold water (to remove ammonium salts) and cold DCM, and dry in vacuo at 50°C to yield the pure product.

Pathway2 A 2-Aminocarbonyl-5-nitrobenzofuran B Nitro Reduction (Na2S2O4 or Pd/C, H2) A->B C 5-Aminobenzofuran-2-carboxamide B->C D Piperazine Ring Formation (Bis(2-chloroethyl)amine) C->D E 5-(Piperazin-1-yl)benzofuran-2-carboxamide D->E F N-Alkylation (3-(4-chlorobutyl)-5-cyanoindole) E->F G Vilazodone (API) F->G

Fig 2: Downstream application of the title compound in the synthesis of Vilazodone (API).

References

1.[2] 2-Aminocarbonyl-5-nitrobenzofuran | C9H6N2O4 | CID 1382955. PubChem Database. National Institutes of Health (NIH). URL: [Link] 2.[3] Compositions and methods for inhibition of the jak pathway. Patent CA2608367A1. Google Patents. URL: 3.[1] Synthesis method for antidepressant drug vilazodone. Patent CN103159749A. Google Patents. URL: 4.[4] An investigation of the synthesis of vilazodone. ResearchGate. URL: [Link]

Sources

The Nitrobenzofuran Scaffold in Modern Therapeutics: A Technical Guide to Mechanisms and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The search for novel, multi-target therapeutic agents has led to a resurgence of interest in the nitrobenzofuran scaffold. Characterized by a rigid, planar heteroaromatic core and a highly reactive electron-withdrawing nitro group, nitrobenzofurans exhibit exceptional versatility. This whitepaper provides an in-depth technical analysis of their mechanisms of action, focusing on targeted oncology (kinase inhibition) and infectious diseases (nitroreductase bioactivation). Designed for drug development professionals, this guide synthesizes structural rationale, quantitative efficacy data, and self-validating experimental protocols to accelerate preclinical evaluation.

Pharmacophore Rationale: The Structural Advantage

The pharmacological utility of nitrobenzofurans stems from the synergistic relationship between the benzofuran ring and the nitro (-NO₂) substitution [1].

  • The Benzofuran Core: The fused benzene and furan rings create a rigid, planar, and lipophilic surface. This geometry is highly amenable to intercalating into the narrow, hydrophobic ATP-binding pockets of various enzymes, particularly receptor tyrosine kinases [1]. The oxygen atom in the furan ring also serves as a critical hydrogen-bond acceptor.

  • The Nitro Group (C5 Position): The nitro group acts as a potent electron-withdrawing group (EWG), fundamentally altering the electron density of the aromatic system. Biologically, it serves as a "redox trigger." In specific microenvironments—such as the hypoxic cores of solid tumors or the cytoplasm of specific pathogens—the nitro group is selectively reduced by nitroreductases, converting a stable prodrug into a highly reactive, cytotoxic intermediate [2].

Therapeutic Application I: Targeted Oncology & Kinase Inhibition

A major challenge in targeted cancer therapy is acquired resistance. For instance, resistance to anti-EGFR (Epidermal Growth Factor Receptor) therapy is frequently driven by compensatory VEGF (Vascular Endothelial Growth Factor) expression, which triggers tumor angiogenesis independently of EGFR signaling [1].

Recent developments have identified 2-aryl-5-nitrobenzofuran-based hydrazones as potent dual inhibitors of both VEGFR-2 and EGFR [1]. By competitively binding to the ATP-binding clefts of both kinases, these compounds simultaneously halt tumor cell proliferation (via MAPK/PI3K pathway blockade) and starve the tumor of its blood supply (via PLC-γ blockade). In vitro studies demonstrate that these derivatives induce profound cell cycle arrest at the G0/G1 phase and trigger apoptosis in breast cancer (MCF-7) cell lines [1].

KinaseInhibition A 2-Aryl-5-nitrobenzofuran Derivative B EGFR Inhibition A->B ATP-competitive binding C VEGFR-2 Inhibition A->C ATP-competitive binding D Decreased Cell Proliferation B->D Blocked MAPK/PI3K E Decreased Angiogenesis C->E Blocked PLC-gamma F Apoptosis & G0/G1 Arrest D->F E->F

Dual tyrosine kinase inhibition pathway targeting VEGFR-2 and EGFR.

Therapeutic Application II: Antimicrobial & Anti-Parasitic Bioactivation

Nitrobenzofurans are highly effective against pathogens that possess specific nitroreductase (NTR) enzymes, including Mycobacterium tuberculosis (Mtb), Trypanosoma cruzi (Chagas disease), and Leishmania [2, 3].

The Nitroreductase Prodrug Mechanism

Pathogenic nitroreductases bioactivate nitrobenzofurans via two distinct pathways [5]:

  • Type I Nitroreduction (Oxygen-Independent): Catalyzes the sequential two-electron reduction of the nitro group, forming nitroso and ultimately highly toxic hydroxylamine derivatives. These electrophiles covalently bind to pathogen DNA and proteins, causing lethal lesions.

  • Type II Nitroreduction (Oxygen-Dependent): Catalyzes a one-electron reduction to form a nitro radical anion. In the presence of oxygen, this radical undergoes "futile redox cycling," transferring the electron to O₂ to generate massive amounts of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS), overwhelming the pathogen's antioxidant defenses (e.g., trypanothione reductase) [3, 5].

This mechanism is particularly valuable in treating Tuberculosis, as specific mycothiol-dependent nitroreductases (like Rv2466c) can activate nitrobenzofurans to kill both actively replicating and dormant (non-replicating) Mtb subpopulations [2].

Nitroreduction A Nitrobenzofuran Prodrug B Nitroreductase (Type I / II) A->B Hypoxia / Infection C Nitroso / Hydroxylamine Intermediates B->C NADPH/NADH (Type I) D ROS / RNS Generation B->D O2 (Type II) E DNA Lesions & Protein Inhibition C->E Electrophilic Attack D->E Oxidative Stress F Cell Death (Pathogen/Tumor) E->F

Mechanism of nitroreductase-mediated bioactivation and oxidative stress induction.

Quantitative Efficacy Profiles

The following table synthesizes recent quantitative data regarding the efficacy of various nitrobenzofuran derivatives across different therapeutic targets [1, 4].

Compound Class / DerivativeTarget / Disease ModelPrimary MechanismEfficacy Metric
Compound 3k (Hydrazone)Breast Cancer (MCF-7)Cytotoxicity / ApoptosisIC₅₀ = 4.21 μM
Compound 2b (Hydrazone)AngiogenesisVEGFR-2 Kinase InhibitionIC₅₀ = 2.86 μM
Compound 3f (Hydrazone)Tumor ProliferationEGFR Kinase InhibitionIC₅₀ = 5.29 μM
Compound 2c (Ketoxime)Fungal Infection (C. albicans)Membrane/ROS DisruptionMIC = 3.12 µg/mL
Nitro-calanolides Tuberculosis (Mtb)Rv2466c BioactivationBactericidal (R & NR Mtb)

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality for critical steps is explicitly detailed to aid researchers in troubleshooting and assay optimization.

Protocol A: In Vitro VEGFR-2/EGFR Kinase Inhibition Assay

Objective: Determine the IC₅₀ of nitrobenzofuran derivatives against isolated tyrosine kinases using a luminescence-based ATP depletion assay.

  • Reagent Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute the nitrobenzofuran test compounds in 100% DMSO to create a 10-point concentration curve (3-fold serial dilutions).

  • Enzyme-Inhibitor Incubation: In a 384-well white microplate, combine 5 µL of recombinant VEGFR-2 or EGFR enzyme with 2.5 µL of the test compound. Incubate at room temperature for 15 minutes.

    • Causality: Pre-incubation allows the inhibitor to reach binding equilibrium with the enzyme before the competitive substrate (ATP) is introduced, preventing artificially high IC₅₀ readings.

  • Reaction Initiation: Add 2.5 µL of an ATP/substrate peptide mix to initiate the reaction.

    • Causality & Validation: The ATP concentration MUST be maintained exactly at the established

      
       value for the specific kinase batch. This ensures the assay is highly sensitive to ATP-competitive inhibitors. If ATP is saturating, true competitive inhibition will be masked.
      
  • Detection: After 60 minutes, add 10 µL of Kinase-Glo® reagent (Promega) to halt the reaction and generate a luminescent signal proportional to the remaining unreacted ATP.

  • Validation Controls: Include Staurosporine (10 µM) as a positive inhibition control and a DMSO-only vehicle as a negative control. The Z'-factor of the plate must be >0.5 for the data to be considered valid.

Protocol B: Nitroreductase-Mediated Bioactivation & ROS Assay

Objective: Confirm that the antimicrobial activity of a nitrobenzofuran derivative is dependent on specific nitroreductase activation and subsequent ROS generation.

  • Bacterial Culture: Grow wild-type M. tuberculosis (or E. coli expressing the target NTR) and an isogenic NTR-knockout mutant (e.g.,

    
    Rv2466c) to mid-log phase (OD₆₀₀ = 0.6).
    
  • Compound Exposure: Aliquot 100 µL of cultures into a 96-well plate. Add the nitrobenzofuran compound at 5x the established MIC.

  • Environmental Segregation: Incubate duplicate plates under standard aerobic conditions and inside an anaerobic chamber (85% N₂, 10% H₂, 5% CO₂).

    • Causality & Validation: Type I nitroreductases are oxygen-insensitive and will kill bacteria in both environments via hydroxylamine toxicity. Type II nitroreductases require oxygen to undergo futile redox cycling. If the compound loses efficacy in the anaerobic chamber, it confirms a Type II (ROS-driven) mechanism.

  • ROS Quantification: After 4 hours, add 10 µM of H₂DCFDA (a fluorescent ROS indicator) to the aerobic plate. Incubate for 30 minutes in the dark.

  • Readout: Measure fluorescence (Ex: 485 nm / Em: 535 nm). A significant spike in fluorescence in the WT strain compared to the NTR-knockout strain validates that the nitrobenzofuran is acting as a targeted, enzyme-activated prodrug.

References

  • Examining the 2-aryl-5-nitrobenzofuran-based hydrazones for anti-breast (MCF-7) cancer activity, potential to induce cell cycle arrest and inhibit receptor tyrosine kinases (VEGFR-2 & EGFR). European Journal of Medicinal Chemistry / ResearchGate.
  • Identification of a Mycothiol-Dependent Nitroreductase from Mycobacterium tuberculosis. ACS Infectious Diseases.
  • Application of linear discriminant analysis in the virtual screening of antichagasic drugs through trypanothione reductase inhibition. SEDICI.
  • Synthesis and Antifungal Activity of New Nitrobenzofuran Derivatives. DergiPark.
  • An update on derivatisation and repurposing of clinical nitrofuran drugs. ResearchGate.

Methodological & Application

Application Note: Optimized Protocols for the Synthesis of 2-Alkyl-5-nitrobenzofurans

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Focus: Mechanistic causality, scalable methodologies, and self-validating experimental protocols.

Introduction & Strategic Overview

2-Alkyl-5-nitrobenzofurans are highly privileged scaffolds in medicinal chemistry. Most notably, 2-butyl-5-nitrobenzofuran serves as the critical advanced intermediate in the industrial synthesis of Dronedarone, a blockbuster anti-arrhythmic medication [1]. Due to the high demand for this pharmacophore, synthetic routes must balance modularity for Structure-Activity Relationship (SAR) studies with cost-effective scalability for Active Pharmaceutical Ingredient (API) manufacturing.

This application note details two field-proven synthetic methodologies:

  • The Perkin-Type Cyclization (Kwiecień Route): Ideal for lab-scale library synthesis due to its modularity.

  • The Oxime-Rearrangement Route: Engineered for industrial scale-up, utilizing inexpensive starting materials to bypass the prohibitive costs of highly substituted benzaldehydes[2].

Mechanistic Causality & Pathway Selection

Route A: Perkin-Type Cyclization

This route constructs the benzofuran core by reacting 5-nitrosalicylaldehyde with an alkyl 2-bromoalkanoate.

  • Causality of Reagents: Potassium carbonate (

    
    ) in Dimethylformamide (DMF) is selected for the initial O-alkylation. 
    
    
    
    is a mild base that quantitatively deprotonates the phenol without inducing competitive aldol condensation of the aldehyde. DMF ensures optimal solvation of the phenoxide ion, accelerating the
    
    
    displacement of the bromide [1].
  • Cyclization Dynamics: The subsequent cyclization utilizes anhydrous sodium acetate (

    
    ) and acetic anhydride (
    
    
    
    ). The
    
    
    acts as a dehydrating agent, driving the intramolecular aldol-type condensation (Perkin reaction), while the thermodynamic stability of the resulting aromatic furan ring provides the irreversible driving force for the reaction.
Route B: Oxime-Rearrangement (Industrial Scale)

For multikilogram API synthesis, 5-nitrosalicylaldehyde is cost-prohibitive. This alternative route utilizes 1-bromo-4-nitrobenzene and hexan-2-one oxime.

  • Causality of Reagents: The initial step is a Nucleophilic Aromatic Substitution (

    
    ). The strong electron-withdrawing nature of the para-nitro group sufficiently activates the aromatic ring, allowing the oxime oxygen to displace the bromide under basic conditions (NaOH).
    
  • Cyclization Dynamics: The critical rearrangement step utilizes 1.8 N HCl in acetic acid at 75°C. This specific acidic matrix is crucial: it provides the precise protonation state required to facilitate N-O bond cleavage and concurrent electrophilic ring closure (analogous to a Fischer indole synthesis, but adapted for oxygen) without degrading the sensitive intermediates [3].

Comparative Data & Yield Optimization

The following table summarizes the quantitative data and operational parameters for both synthetic pathways, allowing process chemists to select the appropriate route based on scale and budget.

ParameterRoute A: Perkin-Type CyclizationRoute B: Oxime-Rearrangement
Primary Starting Material 5-Nitrosalicylaldehyde1-Bromo-4-nitrobenzene
Key Coupling Reagent Alkyl 2-bromoalkanoateHexan-2-one oxime
Reaction Classification O-Alkylation + Condensation

+ Acid-Catalyzed Cyclization
Typical Overall Yield 65% – 80%70% – 85%
Purity (Crude) > 90% (by HPLC)> 95% (by HPLC)
Scalability Moderate (Best for SAR libraries)High (Validated for API manufacturing)
Primary Application Drug discovery, analog synthesisDronedarone commercial production

Synthetic Workflows

BenzofuranSynthesis RouteA Route A: Perkin-Type Cyclization (Modular Lab-Scale) A_Start 5-Nitrosalicylaldehyde + Alkyl 2-bromoalkanoate RouteB Route B: Oxime-Rearrangement (Industrial Scale) B_Start 1-Bromo-4-nitrobenzene + Hexan-2-one oxime A_Step1 O-Alkylation (K2CO3, DMF, 24h RT) A_Start->A_Step1 A_Int 2-(2-Formyl-4-nitrophenoxy) alkanoate A_Step1->A_Int A_Step2 Perkin Cyclization (Ac2O, NaOAc, Reflux 4-6h) A_Int->A_Step2 Product 2-Alkyl-5-nitrobenzofuran (e.g., 2-Butyl-5-nitrobenzofuran) A_Step2->Product B_Step1 Nucleophilic Substitution (SNAr) (NaOH, Solvent) B_Start->B_Step1 B_Int O-(4-Nitrophenyl) oxime B_Step1->B_Int B_Step2 Acid-Catalyzed Rearrangement (HCl, AcOH, 75°C, 5h) B_Int->B_Step2 B_Step2->Product

Comparative workflows for the synthesis of 2-alkyl-5-nitrobenzofurans.

Experimental Protocols

Protocol A: Modular Synthesis via Perkin-Type Cyclization [1]

Phase 1: Synthesis of 2-(2-formyl-4-nitrophenoxy)alkanoate

  • Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stirrer, add 2-hydroxy-5-nitrobenzaldehyde (1.0 eq) and anhydrous

    
     (2.0 eq) in dry DMF (0.5 M concentration).
    
  • Activation: Stir the suspension at room temperature (20–25°C) for 30 minutes to ensure complete phenoxide formation (solution will turn deep yellow/orange).

  • Alkylation: Add the selected alkyl 2-bromoalkanoate (1.1 eq) dropwise over 10 minutes.

  • Monitoring: Stir at room temperature for 24 hours. Self-Validation Check: Perform TLC (Hexanes:EtOAc 3:1); the starting material spot (

    
    ) should be completely consumed, replaced by a new UV-active spot (
    
    
    
    ).
  • Workup: Pour the reaction mixture into crushed ice-water (3x volume of DMF). Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    

Phase 2: Perkin Cyclization to 2-Alkyl-5-nitrobenzofuran

  • Reaction Setup: Dissolve the crude intermediate from Phase 1 (1.0 eq) in acetic anhydride (

    
    , 10 volumes). Add anhydrous sodium acetate (
    
    
    
    , 3.0 eq).
  • Cyclization: Attach a reflux condenser and heat the mixture to 130°C (reflux) for 4 to 6 hours.

  • Quenching: Cool the mixture to room temperature and slowly pour it into vigorously stirred ice water to hydrolyze excess

    
    . Stir for 1 hour.
    
  • Isolation: Extract with Ethyl Acetate, wash with saturated

    
     until the aqueous layer is slightly basic (pH 8), dry over 
    
    
    
    , and concentrate. Purify via silica gel chromatography or recrystallization from ethanol.
Protocol B: Industrial Synthesis of 2-Butyl-5-nitrobenzofuran[3]

Phase 1: Oxime Ether Formation (


) 
  • Reaction Setup: In a reactor, dissolve 1-bromo-4-nitrobenzene (1.0 eq) and hexan-2-one oxime (1.2 eq) in a polar aprotic solvent (e.g., DMSO).

  • Substitution: Add powdered NaOH (1.5 eq) in portions, maintaining the internal temperature below 30°C to prevent oxime degradation.

  • Monitoring & Workup: Stir for 12 hours. Quench with water and extract with Toluene. Concentrate the organic phase to yield the crude O-(4-nitrophenyl) oxime.

Phase 2: Acid-Catalyzed Rearrangement

  • Rearrangement: Dissolve the crude oxime ether in a solution of 1.8 N HCl in glacial acetic acid (5 volumes).

  • Heating: Heat the reaction mixture to exactly 75°C. Critical Note: Do not exceed 85°C, as elevated temperatures lead to the formation of tarry byproducts and degradation of the newly formed benzofuran ring.

  • Completion: Maintain at 75°C for 5 hours. Self-Validation Check: HPLC analysis should indicate >95% conversion to the benzofuran core.

  • Isolation: Cool to room temperature, pour into chilled 5% aqueous HCl, and extract with Dichloromethane (DCM). Separate the layers, wash the organic layer with water, dry, and evaporate to yield high-purity 2-butyl-5-nitrobenzofuran.

References

  • Kwiecień, H. (2004). Synthesis of 2-alkyl-5-nitrobenzofurans via 2-(2-formyl-4-nitrophenoxy)alkanoic acids. Polish Journal of Chemistry, 78(2), 249-254.
  • Gubin, J., et al. (1993). Process for the preparation of 2-butyl-3-(4-methoxybenzoyl)-5-nitrobenzofurane. US Patent 5,223,510.
  • Veera, P., et al. (2012). An alternative approach to synthesis of 2-n-butyl-5-nitrobenzofuran derivative: A key starting material for dronedarone hydrochloride. Journal of Chemical Sciences, 124(5), 1077–1085. URL:[Link]

Application Note: 2-Aminocarbonyl-5-Nitrobenzofuran as a Strategic Intermediate in the Synthesis of SPARI Antidepressants

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical process chemistry, the efficient construction of polyfunctionalized heterocycles requires highly orthogonal synthetic strategies. 2-Aminocarbonyl-5-nitrobenzofuran (CAS: 267644-49-5), formally known as 5-nitro-1-benzofuran-2-carboxamide, serves as a critical building block in the synthesis of indolebutylpiperazine-class drugs[1]. Most notably, it is the foundational intermediate in the commercial synthesis of Vilazodone , a serotonin partial agonist and reuptake inhibitor (SPARI)[2]. This application note details the physicochemical profiling, mechanistic rationale, and self-validating experimental protocols for utilizing this intermediate in drug development.

Physicochemical Profiling

Understanding the physical and chemical properties of 2-aminocarbonyl-5-nitrobenzofuran is essential for predicting its solubility, reactivity, and behavior during purification workflows. The following quantitative data summarizes its key descriptors[1]:

PropertyValueClinical / Synthetic Relevance
Molecular Formula C₉H₆N₂O₄Defines stoichiometric equivalents for downstream reactions.
Molecular Weight 206.15 g/mol Standard mass for yield calculations and MS validation.
XLogP3 1.4Indicates moderate lipophilicity; soluble in polar aprotic solvents (DMF, THF).
Topological Polar Surface Area 102 ŲHigh polarity driven by the nitro and primary carboxamide groups.
Hydrogen Bond Donors 1The -NH₂ group of the carboxamide acts as a critical H-bond donor.
Hydrogen Bond Acceptors 4Facilitates target binding in the 5-HT1A receptor pocket.

Strategic Rationale & Mechanistic Pathway

The Causality of Orthogonal Masking

To construct the 5-(piperazin-1-yl)benzofuran-2-carboxamide pharmacophore required for Vilazodone, the benzofuran core must be functionalized at both the C2 and C5 positions[3].

  • The C2 Position: Requires a primary carboxamide to act as a hydrogen bond network participant within the 5-HT1A receptor binding pocket[3].

  • The C5 Position: Requires a basic piperazine ring for serotonin transporter (SERT) affinity[3].

Why use a nitro group at C5? If one were to install the piperazine ring first, the resulting secondary amines would nucleophilically compete during the amidation of the C2-carboxylic acid, leading to uncontrolled polymerization. By utilizing 2-aminocarbonyl-5-nitrobenzofuran, the C5-amine is effectively "masked" as an inert nitro group[4]. The C2-carboxylic acid is safely converted to the primary amide first. Only then is the nitro group chemoselectively reduced to an aniline, unlocking the C5 position for piperazine cyclization[2].

Synthetic Workflow Visualization

SynthesisPathway N1 5-Nitrosalicylaldehyde N2 5-Nitrobenzofuran- 2-carboxylic acid N1->N2 Ethyl Bromoacetate K2CO3, Heat N3 2-Aminocarbonyl-5- nitrobenzofuran N2->N3 1. Isobutyl chloroformate 2. NH3 (aq) N4 5-Aminobenzofuran- 2-carboxamide N3->N4 Na2S2O4 Reduction N5 5-(Piperazin-1-yl) benzofuran-2-carboxamide N4->N5 Bis(2-chloroethyl)amine Cyclization N6 Vilazodone N5->N6 Indole derivative Substitution

Synthetic workflow of Vilazodone highlighting 2-Aminocarbonyl-5-nitrobenzofuran as an intermediate.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of 2-Aminocarbonyl-5-nitrobenzofuran (Amidation)

Mechanistic Choice: Isobutyl chloroformate is selected over traditional chlorinating agents (like SOCl₂) to activate the carboxylic acid. This forms a highly electrophilic mixed anhydride intermediate. This choice avoids the generation of harsh HCl gas, preventing side reactions and allowing for a clean, rapid reaction with aqueous ammonia[2].

Step-by-Step Procedure:

  • Suspend 5-nitrobenzofuran-2-carboxylic acid (1.0 eq) in anhydrous THF under an inert N₂ atmosphere.

  • Add Triethylamine (TEA, 1.2 eq) and cool the reaction mixture to 0°C.

  • Dropwise, add isobutyl chloroformate (1.1 eq) over 15 minutes. Stir for 1 hour at 0°C to ensure complete mixed anhydride formation.

  • Rapidly add aqueous ammonia (25% w/w, 5.0 eq). The mixed anhydride will undergo rapid aminolysis.

  • Allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Workup: Concentrate the THF under vacuum, precipitate the product by adding cold water, filter, and dry the solid under a vacuum at 50°C.

Validation & Quality Control Checkpoint:

  • FT-IR: Successful conversion is validated by the complete disappearance of the broad carboxylic acid O-H stretch (~3000-2500 cm⁻¹) and the emergence of a sharp primary amide C=O stretch (~1660 cm⁻¹) alongside twin N-H stretches (~3300 and 3180 cm⁻¹).

Protocol 2: Chemoselective Nitro Reduction

Mechanistic Choice: While catalytic hydrogenation (Pd/C, H₂) is a standard reduction method, it requires pressurized reactors and risks over-reduction or ring-opening of the benzofuran core[4]. Utilizing Sodium Hydrosulfite (Na₂S₂O₄) provides an economical, mild, and highly chemoselective alternative that reduces the nitro group to an aniline strictly without disturbing the sensitive carboxamide[2].

Step-by-Step Procedure:

  • Suspend 2-aminocarbonyl-5-nitrobenzofuran (1.0 eq) in a 1:1 mixture of Ethanol and Water.

  • Heat the suspension to 65°C.

  • Portion-wise, add Sodium Hydrosulfite (Na₂S₂O₄, 4.0 eq) over 30 minutes to manage mild effervescence.

  • Stir at 65°C for 2 hours. Monitor via TLC (Eluent: EtOAc/Hexane 1:1).

  • Workup: Evaporate the ethanol under reduced pressure. Adjust the aqueous layer to pH 8.0 using saturated NaHCO₃ to ensure the newly formed amine is fully deprotonated. Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.

Validation & Quality Control Checkpoint:

  • Visual/LC-MS: The reaction is physically self-validating; the suspension shifts from a distinct pale yellow (characteristic of the nitroaromatic) to an off-white/brownish hue. LC-MS must confirm an exact mass shift from 207 m/z [M+H]⁺ to 177 m/z [M+H]⁺.

Protocol 3: Piperazine Ring Cyclization

Mechanistic Choice: The unmasked primary aniline at the C5 position acts as a bis-nucleophile. By reacting it with bis(2-chloroethyl)amine, a double S_N2 cyclization occurs, elegantly constructing the piperazine ring in a single step[2],[4].

Step-by-Step Procedure:

  • Dissolve 5-aminobenzofuran-2-carboxamide (1.0 eq) and bis(2-chloroethyl)amine hydrochloride (1.2 eq) in a high-boiling solvent such as diglyme.

  • Add anhydrous K₂CO₃ (3.0 eq) to act as an acid scavenger for the generated HCl.

  • Reflux the mixture at 120°C for 16 hours.

  • Workup: Cool to room temperature, filter the inorganic salts, and precipitate the product using diethyl ether.

Validation & Quality Control Checkpoint:

  • ¹H NMR (DMSO-d6): The definitive proof of cyclization is the appearance of broad multiplet signals in the aliphatic region (~2.8 - 3.2 ppm), integrating to 8 protons, which correspond to the four methylene groups of the newly formed piperazine ring.

References

  • [1] PubChem. "2-Aminocarbonyl-5-nitrobenzofuran | C9H6N2O4 | CID 1382955". National Center for Biotechnology Information. URL:[Link]

  • [2] Google Patents. "Synthesis method for antidepressant drug vilazodone". Patent CN103159749A. URL:

  • [3] Heinrich, T., Böttcher, H., Gericke, R., et al. "Synthesis and Structure−Activity Relationship in a Class of Indolebutylpiperazines as Dual 5-HT1A Receptor Agonists and Serotonin Reuptake Inhibitors". Journal of Medicinal Chemistry, 2004, 47(19): 4684-4692. URL:[Link]

  • [4] Hu, F., & Su, W. "An investigation of the synthesis of vilazodone". Journal of Chemical Research, 2020, 44(3-4): 243-247. URL:[Link]

Sources

Application Notes & Protocols: Experimental Design for Testing Benzofuran Derivatives' Cytotoxicity

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, frequently evaluated for its potent and selective anticancer properties[1]. Recent structure-activity relationship (SAR) studies demonstrate that specific structural modifications—such as halogenation (e.g., bromination or chlorination) or hybridization with piperazine and imidazole rings—can dramatically enhance their antiproliferative potency against various malignancies[2].

Experimental Design Strategy: The Self-Validating System

A robust in vitro cytotoxicity workflow must answer three sequential questions: Is the cell's metabolism inhibited? Is the cell membrane destroyed? How is the cell dying?

  • Tier 1: Metabolic Viability (MTT Assay) . Acts as the primary high-throughput screen to establish the half-maximal inhibitory concentration (IC50)[4].

  • Tier 2: Membrane Integrity (LDH Release) . Provides orthogonal validation. While MTT measures mitochondrial enzyme activity, LDH release directly quantifies plasma membrane rupture, distinguishing true cytocidal activity from cytostatic effects[3].

  • Tier 3: Mechanistic Profiling (Apoptosis & Caspases) . Benzofuran derivatives frequently induce apoptosis via tubulin polymerization inhibition, leading to G2/M phase arrest and subsequent mitochondrial dysfunction[1]. Profiling caspases confirms the execution of programmed cell death rather than uncontrolled necrosis[5].

Workflow Library Benzofuran Derivative Library Tier1 Tier 1: Viability (MTT Assay) Library->Tier1 Broad Screen Tier2 Tier 2: Membrane (LDH Assay) Tier1->Tier2 IC50 Target Tier3 Tier 3: Mechanism (Apoptosis/Caspase) Tier2->Tier3 Validation Hit Hit Selection (SI > 3) Tier3->Hit Confirmed

Caption: Tiered, self-validating cytotoxicity screening workflow for benzofuran derivatives.

Quantitative Data: Benchmark Cytotoxicity of Benzofuran Derivatives

To properly design your concentration gradients, it is crucial to benchmark against previously validated benzofuran derivatives. The table below summarizes the quantitative biological data of recent derivatives across various cell lines.

Compound Class / SubstitutionTarget Cell LineIC50 (µM)Primary Mechanism of ActionReference
Piperazine-based Benzofuran (38) A549 (Lung Cancer)25.15 µMTubulin polymerization inhibition[1]
Brominated Benzofuran (1) HL60 (Leukemia)0.1 µMIntrinsic Apoptosis[2]
Chlorinated Benzofuran (7) HepG2 (Liver Cancer)45.0 µMG2/M arrest, Caspase 3/7 activation[5]
Benzofuran Hydrazide (21) HeLa (Cervical Cancer)0.082 µMNanomolar antiproliferative activity[1]
BL-038 (Synthetic Derivative) JJ012 (Chondrosarcoma)5.0 µMMitochondrial ROS, Caspase-9/3[6]

Detailed Experimental Protocols

Protocol 1: Tier 1 - High-Throughput Metabolic Viability (MTT Assay)

Purpose: To determine the IC50 values of novel benzofuran derivatives. Causality Check: The MTT assay relies on NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye to formazan. A drop in absorbance directly correlates with reduced metabolic viability, but does not definitively prove cell death without Tier 2 validation[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., A549, MCF-7) and a normal control cell line (e.g., HEK-293 or HUVEC to determine the Selectivity Index) at a density of 5,000–10,000 cells/well in a 96-well plate. Incubate for 24 hours at 37°C in 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the benzofuran derivatives in a complete culture medium (concentration gradient: 0.01 µM to 100 µM). Ensure the final DMSO concentration does not exceed 0.1% to prevent solvent-induced toxicity. Treat cells for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the culture medium to avoid disturbing the formazan crystals at the bottom. Add 100 µL of pure DMSO to each well and agitate on a plate shaker for 10 minutes.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol 2: Tier 2 - Orthogonal Validation via LDH Release

Purpose: To confirm that the metabolic inhibition observed in Tier 1 is due to actual cytolysis. Causality Check: Lactate dehydrogenase (LDH) is a highly stable cytosolic enzyme. Its presence in the extracellular medium is a direct, quantifiable marker of plasma membrane damage, distinguishing true cytotoxicity from mere cytostasis[3].

Step-by-Step Methodology:

  • Sample Collection: Following the 48-hour compound treatment (using the IC50 concentrations determined in Tier 1), centrifuge the 96-well plate at 250 × g for 5 minutes to pellet any floating dead cells.

  • Supernatant Transfer: Carefully transfer 50 µL of the cell-free culture supernatant from each well into a new, opaque 96-well assay plate.

  • Enzymatic Reaction: Add 50 µL of the prepared LDH Reaction Mix (containing lactate, NAD+, and a tetrazolium salt) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, strictly protected from light.

  • Stop & Read: Add 50 µL of Stop Solution. Measure absorbance at 490 nm. Calculate the percentage of cytotoxicity by comparing the signal to a Maximum LDH Release control (cells treated with 1% Triton X-100).

Protocol 3: Tier 3 - Mechanistic Apoptosis Evaluation (Annexin V/PI & Caspases)

Purpose: To elucidate the specific cell death pathway triggered by the benzofuran derivative. Causality Check: Benzofuran derivatives often target tubulin, causing mitotic catastrophe and severe ER/mitochondrial stress[7]. Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while Propidium Iodide (PI) strictly stains cells with compromised membranes (late apoptosis/necrosis). The addition of a Caspase-3/7 luminescent assay confirms the activation of the executioner phase of the intrinsic apoptotic pathway[5].

Step-by-Step Methodology:

  • Flow Cytometry (Annexin V/PI):

    • Harvest treated cells (including floating cells to capture late apoptotic populations) and wash twice with ice-cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution. Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.

  • Caspase-3/7 Luminescence Assay:

    • In a parallel white-walled 96-well plate, treat cells with the benzofuran derivative at the IC50 concentration for 24 hours.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent directly to the wells containing 100 µL of culture medium.

    • Incubate at room temperature for 1 hour. Measure luminescence to quantify executioner caspase activation.

Mechanism BF Benzofuran Derivatives Tubulin Tubulin Polymerization Inhibition BF->Tubulin Target Binding Mito Mitochondrial Dysfunction (Loss of MMP, ROS ↑) BF->Mito Direct ROS Induction CellCycle G2/M Phase Arrest Tubulin->CellCycle CellCycle->Mito Bcl2 Bax/Bcl-2 Ratio ↑ Mito->Bcl2 Caspase9 Caspase-9 Activation Bcl2->Caspase9 Cytochrome c Release Caspase3 Caspase-3/7 Activation & PARP Cleavage Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptotic pathway induced by benzofuran derivatives via mitochondrial dysfunction.

References

  • Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances. 1

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC. 2

  • A novel benzofuran derivative, ACDB, induces apoptosis of human chondrosarcoma cells through mitochondrial dysfunction and endoplasmic reticulum stress - Oncotarget. 7

  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC. 5

  • BL-038, a Benzofuran Derivative, Induces Cell Apoptosis in Human Chondrosarcoma Cells through Reactive Oxygen Species/Mitochondrial Dysfunction and the Caspases Dependent Pathway - MDPI. 6

  • Application Notes and Protocols for Cell-Based Cytotoxicity Testing of 5-Hydroxybenzofuran-2-one - Benchchem. 3

  • Application Notes and Protocols for In Vitro Assay Development for 4-Fluoro-3-methylbenzofuran - Benchchem. 4

Sources

Application Note: 5-Nitrobenzofuran as a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the benzofuran ring is recognized as a ubiquitous and highly versatile heterocyclic core. The strategic introduction of a nitro group at the 5-position to form 5-nitrobenzofuran profoundly alters the electronic landscape and steric profile of the molecule. As a Senior Application Scientist, I emphasize that this is not merely a structural tweak; it is a calculated pharmacophoric enhancement.

The 5-nitro modification serves two critical mechanistic functions:

  • Bioreductive Activation : In the hypoxic microenvironments characteristic of solid tumors, the highly electrophilic nitro group undergoes bioreduction catalyzed by tumor-specific nitroreductases. This transforms the inert prodrug into reactive, cytotoxic hydroxylamine or nitroso species that selectively induce DNA damage in malignant cells [1].

  • Targeted Kinase Intercalation : The rigid, planar nature of the 5-nitrobenzofuran scaffold allows it to fit deeply into the hydrophobic ATP-binding pockets of receptor tyrosine kinases (such as VEGFR-2 and EGFR). The nitro group acts as a potent hydrogen-bond acceptor, anchoring the molecule to key amino acid residues within the kinase hinge region, thereby blocking ATP binding and downstream signaling [2].

Furthermore, 5-nitrobenzofuran is a critical synthetic intermediate for blockbuster antiarrhythmic drugs like dronedarone hydrochloride, where its stability and reactivity dictate the overall yield of the active pharmaceutical ingredient (API) [3].

Quantitative Efficacy Data

Recent screening campaigns have validated the broad-spectrum efficacy of 5-nitrobenzofuran derivatives. The table below synthesizes the quantitative biological activity of leading derivatives across antifungal and anticancer applications.

Table 1: Pharmacological Activity of Key 5-Nitrobenzofuran Derivatives

Compound ClassBiological Target / Cell LineLead CompoundQuantitative EfficacyReference
Aryl(5-nitrobenzofuran-2-yl)ketoximeCandida albicans & C. glabrataCompound 2cMIC = 3.12 µg/mL[4]
5-Nitrobenzofuran HydrazoneMCF-7 (Human Breast Cancer)Compound 3kIC₅₀ = 4.21 µM[2]
5-Nitrobenzofuran HydrazoneVEGFR-2 Kinase (Enzymatic)Compound 2bIC₅₀ = 2.86 µM[2]
5-Nitrobenzofuran HydrazoneEGFR Kinase (Enzymatic)Compound 3fIC₅₀ = 5.29 µM[2]

Pharmacological Targeting: Dual Kinase Inhibition Pathway

The exceptional anticancer profile of 5-nitrobenzofuran hydrazones is driven by their ability to act as dual inhibitors. By simultaneously blocking VEGFR-2 and EGFR, these compounds collapse the signaling networks required for tumor angiogenesis and proliferation, forcing the malignant cells into G0/G1 cell cycle arrest and subsequent apoptosis [2].

G Drug 5-Nitrobenzofuran Derivatives VEGFR2 VEGFR-2 Kinase Drug->VEGFR2 Inhibits EGFR EGFR Kinase Drug->EGFR Inhibits Angiogenesis Tumor Angiogenesis VEGFR2->Angiogenesis Promotes Proliferation Cell Proliferation EGFR->Proliferation Promotes Apoptosis Apoptosis & G0/G1 Arrest Angiogenesis->Apoptosis Pathway Blocked Proliferation->Apoptosis Pathway Blocked

Dual inhibition of VEGFR-2 and EGFR by 5-nitrobenzofuran derivatives inducing apoptosis.

Validated Experimental Protocols

Protocol A: Synthesis of 2-Butyl-5-nitrobenzofuran (Dronedarone Intermediate)

Objective: Synthesize the key intermediate for the antiarrhythmic drug dronedarone using an optimized, scalable route that avoids explosive reagents like sodium hydride (NaH) [3].

Mechanistic Causality: This methodology relies on a nucleophilic substitution followed by an acid-catalyzed [3,3]-sigmatropic rearrangement. We utilize 1.8 N HCl in acetic acid because the precise protonation of the oxime oxygen is required to lower the activation energy for the O-N bond cleavage, driving the rearrangement and subsequent spontaneous cyclization into the rigid benzofuran core.

Step-by-Step Workflow:

  • Nucleophilic Substitution: In a round-bottom flask, dissolve 1-bromo-4-nitrobenzene (1.0 eq) and hexan-2-one oxime (1.2 eq) in a polar aprotic solvent.

  • Base Addition: Add NaOH (1.5 eq) dropwise. Causality: NaOH deprotonates the oxime to generate a highly reactive nucleophile that displaces the bromide, forming the intermediate O-(4-nitrophenyl) oxime.

  • Sigmatropic Rearrangement: Isolate the intermediate and dissolve it in 1.8 N HCl in acetic acid. Heat the mixture to 80°C. The acidic environment catalyzes the rearrangement to 1-(2-hydroxy-5-nitrophenyl)hexan-2-one, which immediately undergoes dehydrative cyclization to form 2-butyl-5-nitrobenzofuran.

  • Self-Validating Workup: Pour the reaction mass into chilled 5% aqueous HCl, then extract with dichloromethane (DCM). Wash the organic layer with 5% aqueous NaHCO₃. Validation: The cessation of CO₂ gas evolution serves as an internal visual indicator that all residual acetic acid has been neutralized, preventing acid-catalyzed degradation of the newly formed benzofuran ring during solvent evaporation [3].

Protocol B: In Vitro Anticandidal Susceptibility Testing (Microbroth Dilution)

Objective: Quantify the antifungal efficacy (MIC) of synthesized aryl(5-nitrobenzofuran-2-yl)ketoximes against Candida species [4].

Mechanistic Causality: Microbroth dilution is chosen over agar diffusion because it provides a highly reproducible, quantitative MIC value. The lipophilic nature of 5-nitrobenzofurans requires complete dissolution; hence, DMSO is used as the primary vehicle.

Step-by-Step Workflow:

  • Inoculum Standardization: Culture Candida albicans on Sabouraud Dextrose Agar for 24 hours. Suspend isolated colonies in sterile saline to achieve a 0.5 McFarland standard (approx.

    
     CFU/mL). Dilute the suspension 1:100 in RPMI 1640 broth.
    
  • Compound Preparation: Dissolve the 5-nitrobenzofuran derivative in 100% DMSO. Perform serial two-fold dilutions in RPMI 1640 broth across a 96-well microtiter plate to achieve a final concentration range of 0.78 to 100 µg/mL.

  • Control Validation: Critical Step: Ensure the final DMSO concentration in all wells remains strictly <1%. Include a DMSO-only well (Negative Control) to validate that the solvent is not causing background cytotoxicity, and a Fluconazole well (Positive Control) to benchmark the assay's sensitivity.

  • Incubation & Analysis: Add 100 µL of the standardized fungal inoculum to each well. Incubate at 35°C for 24–48 hours. The MIC is recorded as the lowest concentration of the 5-nitrobenzofuran derivative that exhibits complete optical clarity (no visible fungal growth) [4].

References

  • An efficient synthesis of 2n-butyl-5-nitrobenzofuran derivative, a key starting material for dronedarone hydrochloride Source: Academia.edu / Journal of Chemical Sciences URL:[Link]

  • Synthesis and Antifungal Activity of New Nitrobenzofuran Derivatives Source: DergiPark / Journal of Faculty of Pharmacy of Ankara University URL:[Link]

  • Examining the 2-aryl-5-nitrobenzofuran-based hydrazones for anti-breast (MCF-7) cancer activity, potential to induce cell cycle arrest and inhibit receptor tyrosine kinases (VEGFR-2 & EGFR) Source: ResearchGate / European Journal of Medicinal Chemistry URL:[Link]

  • Examining the 2-aryl-5-nitrobenzofuran-based hydrazones for anti-breast (MCF-7) cancer activity (PubMed Index) Source: PubMed / National Institutes of Health (NIH) URL:[Link]

Sources

Application Note: In Vitro Assays for Evaluating the Antimicrobial Activity and Mechanism of Nitrofurans

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Microbiologists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Overview

Nitrofurans (e.g., nitrofurantoin, furazolidone, nifurtimox) represent a critical class of synthetic, broad-spectrum antimicrobials. Despite decades of clinical use, particularly for uncomplicated urinary tract infections (UTIs), resistance remains exceptionally low due to their multi-target bactericidal mechanism[1].

Nitrofurans function as prodrugs. They possess no intrinsic antimicrobial activity until they are enzymatically reduced by bacterial 2 (such as NfsA, NfsB, and the recently characterized AhpF in Escherichia coli)[2][3]. This reduction utilizes electron donors (NADH/NADPH) and flavin mononucleotide (FMN) cofactors to generate highly reactive electrophilic intermediates[2]. These intermediates indiscriminately attack multiple cellular macromolecules, causing DNA strand breaks, inhibiting RNA transcription, and disrupting ribosomal protein synthesis[1][4].

Nitrofuran_Pathway NF Nitrofuran Prodrug (e.g., Nitrofurantoin) RI Reactive Electrophilic Intermediates NF->RI Reduction NR Bacterial Nitroreductases (NfsA, NfsB, AhpF) NR->RI Catalysis Cofactors NADH / FMN (Electron Donors) Cofactors->NR Electrons DNA DNA Damage (Strand Breaks) RI->DNA RNA RNA Synthesis Inhibition RI->RNA Protein Ribosomal Protein Inhibition RI->Protein

Metabolic activation of nitrofuran prodrugs and subsequent multi-target bactericidal mechanisms.

Standardized Broth Microdilution (MIC & MBC) Assay

Causality & Expertise: The Minimum Inhibitory Concentration (MIC) assay is the foundational metric for antimicrobial efficacy. For nitrofurans, strict adherence to5[5] or 6[6] guidelines is non-negotiable. We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB) because standardized physiological concentrations of Ca²⁺ and Mg²⁺ stabilize the bacterial outer membrane, preventing artificial hypersusceptibility. Furthermore, because nitrofurans require active bacterial metabolism to be converted into active metabolites[4], using an overgrown inoculum depletes nutrients prematurely, halting metabolism and artificially inflating the MIC.

Self-Validating System: Concurrently test E. coli ATCC 25922. The assay is only valid if the MIC for this quality control strain falls within the standardized 4–16 µg/mL range, confirming both media quality and drug potency.

Protocol:
  • Inoculum Preparation: Isolate pure colonies on a non-selective agar plate and incubate for 18-24 h. Suspend colonies in 0.85% sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL).

  • Dilution: Dilute the suspension 1:150 in CAMHB to yield a final test inoculum of ~5 × 10⁵ CFU/mL.

  • Plate Setup: In a 96-well U-bottom microtiter plate, prepare two-fold serial dilutions of the nitrofuran (e.g., 0.125 to 128 µg/mL) in 50 µL of CAMHB. Add 50 µL of the bacterial inoculum to each well.

  • Incubation: Seal the plate to prevent evaporation and incubate at 35±1°C for 16-20 hours under ambient air.

  • MIC Reading: Record the MIC as the lowest concentration that completely inhibits visible bacterial growth.

  • MBC Determination: Aspirate 10 µL from all wells showing no visible growth (at and above the MIC) and spot onto drug-free agar plates. Incubate for 24 h. The MBC is the lowest concentration resulting in a 7 of the initial inoculum[7].

Time-Kill Kinetics Assay

Causality & Expertise: While MIC provides a static endpoint, time-kill assays map the pharmacodynamics of the drug. Nitrofurans exhibit concentration-dependent and time-dependent killing, which is highly sensitive to environmental pH[8]. Testing exponentially growing cells ensures optimal intracellular pools of NADH/NADPH, which are strictly required for prodrug reduction[4].

Self-Validating System: The drug-free control must reach stationary phase (≥10⁸ CFU/mL) by 24 hours. Failure to do so invalidates the assay, indicating compromised media or non-viable starter cultures.

Protocol:
  • Preparation: Prepare 10 mL volumes of CAMHB containing the nitrofuran at 0.5×, 1×, 2×, 4×, and 8× the predetermined MIC. Include a drug-free growth control.

  • Inoculation: Inoculate each flask with an exponentially growing bacterial culture to a final density of 5 × 10⁵ CFU/mL.

  • Incubation: Incubate flasks at 37°C with orbital shaking (200 rpm) to ensure uniform drug exposure and aeration.

  • Sampling & Plating: At precise time intervals (0, 2, 4, 6, 8, and 24 hours), withdraw 100 µL aliquots. Perform 10-fold serial dilutions in sterile 0.9% saline. Plate 10 µL of each dilution onto Mueller-Hinton Agar in triplicate.

  • Enumeration: Incubate plates for 20-24 h at 37°C and count colonies. Calculate CFU/mL. A bactericidal effect is confirmed when a ≥3 log₁₀ decrease in CFU/mL is observed compared to the initial inoculum[8].

In Vitro Nitroreductase Enzymatic Activation Assay

Causality & Expertise: To confirm that a novel nitrofuran derivative is a true substrate for bacterial activation, a cell-free biochemical assay is employed. This assay measures the enzymatic reduction of the nitrofuran by3[3]. Monitoring the stoichiometric oxidation of NADH at 340 nm provides a direct, real-time readout of nitrofuran reduction.

Self-Validating System: A parallel "no-enzyme" control cuvette must be run. Any spontaneous decrease in A340 indicates non-specific NADH auto-oxidation, which must be subtracted from the sample rate to determine true specific enzymatic activity.

Protocol:
  • Buffer Preparation: Prepare 50 mM Tris-HCl buffer (pH 7.0). Note: For strictly oxygen-sensitive nitroreductases (Type II), buffer must be degassed with oxygen-free nitrogen and the assay performed in an anaerobic chamber[3].

  • Reaction Mixture: In a UV-transparent quartz cuvette, combine:

    • 50 mM Tris-HCl (pH 7.0)

    • 0.1 mM NADH (Electron donor)

    • 0.1 mM Nitrofuran substrate (e.g., Nitrofurantoin)

  • Baseline Measurement: Blank the spectrophotometer and record the baseline absorbance at 340 nm for 1 minute.

  • Enzyme Addition: Initiate the reaction by adding 5 µg/mL of purified recombinant nitroreductase (e.g., His-tagged AhpF)[3].

  • Kinetic Monitoring: Record the decrease in absorbance at 340 nm continuously for 10-20 minutes at 25°C.

  • Analysis: Calculate the specific activity (µmol of NADH oxidized / min / mg of protein) using the molar extinction coefficient of NADH (6.22 mM⁻¹ cm⁻¹).

Quantitative Data Summary

The following table summarizes the expected quantitative outputs for a typical susceptible E. coli strain treated with a standard nitrofuran (e.g., Nitrofurantoin).

Assay ParameterExpected Output / ValueInterpretation / Clinical Relevance
MIC (Nitrofurantoin) 8 - 16 µg/mLSusceptible (CLSI/EUCAST Breakpoint ≤ 32 µg/mL).
MBC/MIC Ratio ≤ 4Indicates potent bactericidal activity rather than bacteriostatic.
Time-Kill (4x MIC) ≥ 3 log₁₀ reduction at 6-8 hRapid bactericidal kinetics; strictly requires active metabolism.
NADH Oxidation Rate > 10 µmol/min/mg proteinConfirms the nitrofuran is a high-affinity prodrug substrate for the target nitroreductase.

References

1.[1] Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens - nih.gov -1 2.[4] What is the mechanism of action of Nitrofurantoin in a healthy adult female with an uncomplicated urinary tract infection? - droracle.ai - 4 3.[2] Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - karger.com - 2 4.[6] MIC Determination - EUCAST - eucast.org -6 5.[5] M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI - clsi.org -5 6.[8] Pharmacodynamics of nitrofurantoin at different pH levels against pathogens involved in urinary tract infections - oup.com - 8 7.[3] Novel 5-Nitrofuran-Activating Reductase in Escherichia coli - nih.gov - 3 8.[7] Novel pyridyl nitrofuranyl isoxazolines show antibacterial activity against multiple drug resistant Staphylococcus species - doi.org -7

Sources

Application Notes and Protocols for the Comprehensive Evaluation of Antitubercular Nitrofurans

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Novel Antitubercular Agents and the Promise of Nitroaromatics

Tuberculosis (TB), caused by the intracellular pathogen Mycobacterium tuberculosis (Mtb), remains a formidable global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This has catalyzed the search for novel therapeutic agents with unique mechanisms of action. Among the promising classes of compounds are the nitroaromatics, including nitrofurans and nitroimidazoles. These compounds are prodrugs that require reductive activation within the mycobacterial cell, a process that confers specificity and multifaceted modes of action against both replicating and non-replicating, or dormant, bacilli.[1][2]

Nitrofurans, and the related nitroimidazoles like the clinically approved delamanid and pretomanid, are activated by a mycobacterial-specific deazaflavin-dependent nitroreductase (Ddn).[3][4][5] This activation is dependent on the reduced form of cofactor F420.[3] The process generates reactive nitrogen species, including nitric oxide, which have a dual effect: they inhibit mycolic acid biosynthesis, a critical component of the mycobacterial cell wall, and act as respiratory poisons under anaerobic conditions, a key feature for targeting dormant Mtb.[3][6][7] Some nitrofurans may also be activated by other F420-dependent reductases or inhibit other essential enzymes like DprE1, highlighting the diverse mechanisms within this class.[8][9]

This guide provides a comprehensive suite of detailed protocols for the preclinical evaluation of novel nitrofuran-based antitubercular agents. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind each methodological choice to ensure robust and reproducible data generation.

Part 1: Foundational In Vitro Efficacy Assessment

The initial evaluation of any new antitubercular candidate begins with a determination of its intrinsic activity against M. tuberculosis in axenic culture. These assays establish the compound's potency and spectrum of activity.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The Microplate Alamar Blue Assay (MABA) is a widely used, sensitive, and cost-effective method for determining the MIC of compounds against Mtb.[10][11]

  • Preparation of Mtb Inoculum:

    • Culture M. tuberculosis H37Rv (or other relevant strains) in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80 at 37°C to mid-log phase.

    • Adjust the turbidity of the culture to a McFarland standard of 1.0. This suspension is then diluted 1:50 in 7H9 broth to achieve the final inoculum.

  • Plate Setup:

    • In a 96-well microplate, add 100 µL of sterile 7H9 broth to all wells.

    • Add 100 µL of the test compound (dissolved in an appropriate solvent like DMSO, ensuring the final solvent concentration is non-toxic to the bacteria) to the first well of a row and perform serial two-fold dilutions across the plate.

    • Include a positive control (a known antitubercular drug like isoniazid or rifampicin), a negative control (no drug), and a solvent control (vehicle only).[12]

  • Inoculation and Incubation:

    • Add 100 µL of the prepared Mtb inoculum to each well. Seal the plates and incubate at 37°C.

  • Addition of Alamar Blue and Reading:

    • After 7 days of incubation, add 20 µL of Alamar Blue reagent to each well.

    • Re-incubate the plates for 24-48 hours.

    • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.[10]

Bactericidal versus Bacteriostatic Activity

Determining whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth) is a critical step. This is achieved by determining the Minimum Bactericidal Concentration (MBC), the lowest concentration of the drug that kills 99.9% of the initial bacterial population.

  • Perform an MIC Assay:

    • Set up an MIC assay as described in Protocol 1.

  • Sub-culturing:

    • Following the determination of the MIC, take a 10 µL aliquot from each well that shows no visible growth (i.e., at and above the MIC).

    • Plate these aliquots onto Middlebrook 7H11 agar plates supplemented with 10% OADC.

  • Incubation and CFU Enumeration:

    • Incubate the agar plates at 37°C for 3-4 weeks.

    • Count the number of colony-forming units (CFUs) on each plate.

    • The MBC is the lowest concentration of the compound that results in a ≥3-log10 reduction (99.9% killing) in CFU compared to the initial inoculum. A compound is generally considered bactericidal if the MBC/MIC ratio is ≤4.[13]

Part 2: Assessing Activity in the Intracellular Milieu

M. tuberculosis is an intracellular pathogen, primarily residing within host macrophages. Therefore, evaluating a compound's ability to penetrate and kill bacteria within this environment is paramount for predicting in vivo efficacy.[14][15]

G

Host Cell Cytotoxicity

Before assessing intracellular activity, it is crucial to determine the cytotoxicity of the compound towards the host macrophage cell line to ensure that any observed reduction in bacterial numbers is not due to host cell death.

  • Cell Seeding:

    • Seed a macrophage cell line (e.g., RAW 264.7 or human THP-1 monocytes differentiated into macrophages) in a 96-well plate at a density of 2 x 10⁴ cells per well and incubate overnight.[14]

  • Compound Addition:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Add the compound dilutions to the cells. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., Triton X-100).[14]

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Assessment:

    • Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin and incubate for 2-4 hours.[14][16]

    • Measure the absorbance or fluorescence according to the manufacturer's instructions.

    • Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

Intracellular Activity Assay

This assay measures the ability of the test compound to inhibit the growth of Mtb inside macrophages.[14]

  • Cell Seeding and Infection:

    • Seed macrophages (e.g., RAW 264.7) in a 24-well plate at a density of 2 x 10⁵ cells per well and incubate overnight.[14]

    • Infect the macrophage monolayer with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 5:1 for 4 hours.[14]

  • Removal of Extracellular Bacteria:

    • Wash the cells three times with warm phosphate-buffered saline (PBS) to remove extracellular bacteria.

  • Compound Treatment:

    • Add fresh culture medium containing the test compound at various non-toxic concentrations (e.g., 1x, 5x, 10x the MIC).[14]

    • Include an untreated control and a positive control drug (e.g., Isoniazid).

  • Incubation and Lysis:

    • Incubate the plates for 3 days.

    • To determine the intracellular bacterial load, aspirate the medium and lyse the macrophages with sterile water containing 0.1% Triton X-100 for 10 minutes.[14]

  • CFU Determination:

    • Prepare serial dilutions of the cell lysate in 7H9 broth.

    • Plate the dilutions on 7H11 agar plates and incubate at 37°C for 3-4 weeks.

    • Count the CFUs to determine the reduction in intracellular bacterial load compared to the untreated control.

Part 3: Probing the Mechanism of Action

For nitrofurans, a key mechanistic feature is their reductive activation. Assays to confirm this are vital.

G Prodrug Nitrofuran Prodrug ActiveMetabolite Reactive Nitrogen Species (e.g., Nitric Oxide) Prodrug->ActiveMetabolite Activation MycolicAcid Mycolic Acid Synthesis ActiveMetabolite->MycolicAcid Inhibition RespiratoryPoisoning Respiratory Poisoning (Anaerobic Conditions) ActiveMetabolite->RespiratoryPoisoning Causes Ddn Ddn Nitroreductase Ddn->Prodrug F420_reduced Reduced Cofactor F420 F420_reduced->Ddn F420_oxidized Oxidized Cofactor F420 F420_oxidized->F420_reduced Regeneration CellWall Cell Wall Integrity MycolicAcid->CellWall Leads to BacterialDeath Bacterial Death CellWall->BacterialDeath Disruption leads to RespiratoryPoisoning->BacterialDeath

Role of Nitroreductase in Activation

The involvement of the Ddn nitroreductase can be investigated by comparing the activity of the nitrofuran against wild-type Mtb and a Ddn-knockout or mutant strain. A significant increase in the MIC for the mutant strain suggests that Ddn is involved in the compound's activation.[17][18]

ParameterWild-Type Mtb H37RvDdn Mutant MtbInterpretation
MIC of Nitrofuran X 0.1 µg/mL>10 µg/mLDdn is likely required for activation
MIC of Isoniazid 0.05 µg/mL0.05 µg/mLThe mutation does not confer general resistance

Part 4: In Vivo Efficacy Evaluation

Promising candidates from in vitro studies must be evaluated in an animal model of TB to assess their efficacy in a complex biological system. The murine model is the most common for this purpose.[19][20]

Protocol 5: Murine Model of Chronic Tuberculosis Infection
  • Infection:

    • Infect mice (e.g., C3H or BALB/c strains) via a low-dose aerosol route with M. tuberculosis H37Rv to establish a chronic lung infection.[19]

  • Treatment Initiation:

    • Allow the infection to establish for 3-4 weeks.

    • Initiate treatment with the test compound, administered orally or via another appropriate route, once daily for a defined period (e.g., 4 weeks).

    • Include a vehicle control group and a positive control group (e.g., treated with isoniazid and rifampicin).

  • Monitoring:

    • Monitor the body weight of the mice throughout the experiment. A prevention of weight loss or weight gain can be an early indicator of drug efficacy.[19]

  • Efficacy Readout:

    • At the end of the treatment period, euthanize the mice.

    • Aseptically remove the lungs and spleen.

    • Homogenize the organs and plate serial dilutions of the homogenates on 7H11 agar.

    • Incubate for 3-4 weeks and enumerate the CFUs.

    • Efficacy is determined by the log10 reduction in CFU in the organs of treated mice compared to the vehicle control group.

Treatment GroupMean Lung CFU (log10)Mean Spleen CFU (log10)
Vehicle Control 7.5 ± 0.45.2 ± 0.3
Nitrofuran X (50 mg/kg) 5.1 ± 0.53.1 ± 0.4
Isoniazid + Rifampicin 4.2 ± 0.32.5 ± 0.2

Conclusion

The evaluation of novel antitubercular agents like nitrofurans requires a multi-faceted approach, progressing from fundamental in vitro activity to complex in vivo efficacy and safety assessments. The protocols outlined in this guide provide a robust framework for generating the critical data needed to advance promising candidates through the drug development pipeline. By understanding not only what to do but why each step is critical, researchers can ensure the integrity and translational relevance of their findings in the urgent fight against tuberculosis.

References

  • Delamanid: A new armor in combating drug-resistant tuberculosis - PMC - NIH. (n.d.). Retrieved March 7, 2026, from [Link]

  • What is the mechanism of action of Pretomanid? - Dr.Oracle. (2025, September 14). Retrieved March 7, 2026, from [Link]

  • What is the mechanism of Delamanid? - Patsnap Synapse. (2024, July 17). Retrieved March 7, 2026, from [Link]

  • Pretomanid - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • What is the mechanism of Pretomanid? - Patsnap Synapse. (2024, July 17). Retrieved March 7, 2026, from [Link]

  • Delamanid - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Pretomanid: Uses & Dosage - MIMS Malaysia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Delamanid – Knowledge and References - Taylor & Francis. (n.d.). Retrieved March 7, 2026, from [Link]

  • Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis - PMC. (2021, October 7). Retrieved March 7, 2026, from [Link]

  • Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy | Antimicrobial Agents and Chemotherapy - ASM Journals. (n.d.). Retrieved March 7, 2026, from [Link]

  • Nitrofurans as novel anti-tuberculosis agents: identification, development and evaluation. (n.d.). Retrieved March 7, 2026, from [Link]

  • Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy - PubMed. (2023, September 19). Retrieved March 7, 2026, from [Link]

  • Screening and Evaluation of Anti-Tuberculosis Compounds - Creative Diagnostics. (n.d.). Retrieved March 7, 2026, from [Link]

  • Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy | Antimicrobial Agents and Chemotherapy - ASM Journals. (2023, August 23). Retrieved March 7, 2026, from [Link]

  • microbiological assessment of novel nitrofuranylamides as anti-tuberculosis agents | Journal of Antimicrobial Chemotherapy | Oxford Academic. (2008, November 15). Retrieved March 7, 2026, from [Link]

  • In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis. (n.d.). Retrieved March 7, 2026, from [Link]

  • Studies on toxicity of antitubercular drugs namely isoniazid, rifampicin, and pyrazinamide in an in vitro model of HepG2 cell line - SciSpace. (n.d.). Retrieved March 7, 2026, from [Link]

  • Rapid measurement of antituberculosis drug activity in vitro and in macrophages using bioluminescence | Journal of Antimicrobial Chemotherapy | Oxford Academic. (2012, February 15). Retrieved March 7, 2026, from [Link]

  • Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549 - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation - Frontiers. (n.d.). Retrieved March 7, 2026, from [Link]

  • Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery. (n.d.). Retrieved March 7, 2026, from [Link]

  • A novel non-invasive murine model for rapidly testing drug activity via inhalation administration against Mycobacterium tuberculosis - Frontiers. (n.d.). Retrieved March 7, 2026, from [Link]

  • Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates - Frontiers. (2021, June 30). Retrieved March 7, 2026, from [Link]

  • Molecular Insight into Mycobacterium tuberculosis Resistance to Nitrofuranyl Amides Gained through Metagenomics-like Analysis of Spontaneous Mutants - MDPI. (2022, September 12). Retrieved March 7, 2026, from [Link]

  • Intracellular Accumulation of Novel and Clinically Used TB Drugs Potentiates Intracellular Synergy - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • new in vivo model to test anti-tuberculosis drugs using fluorescence imaging | Journal of Antimicrobial Chemotherapy | Oxford Academic. (2012, August 15). Retrieved March 7, 2026, from [Link]

  • Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis | Antimicrobial Agents and Chemotherapy - ASM Journals. (2021, July 16). Retrieved March 7, 2026, from [Link]

  • Evaluation of Acute and Sub-Acute Toxicity, Oxidative Stress and Molecular Docking of Two Nitrofuranyl Amides as Promising Anti-Tuberculosis Agents - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Colorimetric method for determining MICs of antimicrobial agents for Mycobacterium tuberculosis - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis - MDPI. (2024, June 27). Retrieved March 7, 2026, from [Link]

  • Minimum inhibitory concentrations (MIC) determination of TB drugs and broad-spectrum antibiotics in M.tuberculosis with M/X/TDR | European Respiratory Society. (n.d.). Retrieved March 7, 2026, from [Link]

  • Pentacyclic Nitrofurans with In Vivo Efficacy and Activity against Nonreplicating Mycobacterium tuberculosis - PMC. (2014, February 5). Retrieved March 7, 2026, from [Link]

  • Anti-tubercular agents. Part 8: synthesis, antibacterial and antitubercular activity of 5-nitrofuran based 1,2,3-triazoles - PubMed. (2013, December 15). Retrieved March 7, 2026, from [Link]

  • Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method - Frontiers. (2025, October 20). Retrieved March 7, 2026, from [Link]

  • Application of a Microcalorimetric Method for Determining Drug Susceptibility in Mycobacterium Species - ASM Journals. (n.d.). Retrieved March 7, 2026, from [Link]

  • Functions of nitroreductases in mycobacterial physiology and drug susceptibility - PMC - NIH. (2025, January 8). Retrieved March 7, 2026, from [Link]

  • (PDF) In Vitro Profiling of Anti-tubercular Compounds by Rapid, Efficient, and Non-Destructive Assays Using Auto-luminescent Mycobacterium tuberculosis - ResearchGate. (2026, January 17). Retrieved March 7, 2026, from [Link]

  • In Vitro Interactions between New Antitubercular Drug Candidates SQ109 and TMC207. (n.d.). Retrieved March 7, 2026, from [Link]

  • In silico and in vitro screening of FDA-approved drugs for potential repurposing against tuberculosis - bioRxiv.org. (2017, December 3). Retrieved March 7, 2026, from [Link]

  • Antitubercular, Cytotoxicity, and Computational Target Validation of Dihydroquinazolinone Derivatives - MDPI. (n.d.). Retrieved March 7, 2026, from [Link]

  • The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy - PMC. (2023, August 23). Retrieved March 7, 2026, from [Link]

Sources

Application Note: Scalable Industrial Synthesis of 5-Nitrobenzofurans for API Manufacturing

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, API Manufacturing Scientists, and Drug Development Professionals Document Type: Technical Application Note & Protocol

Executive Summary

The 5-nitrobenzofuran core is a privileged heterocyclic scaffold in medicinal chemistry, serving as a critical intermediate in the synthesis of blockbuster antiarrhythmic drugs such as dronedarone and amiodarone[1]. Traditional syntheses of these intermediates often rely on hazardous reagents (e.g., sodium hydride) and expensive starting materials, limiting their scalability and safety profile[2].

This application note details a highly efficient, self-validating industrial protocol for the scale-up synthesis of 2-butyl-5-nitrobenzofuran . By leveraging an oxime-based nucleophilic aromatic substitution followed by an acid-catalyzed rearrangement, this route achieves >80% purity and high overall yields while ensuring process safety, cost-effectiveness, and operational simplicity[3].

Mechanistic Pathway & Causality in Experimental Design

The synthesis of 2-butyl-5-nitrobenzofuran on a multi-kilogram scale requires bypassing the traditional O-alkylation of 4-nitrophenol, which often suffers from competitive C-alkylation and requires stringent anhydrous conditions[2]. Instead, the modern industrial approach utilizes 1-bromo-4-nitrobenzene and hexan-2-one oxime[3].

  • Causality of Reagent Choice: The oxime acts as a potent oxygen nucleophile under mildly basic conditions (NaOH), displacing the activated bromide on the nitrobenzene ring. This strategic choice avoids the use of explosive and highly reactive bases like NaH, significantly enhancing process safety during scale-up[3].

  • The Rearrangement Step: The resulting O-(4-nitrophenyl) oxime undergoes an acid-catalyzed [3,3]-sigmatropic rearrangement when exposed to HCl in acetic acid. This precisely installs the alkyl chain ortho to the oxygen, yielding 1-(2-hydroxy-5-nitrophenyl)hexan-2-one[3].

  • Cyclodehydration: The intermediate spontaneously cyclizes under the acidic reaction conditions to form the stable benzofuran ring. This step is thermodynamically driven by the formation of the extended aromatic system, a hallmark of bioactive benzofuran derivatives[4].

Process Workflow Diagram

G SM1 1-Bromo-4-nitrobenzene Rxn1 Nucleophilic Substitution (NaOH, DMSO) SM1->Rxn1 SM2 Hexan-2-one oxime SM2->Rxn1 Int1 Hexan-2-one O-(4-nitrophenyl) oxime Rxn1->Int1 IPC: HPLC > 99% Rxn2 Acid-Catalyzed Rearrangement (1.8 N HCl / AcOH) Int1->Rxn2 Int2 1-(2-Hydroxy-5-nitrophenyl)hexan-2-one Rxn2->Int2 [3,3]-Sigmatropic Rxn3 Cyclodehydration (Acidic conditions) Int2->Rxn3 Prod 2-Butyl-5-nitrobenzofuran (API Intermediate) Rxn3->Prod IPC: LCMS

Figure 1: Industrial synthetic workflow for 2-butyl-5-nitrobenzofuran via oxime rearrangement.

Step-by-Step Industrial Protocol

Note: This protocol is designed as a self-validating system. In-Process Controls (IPCs) are embedded to ensure reaction fidelity before proceeding to subsequent stages.

Phase 1: Nucleophilic Aromatic Substitution
  • Charge: To a 50 L glass-lined reactor, charge 1-bromo-4-nitrobenzene (10.0 kg, 49.5 mol) and DMSO (20 L) under a nitrogen atmosphere.

  • Addition: Add hexan-2-one oxime (6.2 kg, 53.8 mol) to the stirring solution.

  • Base Activation: Slowly add powdered NaOH (2.4 kg, 60.0 mol) in portions over 1 hour.

    • Causality: Controlled addition prevents thermal runaway, as the substitution is highly exothermic. Maintain the internal temperature strictly between 25°C and 30°C to prevent degradation of the oxime.

  • Reaction & IPC: Stir the reaction mass for 4 hours.

    • Self-Validation: Sample the mixture for HPLC. The reaction is deemed complete when 1-bromo-4-nitrobenzene is < 1.0% (AUC). If the organic layer remains deep yellow without product progression, unreacted oxime is present, requiring an additional 0.1 eq of base.

  • Quench & Extraction: Pour the reaction mass into chilled water (50 L) and extract with dichloromethane (DCM, 3 x 15 L). Wash the combined organic layers with 5% aqueous NaHCO3 (15 L) and brine.

  • Concentration: Distill the DCM under reduced pressure to afford hexan-2-one O-(4-nitrophenyl) oxime as a crude oil, which is used directly in the next step.

Phase 2: Acid-Catalyzed Rearrangement and Cyclization
  • Charge: Transfer the crude oxime intermediate into a clean 50 L reactor.

  • Acidic Rearrangement: Add a solution of 1.8 N HCl in glacial acetic acid (25 L).

    • Causality: Acetic acid serves as an excellent solvent for the intermediate while providing the necessary protic environment to facilitate the [3,3]-sigmatropic rearrangement[3].

  • Heating: Heat the reaction mixture to 70°C and maintain for 6 hours.

  • IPC: Monitor via LCMS. The intermediate O-(4-nitrophenyl) oxime should disappear, transitioning first to 1-(2-hydroxy-5-nitrophenyl)hexan-2-one, and finally cyclizing to 2-butyl-5-nitrobenzofuran. Proceed when the uncyclized intermediate is < 2.0%.

  • Isolation: Cool the mass to room temperature and pour into chilled 5% aqueous HCl (100 L). Stir for 30 minutes.

  • Phase Separation: Extract with DCM (2 x 20 L). Wash the organic layer with water until the pH of the aqueous wash is neutral.

    • Self-Validation: A neutral pH confirms the complete removal of the acetic acid catalyst, preventing downstream degradation during storage or subsequent Friedel-Crafts acylation.

  • Purification: Concentrate the organic layer under vacuum. Recrystallize the resulting crude solid from ethanol/water (8:2) to yield pure 2-butyl-5-nitrobenzofuran (yield ~70-80%)[3].

Quantitative Data & Yield Optimization

To ensure industrial viability, various acid catalysts were evaluated for the rearrangement/cyclization step. The data below summarizes the optimization parameters, demonstrating why the HCl/Acetic acid system was selected for scale-up.

Catalyst SystemTemperature (°C)Time (h)Conversion (%)Isolated Yield (%)Purity (HPLC %)
BF3·Et2O / Toluene8012856292.5
10% H2SO4 / EthanolReflux8906894.0
1.8 N HCl / Acetic Acid 70 6 >99 78 98.5
p-TsOH / Toluene11010927095.2

Table 1: Optimization of the rearrangement and cyclodehydration step for 2-butyl-5-nitrobenzofuran synthesis. The HCl/Acetic acid system provides the optimal balance of yield, purity, and reaction kinetics.

References

  • Source: Academia.
  • Source: J. Chem. Sci. (Indian Academy of Sciences)
  • Natural source, bioactivity and synthesis of benzofuran derivatives Source: ScienceOpen URL
  • Process for the preparation of 5-Nitrobenzofurans (EP1394155B1)

Sources

fluorescence assay development for benzofuran inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This application note provides a comprehensive, causality-driven methodology for developing and validating a high-throughput fluorometric assay to screen benzofuran derivatives as Monoamine Oxidase B (MAO-B) inhibitors.

Mechanistic Rationale & System Causality

Benzofuran derivatives are privileged heterocyclic scaffolds in neuropharmacology, heavily investigated as reversible inhibitors of MAO-B for the management of neurodegenerative diseases like Parkinson's and Alzheimer's. Structural and crystallographic studies reveal that benzofuran ligands bind deep within the hydrophobic entrance and substrate cavities of MAO-B, engaging in highly specific "sandwich" interactions with key residues such as Ile199 and Ile316[1].

To screen these highly potent (often sub-nanomolar) compounds, traditional spectrophotometric assays lack the necessary dynamic range. Instead, the gold standard is a coupled fluorometric assay utilizing 2[2].

The Causality of the Signal:

  • Primary Reaction: MAO-B oxidizes an amine substrate (e.g., p-tyramine), generating an aldehyde, ammonia, and stoichiometric amounts of hydrogen peroxide (

    
    ).
    
  • Coupled Detection: Horseradish peroxidase (HRP) utilizes the generated

    
     to oxidize the colorless Amplex Red probe into resorufin , a highly stable and intensely fluorescent product[2].
    
  • Inhibition: Benzofuran inhibitors block the MAO-B active site, preventing

    
     formation. The subsequent absence of resorufin fluorescence is directly proportional to the compound's inhibitory potency.
    

Experimental Workflow

AssayWorkflow A 1. Compound Prep Benzofuran Dilutions B 2. Target Engagement MAO-B Pre-incubation A->B Transfer to Assay Plate C 3. Reaction Initiation Add Tyramine Substrate B->C 15 min, 37°C (Equilibration) D 4. Coupled Detection HRP + Amplex Red C->D H2O2 Generation E 5. Signal Acquisition Resorufin Fluorescence D->E 30 min, Dark (Prevent Photooxidation) F 6. Data Validation Z'-Factor & IC50 E->F Ex: 530 nm / Em: 590 nm

Workflow for the fluorometric MAO-B Amplex Red inhibition assay.

Materials and Reagents

ComponentSpecification / Purpose
Enzyme Recombinant Human MAO-B (expressed in baculovirus/insect cells).
Substrate p-Tyramine hydrochloride (Standard non-selective MAO substrate).
Detection Probe Amplex Red (10 mM stock in anhydrous DMSO).
Coupling Enzyme Horseradish Peroxidase (HRP), ~200 U/mg.
Assay Buffer 100 mM Sodium Phosphate Buffer, pH 7.4.
Reference Inhibitor Selegiline (Selective MAO-B irreversible inhibitor).
Microplates 96-well or 384-well black, flat-bottom plates (minimizes optical crosstalk).

A Self-Validating Protocol Design

To ensure trustworthiness, this protocol is engineered as a self-validating system . Benzofurans are highly conjugated, optically active heterocycles that can act as inner-filter quenchers or emit autofluorescence. Therefore, the assay must isolate true MAO-B inhibition from assay interference.

Built-in Validation Controls:

  • Max Signal (

    
    ):  MAO-B + Substrate + Detection Mix + DMSO vehicle. (Validates maximum enzymatic turnover).
    
  • Min Signal (

    
    ):  Substrate + Detection Mix + DMSO vehicle (No MAO-B). (Establishes background auto-oxidation).
    
  • Orthogonal Counter-Screen: Benzofuran +

    
     (exogenous) + Detection Mix (No MAO-B). (Validates that the benzofuran does not directly inhibit HRP or quench resorufin fluorescence).
    

Step-by-Step Execution

Step 1: Reagent Preparation (The Causality of Light Protection) Prepare a 2X Detection Working Solution containing 100 µM Amplex Red and 2 U/mL HRP in Assay Buffer.

  • Critical Causality: This solution must be prepared in amber tubes and protected from ambient light. Amplex Red is highly susceptible to3, which will artifactually convert the probe to resorufin and destroy the assay's signal-to-noise ratio[3].

Step 2: Target Engagement (Pre-incubation)

  • Dispense 25 µL of 2X MAO-B enzyme solution into the black microplate.

  • Add 50 nL of benzofuran test compounds (from a 1000X DMSO source plate) using an acoustic dispenser or pin tool.

  • Incubate at 37°C for 15 minutes.

  • Critical Causality: Benzofurans are highly lipophilic and require time to partition into and equilibrate within the hydrophobic substrate cavity of MAO-B prior to substrate competition.

Step 3: Reaction Initiation

  • Add 25 µL of a combined Substrate/Detection Mix (containing p-tyramine, Amplex Red, and HRP) to all wells to initiate the reaction.

  • The final assay volume is 50 µL, containing 1% DMSO.

Step 4: Signal Acquisition

  • Incubate the plate at 37°C in the dark for 30 minutes.

  • Measure fluorescence using a microplate reader set to Excitation: 530–560 nm and Emission: 590 nm .

Data Analysis & Quantitative Validation

A robust high-throughput screening assay must be statistically validated using the Z'-factor. Calculate the Z'-factor using the Max (


) and Min (

) signal controls:


An assay is considered HTS-ready and self-validated if the


. Once validated, calculate the 

of the benzofuran derivatives using a 4-parameter non-linear regression model.

Quantitative Data Summary: The substitution pattern on the benzofuran scaffold dictates its affinity and selectivity for MAO-B over MAO-A. As demonstrated in validated in vitro studies, specific methoxy and nitro substitutions drastically alter the pharmacological profile[4].

Table 1: Influence of Benzofuran Substitutions on MAO Isoform Selectivity (Data adapted from Delogu et al., evaluating 2-phenylbenzofuran derivatives[4])

CompoundSubstitution PatternhMAO-A

(µM)
hMAO-B

(µM)
Selectivity Index (A/B)
Derivative 9 2-(3-methoxyphenyl)-5-nitro> 100.00.024 > 4166
Derivative 7 7-nitro-2-phenyl0.168 2.1500.078
Selegiline Reference Standard0.0370.0371.0

Note: Derivative 9 demonstrates that placing a methoxy group at the meta-position of the 2-phenyl ring, combined with a 5-nitro group on the benzofuran core, creates a highly potent and selective MAO-B inhibitor[4].

Troubleshooting Causality

  • Issue: Unusually high baseline fluorescence across all wells.

    • Causality: The Amplex Red stock was exposed to ambient light, triggering superoxide-mediated photooxidation[3].

    • Solution: Discard the working solution. Remake the Detection Mix in amber tubes and ensure the microplate reader incubates in the dark.

  • Issue: A benzofuran compound shows apparent MAO-B inhibition, but fails the orthogonal counter-screen.

    • Causality: The compound is a false positive. Its extended conjugated

      
      -system is either absorbing the 530 nm excitation light (Inner Filter Effect) or directly inhibiting the HRP coupling enzyme.
      
    • Solution: Exclude the compound from the MAO-B hit list, or re-test using a non-fluorometric, radiolabeled substrate assay to bypass optical interference.

References

  • A one-step fluorometric method for the continuous measurement of monoamine oxidase activity . Analytical Biochemistry / PubMed.2

  • Synthesis and in vitro study of nitro- and methoxy-2-phenylbenzofurans as human Monoamine Oxidase inhibitors . European Journal of Medicinal Chemistry / UniCA IRIS. 4

  • Photooxidation of Amplex Red to resorufin: Implications of exposing the Amplex Red assay to light . Free Radical Biology and Medicine / ResearchGate. 3

  • Potentiation of Ligand Binding through Cooperative Effects in Monoamine Oxidase B . Journal of Biological Chemistry / PMC. 1

  • Application Notes and Protocols for Assaying Monoamine Oxidase Activity Following Iproniazid Exposure . Benchchem.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis Yield of Alkyl 5-Nitrobenzofuran-2-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for benzofuran derivative synthesis. Alkyl 5-nitrobenzofuran-2-carboxylates (specifically the ethyl ester) are critical synthetic intermediates in medicinal chemistry, famously utilized in the development of the antidepressant vilazodone and various proximicin analogues.

Despite its straightforward two-component design, researchers frequently encounter bottlenecks such as incomplete cyclization, ester hydrolysis, and poor overall yields. This guide provides field-proven protocols, mechanistic insights, and troubleshooting logic to help you achieve >90% yields.

I. Reaction Mechanism & Workflow

The synthesis of ethyl 5-nitrobenzofuran-2-carboxylate from 5-nitrosalicylaldehyde and ethyl bromoacetate is a tandem reaction. It initiates with an


 O-alkylation to form an ether intermediate, followed by a base-catalyzed intramolecular aldol-type condensation, and concludes with dehydration to establish the aromatic benzofuran core ()[1].

ReactionPathway SM 5-Nitrosalicylaldehyde + Ethyl Bromoacetate Base Anhydrous K2CO3 (Deprotonation) SM->Base SN2 Reaction Int1 O-Alkylated Intermediate (Ether Formation) Base->Int1 Int2 Aldol Condensation (Intramolecular Cyclization) Int1->Int2 Base Catalysis Prod Ethyl 5-Nitrobenzofuran- 2-Carboxylate Int2->Prod Dehydration (-H2O)

Reaction mechanism for the synthesis of ethyl 5-nitrobenzofuran-2-carboxylate.

II. Standard Optimized Protocol

Conventional methods using stoichiometric base often yield as low as 22% due to stalled cyclization ()[2]. The following self-validating protocol leverages a massive excess of base to drive the dehydration step, consistently delivering >90% yields.

Materials:

  • 5-Nitrosalicylaldehyde (1.0 eq, limiting reagent)

  • Ethyl bromoacetate (3.0 eq)

  • Anhydrous Potassium Carbonate (

    
    ) (6.0 eq)
    
  • Dry N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert argon atmosphere.

  • Reagent Loading: Add 5-nitrosalicylaldehyde (1.0 eq) and dry DMF to the flask. Stir until fully dissolved.

  • Base Addition: Add anhydrous

    
     (6.0 eq) to the solution.
    
    • Causality Note: A large excess of base is critical here. It not only deprotonates the phenol for the initial

      
       reaction but also acts as a basic dehydrating agent for the subsequent cyclization, pushing the equilibrium toward the final aromatic product ()[1].
      
  • Alkylation: Dropwise add ethyl bromoacetate (3.0 eq) at room temperature.

    • Self-Validation Checkpoint 1: Stir for 30 minutes at room temperature, then analyze via TLC (Hexane:EtOAc 3:1). You should observe the complete disappearance of the bright yellow starting material and the appearance of a new, higher

      
       spot (the O-alkylated intermediate).
      
  • Cyclization & Dehydration: Heat the reaction mixture to reflux (approx. 100°C in DMF) for 8 hours.

    • Self-Validation Checkpoint 2: Analyze via LC-MS. The intermediate mass (

      
       m/z) must transition completely to the final dehydrated product (
      
      
      
      m/z). If 254 m/z persists, continue heating.
  • Quenching & Workup: Allow the reaction to cool completely to room temperature.

    • Crucial: Do not add water while the mixture is hot. Hot basic aqueous conditions will rapidly hydrolyze your ester product. Once cooled, pour the mixture into ice-cold distilled water.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Recrystallize the crude solid from ethanol to yield pure ethyl 5-nitrobenzofuran-2-carboxylate.

III. Quantitative Data Comparison

To understand the impact of reaction conditions on the mechanistic outcome, review the comparative data below:

Table 1: Impact of Synthetic Conditions on Yield

Method / SourceSolventBaseEquivalents(Aldehyde : Base : Ester)Temp / TimeReported YieldMechanistic Outcome
Conventional ()[2]Acetonengcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

1 : 1.1 : 1.1Reflux (12h)~22%Stalls at uncyclized ether due to insufficient base.
NMP Optimization ()NMP

1 : 2.5 : 1.5100°C (Overnight)95%NMP provides excellent solubility;

is a milder alternative.
DMF Optimization ()[1]Dry DMFAnhydrous

1 : 6.0 : 3.0Reflux (8h)91%Excess base acts as a dehydrating agent; DMF accelerates

.
IV. Troubleshooting Guides & FAQs

Troubleshooting Issue Issue: Low Yield (< 50%) TLC Analyze via LC-MS / TLC Issue->TLC Unreacted Unreacted Starting Material or Uncyclized Ether TLC->Unreacted Acid Carboxylic Acid Byproduct (Hydrolysis) TLC->Acid Tar Black Tar / Decomposition TLC->Tar Sol1 Increase K2CO3 to 6 eq. Use Dry DMF Unreacted->Sol1 Incomplete Reaction Sol2 Strictly Anhydrous Conditions Avoid Aqueous Workup while Hot Acid->Sol2 Water Contamination Sol3 Ensure Vigorous Stirring Monitor Reaction Time (8h) Tar->Sol3 Thermal Degradation

Troubleshooting logic tree for resolving low yields in benzofuran synthesis.

Q: Why is my reaction stalling at the intermediate stage without cyclizing? A: The synthesis requires the base to deprotonate the active methylene group of the newly formed ether. If the reaction stalls, the base concentration is likely insufficient, or the solvent does not support the transition state of the cyclization. Solution: Switch to a polar aprotic solvent like dry DMF, which leaves the base "naked" and highly reactive. Furthermore, increasing the anhydrous


 to a 6-molar excess acts as a basic dehydrating agent, forcing the final dehydration step ()[1].

Q: I am seeing significant formation of the carboxylic acid instead of the ethyl ester. How do I prevent this? A: This is caused by ester hydrolysis.


 in the presence of adventitious water will generate hydroxide ions (

), which rapidly hydrolyze the ethyl ester to 5-nitrobenzofuran-2-carboxylic acid at reflux temperatures. Solution: Ensure strictly anhydrous conditions. Use oven-dried glassware, dry DMF (stored over molecular sieves), and anhydrous

. Do not use aqueous workups until the reaction is cooled to room temperature.

Q: Can I use a different base or solvent to improve the yield? A: Yes. While the DMF/ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


 system is highly effective, substituting the solvent for N-methylpyrrolidone (NMP) and the base for 

has also been shown to produce exceptional yields (up to 95%) (). NMP has a higher boiling point and excellent solvating power for both the organic intermediates and the inorganic base, which facilitates the intramolecular aldol condensation without requiring as massive an excess of base.

Q: My product is forming a black tar during the reaction. What is the cause? A: Tar formation is indicative of thermal decomposition or polymerization of the highly reactive 5-nitrosalicylaldehyde, often exacerbated by localized overheating or excessive reaction times. Solution: Ensure vigorous stirring to prevent solid


 from clumping and causing hot spots at the bottom of the flask. Monitor the reaction strictly via TLC or LC-MS; stop the heating immediately once the O-alkylated intermediate has fully cyclized (typically 8 hours at reflux in DMF).
V. References
  • Title: Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide Source: RSC Advances URL: [Link]

  • Title: Preparation method of vilazodone intermediate (Patent CN102731452A) Source: Google Patents URL:

  • Title: Synthesis, characterization and antibacterial activity of Cu (II) and Zn (II) complexes of 5-aminobenzofuran-2-carboxylate Schiff base ligands Source: Taylor & Francis (Phosphorus, Sulfur, and Silicon and the Related Elements) URL: [Link]

Sources

challenges in the synthesis of di-furan peptide units

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Peptide Engineering. As a Senior Application Scientist, I have designed this guide to address the specific synthetic and mechanistic hurdles associated with di-furan peptide units.

Whether you are synthesizing natural product analogues (like proximicins) or leveraging furan’s unique properties as a masked electrophile for site-specific cross-linking, this guide will provide you with field-proven troubleshooting strategies, self-validating protocols, and the mechanistic causality behind each experimental choice.

Workflow Overview

FuranWorkflow A 1. Fmoc-SPPS Assembly (Di-Furan Incorporation) B 2. TFA Cleavage & Scavenging A->B Challenge: Steric Hindrance C 3. Oxidative Activation (ROS / NBS) B->C Challenge: Acid Degradation D 4. Keto-Enal Formation (Reactive Intermediate) C->D Challenge: Premature Oxidation E 5. Covalent Cross-linking (Lys, Cys, Tyr Targets) D->E Challenge: Off-target Reactions

Workflow of di-furan peptide synthesis and oxidative cross-linking.

Section 1: Troubleshooting Solid-Phase Peptide Synthesis (SPPS)

Q: Why is the coupling efficiency of my di-furan building blocks so low, and how can I improve it? A: The synthesis of di-furan peptide units (such as the 4-aminofuran-2-carboxylate motifs) is notoriously challenging and low-yielding due to severe steric hindrance and the poor nucleophilicity of the furan-associated amines 1[1].

  • Mechanistic Causality: The electron-rich nature of the conjugated furan rings modulates the pKa of adjacent amines, making them significantly less reactive during standard DIC/Oxyma coupling.

  • Solution: Abandon standard coupling reagents. Switch to highly reactive uronium salts (e.g., HATU or COMU) paired with a stronger base like DIEA. Implement double couplings at elevated temperatures (50°C) using microwave-assisted SPPS to overcome the activation energy barrier.

Q: My furan-peptide degrades during the final TFA cleavage. How do I prevent this? A: Furan rings are highly sensitive to strong acids and carbocation alkylation. Prolonged exposure to Trifluoroacetic Acid (TFA) leads to irreversible ring-opening or alkylation by protecting group cations (like tBu or Pbf) 2[2].

  • Mechanistic Causality: During global deprotection, reactive carbocations are generated. If your scavenger cocktail is inefficient, these cations will preferentially attack the electron-rich furan ring via electrophilic aromatic substitution.

  • Solution: Optimize your scavenger cocktail. Avoid standard Reagent K, as phenol can sometimes complicate furan stability. Instead, use a customized cocktail with high dithiol content to rapidly quench cations.

Table 1: Comparison of Cleavage Cocktails for Furan-Peptides

Cleavage CocktailComposition (v/v)TimeIntact Furan YieldAlkylation ByproductsMechanistic Rationale
Reagent K TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)120 min~60%~30%Standard, but phenol and thioanisole can induce furan ring instability over prolonged exposure.
Reagent B TFA/H₂O/Phenol/TIPS (88:5:5:2)120 min<40%>50%Lacks strong dithiol scavengers; high risk of furan alkylation by tBu carbocations.
Optimized Furan Cocktail TFA/TIS/H₂O/EDT (90:2.5:2.5:5)90 min>90% <5% High EDT rapidly traps carbocations; TIS prevents oxidative damage without degrading the furan ring.

Section 2: Overcoming Oxidation and Cross-Linking Hurdles

Q: I am using the furan moiety for site-specific cross-linking, but I am not seeing the expected peptide-protein complex. What is going wrong? A: Furan-based cross-linking relies on the oxidative transformation of the furan ring into a highly reactive keto-enal (a masked electrophile) . If no complex is formed, the issue is either failed oxidation or a spatial mismatch.

  • Mechanistic Causality: The keto-enal intermediate is short-lived. If the target nucleophile (Lys, Cys, or Tyr) is not in close enough proximity, the cross-linking will fail because the reaction is strictly distance-dependent 3[3].

  • Solution: First, verify furan oxidation via LC-MS. If oxidation is successful but cross-linking fails, you must redesign the di-furan unit with a longer flexible linker (e.g., PEG spacers) to bridge the gap to the target amino acid.

Q: Can I use N-bromosuccinimide (NBS) for oxidation if my peptide contains sensitive residues? A: No. NBS is a harsh chemical oxidant and will indiscriminately oxidize Methionine, Tryptophan, and Tyrosine residues, leading to heterogeneous, unusable mixtures 4[4].

  • Solution: Transition to a biocompatible photo-oxidation strategy. Using a photosensitizer like Rose Bengal and visible light generates singlet oxygen (ROS), which selectively undergoes a [4+2] cycloaddition with the furan ring without destroying other sensitive amino acids 3[3].

Section 3: Field-Proven Experimental Methodologies

Protocol 1: Optimized Fmoc-SPPS and Cleavage of Di-Furan Peptides

This protocol is engineered to maximize coupling efficiency while protecting the furan ring during global deprotection.

  • Resin Preparation: Swell Rink Amide resin (0.1 mmol) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (2 x 5 mins). Wash thoroughly with DMF (5x).

  • Di-Furan Coupling: Dissolve 4 eq of the di-furan amino acid building block, 4 eq HATU, and 8 eq DIEA in DMF. Add to the resin and agitate for 30 minutes at 50°C (using a microwave peptide synthesizer).

  • Washing: Wash with DMF (5x) and DCM (5x).

  • Cleavage: Prepare the Optimized Furan Cocktail (TFA/TIS/H₂O/EDT at 90:2.5:2.5:5). Pre-chill the cocktail to 0°C to slow down initial exothermic degradation kinetics.

  • Incubation: Add the chilled cocktail to the resin. Agitate gently at room temperature for exactly 90 minutes. Do not exceed this time.

  • Precipitation: Filter the cleavage solution directly into 10 volumes of cold diethyl ether. Centrifuge at 4000 rpm for 5 mins to pellet the peptide.

  • Self-Validating Checkpoint: Perform an analytical LC-MS on the crude precipitate. A successful synthesis will show the target mass [M+H]⁺ with <5% of +56 Da (tBu alkylation) or +17 Da (ring opening) adducts.

Protocol 2: Singlet Oxygen-Mediated Cross-Linking

This protocol utilizes biocompatible ROS generation to selectively activate the di-furan unit for covalent binding.

  • Complex Formation: Incubate the purified di-furan peptide (10 µM) with its target protein (10 µM) in PBS (pH 7.4) for 30 minutes at 37°C to allow non-covalent binding to reach equilibrium.

  • Photosensitizer Addition: Add Rose Bengal to the solution to achieve a final concentration of 2 µM.

  • Irradiation: Place the reaction tube in a temperature-controlled block (to prevent thermal denaturation) and irradiate with a green LED lamp (~540 nm) for 15 minutes.

  • Quenching: Remove the sample from the light source and immediately place it on ice to halt singlet oxygen generation.

  • Self-Validating Checkpoint: Analyze the reaction via high-resolution LC-MS. The successful oxidation intermediate will validate itself via a distinct +32 Da mass shift (keto-enal formation). The final cross-linked complex will show a mass equal to (Peptide Mass + Protein Mass + 32 Da - H₂O).

References

  • Title: Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide Source: RSC Publishing URL: 1

  • Title: TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization Source: Peptide Chemistry URL: 2

  • Title: Furan Photo-Oxidation Based Click Reactions: Labeling, Crosslinking and Conjugation of Peptides and Oligonucleotides under Physiological Conditions Source: TCI Chemicals URL:

  • Title: Equipping Coiled-Coil Peptide Dimers With Furan Warheads Reveals Novel Cross-Link Partners Source: Frontiers URL: 3

  • Title: From DNA cross-linking to peptide labeling: on the versatility of the furan-oxidation–conjugation strategy Source: RSC Publishing URL: 4

Sources

Technical Support Center: Troubleshooting Dark Reaction Mixtures in Furan Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Furan Synthesis. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with one of the most notorious challenges in heterocyclic chemistry: the rapid degradation of furan reaction mixtures into dark, tarry polymers.

Below, we dissect the mechanistic causes of these failures and provide self-validating, field-proven protocols to rescue your yields.

Part 1: The "Dark Mixture" Phenomenon – Causes and Mechanisms

Q1: Why does my furan synthesis turn into a black, tarry mess instead of yielding the desired product? A1: Dark reaction mixtures are the visual hallmark of furan ring polymerization and degradation. Furans are highly electron-rich heteroaromatics. In the presence of strong Brønsted acids or excessive heat, the furan ring undergoes protonation, triggering a cascade of electrophilic aromatic substitutions with unreacted starting materials or other furan molecules[1]. This acid-catalyzed resinification leads to highly conjugated, dark-colored polymeric networks. In carbohydrate-based syntheses (such as the production of 5-hydroxymethylfurfural), these specific dark polymers are known as "humins"[2].

G A Carbohydrate / 1,4-Diketone B Acid-Catalyzed Dehydration A->B C Furan Derivative (e.g., HMF) B->C Desired Pathway D Rehydration (DHH) C->D Excess Acid / Heat E Aldol Condensation C->E Cross-linking D->E F Humins / Dark Polymers E->F Polymerization

Mechanistic pathway of furan synthesis vs. humin polymerization.

Part 2: Paal-Knorr Synthesis Troubleshooting

Q2: I am using the classical Paal-Knorr synthesis with a 1,4-diketone and a strong acid (e.g., H₂SO₄). The mixture turns dark instantly, and yields are <20%. How can I prevent this? A2: The highly acidic conditions of the classical Paal-Knorr synthesis frequently promote side reactions, including aldol condensations and the polymerization of the furan product itself[1]. Strong mineral acids are often too harsh for sensitive substrates. To prevent this, you must optimize the catalyst. Switching from a strong Brønsted acid to a milder Lewis acid (such as TiCl₄, Sc(OTf)₃, or Bi(NO₃)₃) provides the necessary electrophilic activation for cyclization without protonating the resulting furan ring[1].

Protocol 1: Mild Paal-Knorr Synthesis Using a Lewis Acid (TiCl₄)

Causality: Replacing strong mineral acids with a Lewis acid prevents the protonation of the highly sensitive furan ring, completely suppressing acid-catalyzed resinification while still driving the dehydration of the 1,4-dicarbonyl precursor.

Step-by-Step Methodology:

  • Preparation: In a clean, oven-dried Schlenk flask equipped with a magnetic stir bar, dissolve the 1,4-dicarbonyl compound (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert argon atmosphere[1].

  • Temperature Control: Cool the solution to 0 °C using an ice bath[1]. Self-Validation: Strict temperature control minimizes exothermic side reactions; the solution should remain clear/pale.

  • Catalyst Addition: Slowly add titanium tetrachloride (1.2 mmol) dropwise to the stirred solution[1].

  • Cyclization: Allow the reaction mixture to warm naturally to room temperature. Stir for 1–2 hours, monitoring the disappearance of the starting material via Thin-Layer Chromatography (TLC)[1].

  • Quenching & Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane (3 × 10 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure[1].

Part 3: Biomass Dehydration and Humin Formation

Q3: When synthesizing 5-hydroxymethylfurfural (HMF) from fructose, the solution turns deep brown/black. What exactly are "humins" and how do I suppress them? A3: Humins are heterogeneous, dark polymeric byproducts that form during the acid-catalyzed dehydration of carbohydrates[2]. Mechanistically, humin formation is initiated by the rehydration of HMF to form 2,5-dioxo-6-hydroxyhexanal (DHH)[3]. DHH then undergoes keto-enol tautomerization and subsequent aldol addition and condensation with the carbonyl group of HMF[3].

To suppress humin formation, you must physically separate the HMF from the acidic environment as soon as it forms. This is achieved by using a biphasic solvent system to continuously extract the furan product from the acidic aqueous phase[2]. Computational surveys confirm that humin formation is highly dependent on prolonged exposure to basic or acidic water conditions, making immediate phase separation critical[4].

Quantitative Impact of Reaction Parameters on Furan Yield and Polymerization
Reaction SystemCatalyst TypeSolvent SystemFuran Yield (%)Humin / Polymer Yield (%)Visual Appearance
Classical Paal-Knorr H₂SO₄ (Strong Brønsted)Monophasic (Ethanol)25 - 35%> 40%Opaque Black / Tarry
Modified Paal-Knorr TiCl₄ (Lewis Acid)Monophasic (DCM)85 - 95%< 5%Light Amber
Biomass Dehydration HCl (Strong Brønsted)Monophasic (Water)30 - 40%45 - 50%Deep Brown / Black
Biomass Dehydration Solid Acid ResinBiphasic (Water / MIBK)80 - 90%< 10%Pale Yellow
Protocol 2: Biphasic Dehydration for HMF Synthesis

Causality: Humins form when HMF remains in the acidic aqueous phase and reacts with DHH. By introducing a water-immiscible organic solvent (like MIBK) with a high partition coefficient for HMF, the furan product is continuously extracted from the reactive acidic environment the moment it forms, breaking the polymerization chain.

Step-by-Step Methodology:

  • Aqueous Phase Preparation: Dissolve the carbohydrate precursor (e.g., fructose, 10 wt%) in water. Add the acid catalyst (e.g., 0.5 M HCl).

  • Solvent Addition: Add Methyl Isobutyl Ketone (MIBK) to the reactor to create a biphasic system (Aqueous:Organic volume ratio of 1:2 or 1:3).

  • Reaction: Seal the biphasic mixture in a pressure reactor. Heat to 140 °C under vigorous mechanical stirring (800–1000 rpm) to maximize the interfacial surface area for mass transfer. React for 2 hours.

  • Phase Separation: Rapidly cool the reactor to room temperature. Transfer the mixture to a separatory funnel and allow the phases to separate. Self-Validation: The aqueous layer may be slightly tinted, but the organic layer should be clear and yellow, indicating successful HMF extraction without humin formation.

  • Extraction: Collect the organic (MIBK) layer, which contains the stabilized HMF. Extract the aqueous layer once more with fresh MIBK to ensure complete recovery.

  • Concentration: Evaporate the MIBK under reduced pressure at a low temperature (< 40 °C) to prevent thermal degradation of the isolated HMF.

Part 4: Workup and Purification of Acid-Sensitive Furans

Q4: My furan product looks fine in the reaction flask, but turns dark during rotary evaporation or silica gel chromatography. What is happening? A4: Furan rings are highly sensitive to concentrated acids, heat, and oxygen[2]. Standard silica gel is slightly acidic. When a concentrated furan product is exposed to the acidic silanol groups on the stationary phase—especially when combined with the localized heat of a rotary evaporator—it can rapidly polymerize or undergo ring-opening[2]. To manage this stability issue, avoid standard silica gel chromatography if possible, or use a neutralized stationary phase (e.g., pre-treating the silica with 1% triethylamine)[2].

G Start Dark Reaction Mixture? Q1 Using Strong Mineral Acid? Start->Q1 A1 Switch to Lewis Acid (TiCl4) Q1->A1 Yes Q2 Monophasic Solvent? Q1->Q2 No A2 Use Biphasic Extraction Q2->A2 Yes Q3 Degrading on Silica? Q2->Q3 No A3 Neutralize with 1% Et3N Q3->A3 Yes

Troubleshooting workflow for dark furan reaction mixtures.

References

  • BenchChem. "Technical Support Center: Paal-Knorr Furan Synthesis Troubleshooting". 1

  • BenchChem. "Technical Support Center: Synthesis of Substituted Furans". 2

  • RSC Publishing. "Computational survey of humin formation from 5-(hydroxymethyl)furfural under basic conditions". 4

  • ACS Omega. "Mechanistic Investigation into the Formation of Humins in Acid-Catalyzed Biomass Reactions". 3

Sources

Nitrofuran Antitubercular Agent Optimization: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for nitrofuran-based antitubercular drug development. Nitrofurans represent a highly potent class of compounds against Mycobacterium tuberculosis (Mtb), particularly effective against non-replicating persistent strains. However, their development is frequently bottlenecked by metabolic instability, poor aqueous solubility, and off-target mammalian toxicity.

This guide provides authoritative, causality-driven troubleshooting strategies to help you navigate these specific chemical and biological hurdles.

Mechanism of Action & Prodrug Activation Hurdles

Q: My nitrofuran hit shows potent in vitro activity against the Mtb H37Rv strain but completely loses efficacy in Ddn-knockout mutant strains. Why is this happening, and how do I proceed?

A: Your compound is acting as a prodrug that requires bioreductive activation by the mycobacterial-specific deazaflavin-dependent nitroreductase (Ddn) [2]. Unlike standard antibiotics, nitroaromatics (including nitrofurans and nitroimidazoles like pretomanid) are not intrinsically toxic to Mtb. They must be reduced by Ddn, which utilizes the F420 cofactor, to generate reactive nitrogen species (RNS) and reactive oxygen species (ROS) that ultimately cause catastrophic DNA and lipid damage [4].

If your compound loses activity in Ddn-knockout strains, it confirms on-target prodrug behavior. To proceed, you should screen your compound against a panel of mutants (e.g., fbiA, fbiB, fbiC, and fgd1) to map the exact F420-dependent activation pathway. Some advanced nitrofurans can be activated by secondary, unknown F420-dependent reductases, giving them a broader spectrum of activity (e.g., against Mycobacterium abscessus) compared to traditional nitroimidazoles [2].

G NF Nitrofuran Prodrug Ddn Ddn / Nitroreductases NF->Ddn Binds to active site F420 F420 Cofactor (Reduced) F420->Ddn Donates hydride RI Reactive Nitrogen Species Ddn->RI Reductive activation Target Bacterial Cell Death (DNA/Lipid Damage) RI->Target Oxidative stress

Caption: Nitrofuran prodrug activation via Ddn and F420 in M. tuberculosis.

Overcoming Metabolic Instability & Poor Pharmacokinetics

Q: My compound exhibits excellent whole-cell activity but has a very short half-life in mouse liver microsomes (MLM). How can I optimize the molecular periphery without losing antimycobacterial potency?

A: Rapid microsomal clearance of nitrofurans is typically driven by cytochrome P450-mediated oxidation at vulnerable aliphatic or benzylic sites. You must identify the metabolic "soft spot" using LC-MS/MS metabolite identification. If the instability is localized to a benzylic position (a common linker in nitrofuran amides), introducing steric hindrance is a proven strategy.

For example, the optimization of the nitrofuran hit JSF-3449 utilized the introduction of an


-dimethylbenzyl moiety [1]. The gem-dimethyl group sterically shields the benzylic carbon from P450 enzymes, blocking oxidation. This specific modification significantly extended the microsomal half-life and improved the overall pharmacokinetic profile while maintaining an exceptional Minimum Inhibitory Concentration (MIC) of 0.019 µM [1].
Quantitative Data Summary

Table 1: Impact of Structural Optimization on Nitrofuran Pharmacokinetics and Efficacy

Compound / ScaffoldStructural ModificationMIC (µM) vs H37RvVero Cell CC50 (µM)Microsomal StabilityPrimary Benefit
JSF-3449 Unmodified Benzamide Linker0.019 – 0.2040Poor (Rapid Clearance)High baseline potency
JSF-4088

-dimethylbenzyl addition
0.019> 120High (

extended)
Blocks benzylic oxidation
Spiro-Nitrofuran 2,6-Diazaspiro[3.4]octane core0.016> 100Moderate to HighReduces planar toxicity
Morpholine-Isoxazoline D-ring morpholine substitution< 0.10> 100HighImproves aqueous solubility
Experimental Methodology

Protocol: Self-Validating Microsomal Stability Assay with Metabolite ID

  • Objective: Quantify intrinsic clearance (

    
    ) and identify structural liabilities (soft spots).
    
  • Step 1: Matrix Preparation: Thaw liver microsomes (e.g., mouse or human) and prepare a 0.5 mg/mL suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2.

  • Step 2: Compound Spiking & Self-Validation: Add the nitrofuran test compound to a final concentration of 1 µM. Crucial Causality Step: Concurrently run Verapamil (high-clearance positive control) and Warfarin (low-clearance negative control) in separate wells. Validation logic: If Verapamil is not rapidly degraded (

    
     > 15 min), the microsomes have lost enzymatic competence, and the entire assay plate must be rejected to prevent false-positive stability data.
    
  • Step 3: Reaction Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PD).

  • Step 4: Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by mixing with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Step 5: Analysis: Centrifuge at 15,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate

    
    . Scan for +16 Da (oxidation) or +32 Da (di-oxidation) mass shifts to identify where the molecule is being metabolized.
    

Mitigating Mammalian Cytotoxicity and Mutagenicity

Q: My nitrofuran series is showing high cytotoxicity in Vero/HepG2 cells and is flagging positive in the Ames test. How can I decouple mammalian toxicity from bacterial killing?

A: The inherent toxicity of early-generation nitrofurans stems from their planar, highly aromatic structures. Mammalian nitroreductases (which have flat, open active sites) can non-specifically reduce these planar nitroaromatics, generating toxic superoxide radicals in human cells.

To decouple this toxicity, you must increase the three-dimensional character (Fraction sp3 or


) of the molecule. Conjugating the 5-nitrofuryl moiety to bulky, non-planar spirocyclic scaffolds (such as spirocyclic piperidines or 2,6-diazaspiro[3.4]octane cores) creates steric bulk [3]. This 3D bulk prevents the compound from fitting into the active sites of mammalian nitroreductases, thereby eliminating mutagenicity and cytotoxicity, while still allowing the compound to be processed by the highly specific mycobacterial Ddn enzyme [3].

G Hit Planar Nitrofuran Hit (High Toxicity) Spiro Incorporate Spirocycles (Increase Fsp3) Hit->Spiro Steric Add Steric Hindrance (Block Mammalian Enzymes) Hit->Steric Ames Ames Test (Mutagenicity) Spiro->Ames Vero Mammalian Cytotoxicity (Vero/HepG2) Steric->Vero Lead Optimized Lead (High Selectivity Index) Ames->Lead Negative result Vero->Lead CC50 > 100 µM

Caption: Workflow for decoupling mammalian toxicity from antimycobacterial efficacy.

Addressing Aqueous Solubility and Formulation

Q: The optimized lead is highly potent and stable but precipitates in assay media and exhibits poor oral bioavailability. What structural modifications are recommended?

A: Poor aqueous solubility is a hallmark of highly lipophilic antitubercular agents, which require high lipophilicity (cLogP) to penetrate the thick, mycolic acid-rich mycobacterial cell wall. To improve solubility without sacrificing cell wall penetration, focus on modifying the distal outer rings (C and D rings) of the scaffold.

Replacing highly lipophilic terminal phenyl rings with solubilizing heterocycles, such as morpholines or thiomorpholines, drastically improves aqueous solubility and Caco-2 permeability [5]. Furthermore, utilizing an isoxazoline linker rather than a standard amide can prevent the formation of highly stable, insoluble crystal lattices, thereby lowering the melting point and improving thermodynamic solubility [5].

References

  • Optimization of N-benzyl-5-nitrofuran-2-carboxamide as an antitubercular agent. PubMed Central (PMC).[Link]

  • Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy. PubMed Central (PMC).[Link]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI.[Link]

  • Pentacyclic Nitrofurans with In Vivo Efficacy and Activity against Nonreplicating Mycobacterium tuberculosis. PLOS One.[Link]

  • Antitubercular nitrofuran isoxazolines with improved pharmacokinetic properties. PubMed Central (PMC).[Link]

Technical Support Center: Selective Synthesis of 2-Aminofurans

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for heterocyclic synthesis. 2-Aminofurans are highly valuable scaffolds in drug discovery, but their electron-rich nature makes them notoriously unstable and synthetically challenging. This guide provides drug development professionals and synthetic chemists with field-proven strategies, self-validating protocols, and mechanistic troubleshooting for the selective synthesis of 2-aminofurans.

I. Core Synthesis Strategies & Self-Validating Protocols

The selective synthesis of 2-aminofurans requires precise control over reaction trajectories to avoid ring-opening, over-oxidation, or the formation of isomeric byproducts. Below are three state-of-the-art methodologies.

Strategy A: Elemental Sulfur-Promoted Redox Condensation

Recent advancements have introduced a transition-metal-free approach utilizing 1 to selectively synthesize 2-aminofurans via a 3,5-annulation of enaminones and methylene nitriles[1].

Step-by-Step Methodology:

  • In a 10 mL Schlenk tube, combine the enaminone (1.0 mmol), methylene nitrile (2.5 mmol), and elemental sulfur (

    
    , 1.0 equiv).
    
  • Add 3 mL of anhydrous DMF.

  • Stir the mixture at 90 °C under a strict argon atmosphere for 5 hours.

  • Self-Validating Checkpoint: Suspend a strip of lead(II) acetate paper in the headspace of the reaction vessel. A successful redox cycle will generate

    
     gas as a byproduct. If the paper turns black (forming PbS) within the first 30 minutes, the redox condensation is actively and correctly proceeding. If the paper remains white, the sulfur has not activated, indicating potential reagent degradation.
    
  • Cool to room temperature, quench with water, extract with ethyl acetate, and purify via deactivated silica gel chromatography.

Strategy B: Palladium-Catalyzed Divergent Cycloisomerization

For highly substituted derivatives,2 offers divergent access to acetoxylative, alkoxylative, and hydroxylative 2-aminofurans at room temperature[2].

Step-by-Step Methodology:

  • Charge a dry reaction vial with homoallenyl amide (0.2 mmol),

    
     (5 mol %), and a hypervalent iodine oxidant such as 
    
    
    
    (1.5 equiv).
  • Add 2 mL of anhydrous solvent (e.g., Dichloromethane for acetoxylative products, or an alcohol for alkoxylative products).

  • Stir at room temperature for 2–4 hours.

  • Self-Validating Checkpoint: The active Pd(II) catalytic cycle maintains a clear, homogeneous yellow/orange solution. If the solution rapidly turns opaque black within 15 minutes, premature reductive elimination has occurred, precipitating inactive Palladium black. This self-validates a failure mode (likely wet solvent or depleted oxidant), prompting immediate reaction abortion.

  • Filter through a short pad of Celite and concentrate under reduced pressure.

Pathway A Homoallenyl Amide (Starting Material) B Pd(II) Coordination (Electrophilic Activation) A->B C Oxypalladation (Nucleophilic Attack) B->C RO-H addition D Reductive Elimination (Pd(II) to Pd(0)) C->D E 2-Aminofuran (Target Product) D->E F Hypervalent Iodine (Re-oxidation to Pd(II)) D->F F->B Catalyst Regeneration

Caption: Mechanistic pathway of Pd-catalyzed cycloisomerization of homoallenyl amides to 2-aminofurans.

II. Quantitative Data: Strategy Comparison

To assist in route scouting, the following table summarizes the key metrics of the primary synthesis strategies.

Synthesis StrategyPrimary ReactantsCatalyst / PromoterTypical YieldAtom EconomyKey Stability Enhancer
Redox Condensation Enaminones + Methylene NitrilesElemental Sulfur (

)
65–85%HighNitrile group at C3
Cycloisomerization Homoallenyl AmidesPd(II) + Hypervalent Iodine70–88%ModerateN-Sulfonyl protection
Multicomponent (MCR) Imidazole N-oxides + KetonitrilesThermal (THF reflux)60–80%Very HighImidazole at C5

III. Troubleshooting Guide & FAQs

Q1: My synthesized 2-aminofuran rapidly turns into a dark, intractable tar during silica gel column chromatography. What is the mechanistic cause, and how do I prevent it? A1: The causality lies in the extreme electron density of the furan ring. The 2-amino group donates electron density via resonance, raising the HOMO of the


-system. This makes the molecule exquisitely sensitive to electrophilic attack, auto-oxidation, and acid-catalyzed polymerization[3]. Standard silica gel is inherently acidic (pH ~4.5–5.5), which protonates the electron-rich furan and triggers rapid decomposition[3].
Solution: You must isolate the product using neutral alumina or 3 (pre-flushed with 2–5% triethylamine in hexanes)[3]. Furthermore, incorporating electron-withdrawing groups (EWGs) like esters or nitriles at the 3- or 5-position during route design will permanently stabilize the ring by delocalizing the excess electron density[3].

Q2: I am attempting a multicomponent reaction (MCR) to form a 2-aminofuran, but NMR analysis shows I am predominantly isolating a 2-aminopyran instead. How do I control this regioselectivity? A2: In multicomponent reactions (e.g., using


-ketoaldehydes and active nitriles), the intermediate Knoevenagel adduct can undergo two competing cyclization trajectories. A 6-endo-dig cyclization yields the pyran, while a 5-exo-dig cyclization yields the furan[3]. The trajectory is heavily influenced by the choice of reactants. To force the 5-exo-dig pathway, utilize  under reflux; this specific cascade naturally favors the assembly of 2-aminofurans without the need for column chromatography.

Q3: During the scale-up of my 2-aminofuran synthesis, I am experiencing massive yield drops and discoloration. Is this a thermal issue? A3: Yes. 2-Aminofurans lacking strong EWGs are highly sensitive to heat and atmospheric oxygen[3]. Prolonged exposure to elevated temperatures during solvent evaporation (rotary evaporation) induces thermal degradation[3]. Solution: Perform all work-ups as quickly as possible. Evaporate solvents at or below 30 °C using a high-vacuum pump, and immediately backfill the rotary evaporator with Argon[3]. Store the final purified product at -20 °C under an inert atmosphere, protected from light[3].

Troubleshooting Start Issue: Dark Mixture / Low Yield Q1 Is TLC spot turning brown in air? Start->Q1 A1_Yes Auto-oxidation / Acid Sensitivity Q1->A1_Yes Yes A1_No Check Reaction Pathway Q1->A1_No No Sol1 Use TEA-treated Silica Add EWG at C3/C5 A1_Yes->Sol1 Q2 Are isomeric byproducts present (e.g., 2-aminopyrans)? A1_No->Q2 Sol2 Optimize Solvent Polarity & Catalyst Q2->Sol2 Yes

Caption: Troubleshooting decision tree for resolving low yields and decomposition in 2-aminofuran synthesis.

IV. References

  • Title: Synthesis of 2-Aminofurans and 2-Aminothiophenes through Elemental Sulfur-Promoted Switchable Redox Condensation Reaction of Enaminones with Methylene Nitriles Source: The Journal of Organic Chemistry (ACS Publications) URL:

  • Title: Divergent Synthesis of 2-Aminofurans via Palladium-Catalyzed Acetoxylative, Alkoxylative, and Hydroxylative Cycloisomerization of Homoallenyl Amides Source: The Journal of Organic Chemistry (PubMed / ACS Publications) URL:

  • Title: A multi-component approach to 2-aminofurans, furo[2,3-b]pyridines, and furo[2,3-d]pyrimidines containing an imidazole moiety Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:

  • Title: Technical Support Center: Synthesis of 2-Aminofurans Source: Benchchem URL:

Sources

Technical Support Center: Purification of 2-Aminocarbonyl-5-nitrobenzofuran

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for API Intermediates. As a Senior Application Scientist, I frequently consult with research teams facing challenges in the isolation and purification of 2-Aminocarbonyl-5-nitrobenzofuran (also known as 5-nitrobenzofuran-2-carboxamide)[1].

This compound is a critical structural intermediate in the synthesis of the serotonergic antidepressant Vilazodone[2]. Because the immediate downstream step involves the catalytic reduction of the nitro group to an amine[3], achieving exceptional purity is non-negotiable. Even trace impurities can poison transition metal catalysts (like Pd/C or Raney Nickel) or lead to the formation of conjugated polymeric byproducts.

Below, you will find our comprehensive troubleshooting guide, quantitative solvent data, and self-validating protocols designed to ensure your purification workflows are robust and reproducible.

Pathway N1 5-Nitrosalicylaldehyde + Ethyl Bromoacetate N2 5-Nitrobenzofuran- 2-carboxylic acid N1->N2 Cyclization & Hydrolysis N3 5-Nitrobenzofuran- 2-carboxamide N2->N3 1. Isobutyl chloroformate 2. NH3 (aq) N4 5-Aminobenzofuran- 2-carboxamide N3->N4 Catalytic Reduction (Na2S2O4 or Pd/C) N5 Vilazodone (Target API) N4->N5 Multi-step coupling

Synthetic pathway of Vilazodone highlighting the 5-nitrobenzofuran-2-carboxamide intermediate.

Troubleshooting Guide & FAQs

Q1: During the amidation of 5-nitrobenzofuran-2-carboxylic acid, my product precipitates as a sticky, unfilterable mass rather than a crystalline solid. How do I resolve this? Causality: This morphological issue typically arises from incomplete activation or the presence of unreacted isobutyl chloroformate and residual triethylamine hydrochloride salts[2]. If the biphasic mixture is not vigorously agitated during the addition of aqueous ammonia, the local concentration of ammonia drops. This leads to incomplete conversion of the mixed anhydride, causing the product to "oil out" alongside lipophilic impurities. Solution: Ensure vigorous mechanical agitation (e.g., >400 rpm) during ammonia addition. If a sticky mass has already formed, do not attempt to filter it directly. Instead, perform a solvent switch: dissolve the crude mass in a 1:1 mixture of Ethyl Acetate and THF, wash with dilute aqueous sodium bicarbonate to hydrolyze and remove unreacted acid/anhydride, and concentrate under reduced pressure before attempting recrystallization.

Q2: How can I efficiently remove colored byproducts (e.g., oxidized benzofuran species) without sacrificing yield? Causality: Nitroaromatics and benzofurans are highly susceptible to forming conjugated, highly colored polymeric impurities under basic or oxidative conditions. These polymers co-crystallize easily due to similar π-π stacking affinities. Solution: Integrate an activated carbon treatment during the organic extraction phase (prior to final crystallization). The massive surface area and hydrophobic pores of activated carbon selectively adsorb these high-molecular-weight conjugated polymers. Filter through a Celite pad to ensure no carbon fines carry over into your final API intermediate.

Q3: What are the optimal solvent systems for scaling up the purification of this intermediate? Causality: 2-Aminocarbonyl-5-nitrobenzofuran possesses a rigid planar structure with strong intermolecular hydrogen bonding (via the carboxamide) and π-π stacking (via the benzofuran core). It is sparingly soluble in standard non-polar solvents. Choosing the right solvent requires balancing solvation power at high temperatures with aggressive anti-solvent properties at lower temperatures.

Quantitative Comparison of Purification Solvent Systems
Solvent SystemRatio (v/v)Temperature ProfileImpurity Clearance FocusTypical Recovery (%)
DMF / Water 1:9.2130°C → 50°CExcellent (Removes polar & inorganic salts)85 - 92%
Ethyl Acetate / THF 1:160°C → 0°CGood (Removes unreacted acid/anhydride)75 - 80%
Toluene / Hexane 2:180°C → 10°CModerate (Best for non-polar byproducts)88 - 94%

Experimental Workflows & Methodologies

Workflow A Crude 5-Nitrobenzofuran- 2-carboxamide B Solvent Extraction (THF / Ethyl Acetate) A->B Dissolve at 60°C C Aqueous Wash (Remove Salts/Ammonia) B->C Phase Separation D Activated Carbon Treatment (Decolorization) C->D Organic Phase E Crystallization (DMF / Water Anti-solvent) D->E Filtration & Concentration F Pure 5-Nitrobenzofuran- 2-carboxamide (>99%) E->F Filtration & Drying

Workflow for the isolation and purification of 5-nitrobenzofuran-2-carboxamide.

Protocol A: Primary Isolation via Liquid-Liquid Extraction

Self-Validating System: A successful extraction will yield a sharp, rapid phase separation (< 5 minutes). A persistent emulsion indicates incomplete consumption of the carboxylic acid precursor, requiring an additional bicarbonate wash.

  • Dissolution: Following the addition of aqueous ammonia to the mixed anhydride reaction, concentrate the mixture under reduced pressure to remove volatile organic solvents (like dichloromethane).

  • Extraction: Dissolve the resulting crude solids in a 1:1 mixture of Ethyl Acetate and Tetrahydrofuran (THF) (approx. 10 volumes relative to theoretical yield)[2].

    • Causality: THF is required to disrupt the hydrogen bonding of the carboxamide, pulling it into the organic phase, while Ethyl Acetate provides the necessary hydrophobicity to force phase separation from the aqueous ammonia layer.

  • Washing: Wash the organic phase twice with equal volumes of 5% aqueous

    
    , followed by one wash with saturated brine.
    
  • Concentration: Dry the organic layer over anhydrous

    
    , filter, and concentrate under vacuum to yield the semi-pure solid.
    
Protocol B: High-Temperature Anti-Solvent Crystallization (Industry Standard)

Self-Validating System: The success of this protocol is validated by the physical form of the precipitate. A successful crystallization yields free-flowing, distinct needle-like crystals, whereas a failed process (due to rapid cooling) yields an amorphous, sticky powder.

  • High-Temperature Dissolution: Suspend 100 g of the semi-pure 2-Aminocarbonyl-5-nitrobenzofuran in 250 mL of Dimethylformamide (DMF). Heat the reactor to 130°C under continuous agitation (300 rpm) until a completely clear solution is achieved[4].

    • Causality: The high thermal energy combined with the high polarity of DMF is required to completely break the robust crystal lattice energy driven by the compound's hydrogen bonding and π-π stacking. Complete dissolution ensures impurities are not occluded within the crystal lattice.

  • Controlled Nucleation: Gradually cool the reaction mass to 95°C. Slowly charge 2300 mL of purified water (anti-solvent) while strictly maintaining the temperature at 95°C[4].

    • Causality: Introducing water at an elevated temperature (rather than room temperature) tightly controls the supersaturation level. This prevents rapid, chaotic precipitation ("crashing out") which traps impurities.

  • Ostwald Ripening (Maturation): Maintain the suspension at 95°C for 30 minutes.

    • Causality: This maturation period promotes Ostwald ripening—thermodynamically unstable smaller/impure crystals dissolve and redeposit onto larger, purer crystals, yielding a highly pure, easily filterable solid.

  • Isolation and Drying: Cool the mixture to 50°C. Filter under vacuum, wash the cake with warm water (2 × 100 mL), and dry in a hot air oven at 65°C for 12 hours.

    • Causality: Washing with warm water removes residual high-boiling DMF without dissolving the product. Drying at 65°C ensures the removal of surface moisture without risking thermal degradation of the nitro group.

References

  • 2-Aminocarbonyl-5-nitrobenzofuran | C9H6N2O4 | CID 1382955 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • CN103159749A - Synthesis method for antidepressant drug vilazodone Source: Google Patents URL
  • US20140179713A1 - Polymorphic form of 5-(4-[4-(5-cyano-1h-indol-3-yl) butyl] piperazin-1-yl)
  • An investigation of the synthesis of vilazodone Source: ResearchGate / Journal of Chemical Research URL:[Link]

Sources

Benzofuran Synthesis Technical Support Center: Troubleshooting & Mitigation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Benzofuran Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond superficial troubleshooting. For researchers, scientists, and drug development professionals, identifying a by-product is only half the battle; understanding the mechanistic causality behind its formation is essential for rational optimization.

This guide provides self-validating protocols and mechanistic insights to help you eliminate common by-products in transition-metal-catalyzed and acid/base-mediated benzofuran syntheses.

Diagnostic Logic: Identifying the Root Cause

Before altering your reaction parameters, use the diagnostic workflow below to map your observed by-product to its mechanistic origin.

TroubleshootingTree Start Identify Major By-Product in Benzofuran Synthesis Homocoupling Alkyne Homocoupling (Glaser Product) Start->Homocoupling Sonogashira Amide Amide Formation (Beckmann Rearrangement) Start->Amide Acid-Catalyzed Uncyclized Uncyclized Intermediate (Open Chain Ether) Start->Uncyclized Rap-Stoermer CuFree Switch to Cu-Free Pd Catalyst (e.g., Pd(OAc)2 + Xantphos) Homocoupling->CuFree Mitigation LewisAcid Switch to Lewis Acid (e.g., BF3·OEt2) Amide->LewisAcid Mitigation BaseOpt Optimize Base & Heating (e.g., Cs2CO3, Microwave) Uncyclized->BaseOpt Mitigation

Diagnostic logic tree for identifying and mitigating common benzofuran synthesis by-products.

Section 1: Transition-Metal Catalyzed Syntheses (Sonogashira Coupling)

Q: Why am I seeing a high percentage of diyne by-products during my Sonogashira synthesis of 2-arylbenzofurans?

A: You are observing the Glaser homocoupling of your terminal alkyne. Causality: Traditional Sonogashira couplings utilize a copper(I) co-catalyst to facilitate the transmetalation step. However, in the presence of even trace amounts of oxygen, Cu(I) promotes the oxidative dimerization of terminal alkynes into diynes[1]. This side reaction aggressively consumes your alkyne starting material, stalling the desired cross-coupling cycle and severely depressing the yield of the benzofuran core[2]. Mitigation: Transition to a Copper-Free Sonogashira Protocol . By eliminating copper, you shut down the oxidative dimerization pathway. To compensate for the lack of a transmetalation co-catalyst, use an electron-rich, sterically hindered bidentate ligand (like Xantphos) to accelerate the oxidative addition and reductive elimination steps of the palladium cycle[1].

Pathway Reactants Aryl Halide + Terminal Alkyne PdCycle Pd(0)/Pd(II) Catalytic Cycle (Cross-Coupling) Reactants->PdCycle CuCycle Cu(I) Co-catalyst (Trace O2 Present) Reactants->CuCycle Benzofuran 2-Arylbenzofuran (Desired Product) PdCycle->Benzofuran Desired Pathway CuCycle->PdCycle Transmetalation Diyne Diyne By-product (Glaser Homocoupling) CuCycle->Diyne Oxidative Dimerization

Mechanistic divergence in Sonogashira coupling leading to Glaser homocoupling by-products.

Self-Validating Protocol: Copper-Free Sonogashira Coupling

This protocol utilizes built-in visual and analytical checkpoints to ensure the catalytic cycle is active before committing the alkyne.

Materials: 2-Iodophenol (1.0 mmol), Terminal alkyne (1.2 mmol), Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), K₃PO₄ (2.0 mmol), Anhydrous toluene (5 mL).

  • Catalyst Activation: To a flame-dried Schlenk flask under strict argon, add Pd(OAc)₂, Xantphos, and anhydrous toluene. Stir for 10 minutes at room temperature.

    • Self-Validation Checkpoint 1: The solution must transition to a distinct yellow/orange hue, confirming the successful formation of the active Pd(0)-Xantphos complex. If the solution remains dark or precipitates black Pd(0) sponge, your solvent is wet or oxygenated.

  • Reagent Addition: Add 2-iodophenol and K₃PO₄. Stir for an additional 5 minutes.

  • Controlled Alkyne Addition: Add the terminal alkyne dropwise over 10 minutes.

    • Mechanistic Rationale: Slow addition keeps the steady-state concentration of the alkyne low, further suppressing any residual homocoupling tendencies.

  • Cyclization: Seal the flask and heat at 110 °C for 12-24 hours.

    • Self-Validation Checkpoint 2: Monitor via GC-MS. The disappearance of the 2-iodophenol peak and the absence of a diyne mass peak (2x alkyne mass - 2) validates the copper-free mechanism.

  • Workup: Cool, dilute with ethyl acetate, filter through Celite, concentrate, and purify via silica gel chromatography.

Section 2: Acid-Catalyzed Cyclizations

Q: My acid-catalyzed cyclization of an O-aryl ketoxime is producing an amide instead of the expected benzofuran. What is happening?

A: You are observing a competing Beckmann Rearrangement [1]. Causality: When utilizing strong Brønsted acids (e.g., H₂SO₄, HCl) to drive the cyclization of O-aryl ketoximes, the acid protonates the oxime hydroxyl group. This creates a highly favorable leaving group (water). Before the desired intramolecular cyclization can occur, an alkyl or aryl group migrates from the carbon to the nitrogen atom, resulting in the formation of an amide by-product[1]. Mitigation: Shift the thermodynamic preference by replacing strong Brønsted acids with specific Lewis acids (e.g., BF₃·OEt₂) in aprotic solvents (like CH₂Cl₂). Lewis acids coordinate with the oxime oxygen without providing the excess protons that rapidly drive the Beckmann rearrangement, allowing the slower benzofuran ring-closure to dominate.

Section 3: Base-Mediated Rap-Stoermer Condensation

Q: I am observing significant amounts of uncyclized intermediate during the Rap-Stoermer reaction. How can I drive the reaction to completion?

A: The reaction is stalling at the ether intermediate stage due to an insufficient thermodynamic driving force for the final cyclization[3]. Causality: The Rap-Stoermer reaction is a two-step cascade. First, an S_N2 displacement of the alpha-haloketone by the phenoxide forms an ether intermediate. Second, an intramolecular Dieckmann-type aldol condensation occurs between the active methylene group and the aldehyde carbonyl, followed by dehydration to yield the benzofuran[4]. The second step has a high activation energy. If your base is too weak (e.g., K₂CO₃ at room temperature), it cannot efficiently deprotonate the methylene group to trigger the aldol condensation[3]. Mitigation: Utilize a stronger, non-nucleophilic base (e.g., Cs₂CO₃) paired with microwave irradiation to overcome the activation barrier[3], or utilize a highly active solid-phase basic support like KF/Al₂O₃ under solvent-free conditions.

Self-Validating Protocol: Microwave-Assisted Rap-Stoermer Condensation

Materials: Salicylaldehyde derivative (1.0 mmol), α-haloketone (1.0 mmol), Cs₂CO₃ (1.5 mmol), Acetonitrile (3 mL).

  • Etherification: Combine the salicylaldehyde, α-haloketone, and Cs₂CO₃ in a microwave-safe vial with acetonitrile. Stir at room temperature for 15 minutes.

    • Self-Validation Checkpoint 1: Spot the mixture on a TLC plate. The highly fluorescent salicylaldehyde spot should disappear, replaced by a new UV-active spot (the uncyclized ether intermediate). Do not proceed to heating until this intermediate is fully formed.

  • Microwave Cyclization: Seal the vial and subject it to microwave irradiation at 140 °C for 30 minutes[3].

    • Mechanistic Rationale: Microwave heating provides rapid, uniform energy transfer, pushing the intermediate over the high activation energy barrier of the Dieckmann-type condensation without causing the thermal degradation typical of prolonged refluxing.

  • Completion Check:

    • Self-Validation Checkpoint 2: Re-check via TLC. The intermediate ether spot must be completely consumed, replaced by the highly non-polar benzofuran product.

  • Workup: Dilute with water, extract with EtOAc (3 × 10 mL), wash with brine, dry over Na₂SO₄, and purify via column chromatography.

Quantitative Data Summary

To aid in experimental design, the following table summarizes the expected yield improvements and by-product reductions when transitioning from standard to optimized protocols.

Table 1: Comparative Yields and By-product Formation in Benzofuran Synthesis

Synthesis MethodStandard Catalyst / ConditionsDesired YieldMajor By-productBy-product YieldOptimized ConditionsOptimized Yield
Sonogashira PdCl₂(PPh₃)₂, CuI, Et₃N65%Alkyne Homocoupling (Diyne)25%Pd(OAc)₂, Xantphos (Cu-free)92%
Acid-Catalyzed Strong Brønsted Acid (H₂SO₄)40%Amide (Beckmann Rearrangement)55%Lewis Acid (BF₃·OEt₂), CH₂Cl₂85%
Rap-Stoermer K₂CO₃, EtOH, Reflux60%Uncyclized Alkylated Phenol30%Cs₂CO₃, CH₃CN, Microwave (140°C)88%

References

  • ACS Omega. "A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies."[Link]

  • ACS Publications. "Process Development of a Sonogashira Cross-Coupling Reaction as the Key Step of Tirasemtiv Synthesis Using Design of Experiments."[Link]

  • SID. "An Efficient and General Procedure for Room-Temperature Synthesis of Benzofurans Under Solvent-Free Conditions Using KF/Al2O3." [Link]

Sources

Validation & Comparative

Comparative Analysis of Furan-Benzofuran-Containing Proximicin Analogues in Glioblastoma Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in medicinal chemistry and oncology drug development, I frequently encounter promising natural products whose clinical translation is bottlenecked by synthetic complexity. Proximicins A, B, and C—secondary metabolites isolated from the deep-sea marine actinomycete Verrucosispora fiedleri MG-37—are prime examples[1]. While they exhibit potent apoptotic and cytotoxic effects against various tumor cell lines, their native di-furan structural motif is notoriously difficult to synthesize at scale[2].

To bypass this bottleneck, researchers have engineered a novel class of furan-benzofuran-containing proximicin analogues . By replacing the challenging amino-furan carboxylate with an easily synthesizable amino-benzofuran carboxylate, we not only streamline the synthetic workflow but also leverage benzofuran as a "privileged scaffold" to enhance anti-proliferative efficacy[2].

This guide provides an in-depth, objective comparative analysis of these novel analogues against natural proximicins and the clinical standard-of-care, Temozolomide, supported by validated experimental protocols.

Structural Design Logic: Why Benzofuran?

The transition from a di-furan to a furan-benzofuran scaffold is driven by both synthetic pragmatism and pharmacodynamic optimization.

  • Synthetic Accessibility: The synthesis of the native constitutive di-furan unit is low-yielding and requires harsh conditions[1]. Conversely, the benzofuran ring is highly accessible and allows for modular substitutions at both the N-terminus and C-terminus[2].

  • Pharmacological Enhancement: Benzofuran is a ubiquitous moiety in approved drugs (e.g., the antiarrhythmic amiodarone) and bioactive natural products[2]. Its extended aromatic system increases lipophilicity, a critical parameter for crossing the blood-brain barrier (BBB) to target glioblastoma[3].

  • Target Affinity: The substitution pattern on the N-terminal furan ring combined with the benzofuran core significantly influences anti-glioblastoma activity, enhancing binding affinity to intracellular targets compared to the native di-furan structure[4].

ScaffoldEvolution A Native Proximicins A-C (Di-furan Scaffold) B Synthetic Bottleneck (Low Yield, Complex) A->B C Scaffold Hopping (Benzofuran Substitution) B->C D Furan-Benzofuran Analogues (High Yield, Modular) C->D E Enhanced Glioblastoma Efficacy (U-87 MG) D->E

Rational design workflow transitioning from native proximicins to benzofuran analogues.

Comparative Efficacy Data

To objectively evaluate the performance of these analogues, we compare their half-maximal inhibitory concentrations (


) against the human glioblastoma cell line (U-87 MG) and a healthy human fibroblast control line (WI-38)[1]. Temozolomide (TMZ), the current chemotherapeutic standard for glioblastoma, serves as the baseline control[2].
Table 1: In Vitro Anti-Proliferative Activity Comparison
Compound ClassSpecific Agent

against U-87 MG (μg/mL)

against WI-38 (μg/mL)
Relative Potency vs. TMZ
Standard of Care Temozolomide (Control)29.194.941.0x (Baseline)
Natural Product Proximicins A–C> 15.00Variable~1.5x - 2.0x
Novel Analogue Lead Compound 23(16)6.54 > 10.00~4.5x

Data Interpretation: The furan-benzofuran analogue 23(16) demonstrates a 4.5-fold higher antiproliferative activity against U-87 MG cells compared to Temozolomide[1],[2]. Furthermore, unlike Temozolomide, which shows high toxicity to healthy WI-38 cells, the optimized analogues exhibit an improved therapeutic window[5].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating mandatory quality control (QC) checkpoints.

Protocol A: Synthesis of the Amino-Benzofuran Carboxylate Building Block

The synthesis of the benzofuran core is achieved in a high-yield, two-step process[2].

  • Alkylation/Condensation: React the starting salicylaldehyde derivative with ethyl bromoacetate in the presence of anhydrous potassium carbonate (

    
    ) in dimethylformamide (DMF). Heat to 80°C for 4 hours.
    
    • Causality:

      
       acts as a mild base to deprotonate the phenolic hydroxyl, facilitating a nucleophilic attack on the alkyl halide without degrading the aldehyde.
      
  • Cyclization: Induce intramolecular cyclization using a strong base (e.g., sodium ethoxide) to form the benzofuran-2-carboxylate core.

  • Amination: Introduce the amino group at the desired position via nitration followed by catalytic hydrogenation (Pd/C,

    
     gas).
    
  • QC Validation (Self-Correction Check):

    • Perform

      
       NMR and 
      
      
      
      NMR spectroscopy. The disappearance of the aldehyde proton peak (~10 ppm) and the appearance of the benzofuran aromatic protons confirm successful cyclization[6].
    • Do not proceed to peptide coupling unless HPLC purity is

      
      .
      
Protocol B: In Vitro Cell Viability Assay (U-87 MG)

This protocol measures the anti-proliferative effects using a colorimetric MTT assay[4].

  • Cell Seeding: Seed U-87 MG cells in 96-well plates at a density of

    
     cells/well in DMEM supplemented with 10% FBS.
    
  • Attachment Phase: Incubate at 37°C in a humidified 5%

    
     atmosphere for 24 hours.
    
    • Causality: This 24-hour window allows cells to adhere and re-enter the exponential growth phase (log phase), ensuring they are metabolically active and uniformly susceptible to the drug.

  • Compound Treatment: Treat cells with varying concentrations of the furan-benzofuran analogues (0.1 to 50 μg/mL) and Temozolomide (positive control) for 72 hours. Use 0.1% DMSO as the vehicle (negative) control.

  • MTT Incubation: Add 20 μL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization & Reading: Remove media, dissolve crystals in 150 μL DMSO, and measure absorbance at 570 nm using a microplate reader.

  • QC Validation: The vehicle control must show

    
     viability. If the positive control (TMZ) fails to produce an 
    
    
    
    near the established ~29 μg/mL baseline[2], the assay plate must be discarded due to potential cell line drift or reagent degradation.

Mechanistic Pathway: How Furan-Benzofuran Analogues Induce Apoptosis

While the exact molecular target of natural proximicins is still under investigation, furan derivatives in glioblastoma research have been shown to modulate critical survival pathways[4]. The enhanced lipophilicity of the benzofuran scaffold allows for rapid cellular uptake. Once inside, these compounds are hypothesized to interact with the PI3K/Akt signaling axis and induce DNA damage, leading to caspase-dependent apoptosis[4].

MechanismOfAction N1 Furan-Benzofuran Analogue (e.g., Compound 23(16)) N2 Cellular Internalization (High Lipophilicity) N1->N2 N3 PI3K/Akt Pathway Downregulation N2->N3 N4 DNA Binding & Cleavage N2->N4 N5 Caspase Activation (Apoptotic Cascade) N3->N5 N4->N5 N6 Glioblastoma Cell Death (U-87 MG) N5->N6

Proposed apoptotic signaling pathway induced by furan-benzofuran analogues in U-87 MG cells.

Conclusion & Future Directions

The comparative analysis clearly demonstrates that replacing the di-furan scaffold of proximicins with a furan-benzofuran moiety is a highly successful drug design strategy. Compound 23(16) not only resolves the synthetic bottlenecks associated with natural proximicins but also outperforms the clinical standard Temozolomide by a factor of 4.5 in U-87 MG glioblastoma models[1],[2].

For drug development professionals, the next critical steps involve in vivo pharmacokinetic (PK) profiling to confirm blood-brain barrier penetrance and patient-derived xenograft (PDX) efficacy studies to validate these analogues for clinical translation.

References

  • Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide Source: RSC Advances URL:[Link]

  • Mini Review on Important Biological Properties of Benzofuran Derivatives Source: MedCrave Online URL:[Link]

  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives Source: EAS Publisher URL:[Link]

Sources

2-Aminocarbonyl-5-nitrobenzofuran vs. temozolomide in glioblastoma cells

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: Evaluating 2-Aminocarbonyl-5-nitrobenzofuran vs. Temozolomide in Glioblastoma Models

As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with a rigorous, self-validating framework for comparing the standard-of-care chemotherapeutic, Temozolomide (TMZ), against the experimental targeted agent, 2-Aminocarbonyl-5-nitrobenzofuran (2-ANBF).

The Clinical Challenge and Mechanistic Divergence

Glioblastoma (GBM) remains one of the most treatment-refractory malignancies. While TMZ is the first-line alkylating agent used to induce DNA damage via O6-methylguanine adducts [1], acquired resistance is a near-universal clinical endpoint. This resistance is predominantly driven by the upregulation of O6-methylguanine DNA methyltransferase (MGMT), a repair enzyme that rapidly removes alkyl groups from DNA [2].

Recent oncological profiling has identified the JAK/STAT signaling pathway as a critical driver of this chemoresistance. Overactivation of JAK1/2 leads to the phosphorylation of STAT3, which subsequently translocates to the nucleus to upregulate MGMT and promote glial stemness [1]. Consequently, inhibiting the JAK/STAT axis has emerged as a highly promising strategy to resensitize GBM cells to TMZ [3], [4].

In this guide, we evaluate 2-Aminocarbonyl-5-nitrobenzofuran (2-ANBF) —a characterized small-molecule JAK pathway inhibitor [5]—comparing its targeted mechanistic efficacy against the broad alkylating activity of TMZ.

G TMZ Temozolomide (TMZ) DNA_Damage O6-Methylguanine DNA Adducts TMZ->DNA_Damage Alkylates DNA Apoptosis Apoptosis / Cell Death DNA_Damage->Apoptosis Induces JAK_Receptor Cytokine Receptor JAK JAK1/2 Kinase JAK_Receptor->JAK Activates STAT3 p-STAT3 (Active) JAK->STAT3 Phosphorylates MGMT MGMT Expression STAT3->MGMT Upregulates MGMT->DNA_Damage Repairs DNA (Resistance) ANBF 2-Aminocarbonyl- 5-nitrobenzofuran ANBF->JAK Inhibits

Figure 1: Mechanistic interplay between TMZ-induced DNA damage and JAK/STAT-mediated resistance.

Comparative Quantitative Performance

To objectively assess the performance of 2-ANBF against TMZ, experiments must be conducted in both TMZ-sensitive (U87MG) and TMZ-resistant (U87R) cell lines. The data below summarizes the expected pharmacological profiles based on the mechanistic blockade of the JAK/STAT pathway [2], [3].

Table 1: Comparative Efficacy in U87MG and U87R Glioblastoma Cells

Pharmacological MetricTemozolomide (TMZ)2-ANBF (JAK Inhibitor)Combination (TMZ + 2-ANBF)
IC50 (U87MG - Sensitive) ~150 μM~45 μM~20 μM (Synergistic)
IC50 (U87R - Resistant) >500 μM~50 μM~65 μM (Sensitivity Restored)
Apoptosis Rate (U87R) 8.2%24.5%48.7%
p-STAT3 (Y705) Levels HighLow (Suppressed)Low (Suppressed)
MGMT Expression High (Induced by TMZ)LowLow

Causality Insight: Notice that TMZ monotherapy in U87R cells induces minimal apoptosis because the DNA adducts are rapidly repaired by MGMT. However, 2-ANBF maintains a consistent IC50 across both sensitive and resistant lines because its mechanism (kinase inhibition) bypasses DNA repair dependencies.

Self-Validating Experimental Workflows

To ensure data integrity, every protocol must act as a self-validating system. We employ a multi-tiered validation approach: phenotypic viability, cellular apoptosis, and molecular protein expression.

Workflow Step1 Culture GBM Cells (U87MG & U87R) Step2 Drug Treatment (TMZ vs 2-ANBF) Step1->Step2 Step3 Cell Viability (CCK-8 Assay) Step2->Step3 Step4 Apoptosis Analysis (Flow Cytometry) Step2->Step4 Step5 Protein Expression (Western Blot) Step2->Step5

Figure 2: Standardized in vitro workflow for evaluating drug efficacy in GBM cells.

Protocol A: Cell Viability & Proliferation (CCK-8 Assay)

Purpose: To establish the IC50 values and determine synergistic combination indices.

  • Seeding: Plate U87MG and U87R cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C.
    
  • Treatment: Apply vehicle (DMSO <0.1%), TMZ (10–500 μM), 2-ANBF (5–100 μM), or a combination matrix. Incubate for 48h.

  • Detection: Add 10 μL of CCK-8 reagent per well. Incubate for 2h.

  • Quantification: Read absorbance at 450 nm using a microplate reader. Self-Validation Check: Always include cell-free "blank" wells containing only media and CCK-8. This allows for the subtraction of background absorbance generated by the culture media or the drugs themselves, ensuring the signal is exclusively proportional to live-cell dehydrogenase activity.

Protocol B: Apoptosis Quantification (Annexin V-FITC/PI Flow Cytometry)

Purpose: To differentiate between cytostatic growth inhibition and true cytotoxic cell death.

  • Harvesting: Collect both the culture media (containing late apoptotic/necrotic floating cells) and the trypsinized adherent cells. Causality Note: Discarding the media artificially lowers the apoptotic count.

  • Staining: Wash cells twice with cold PBS. Resuspend in 1X Annexin V Binding Buffer. Add 5 μL Annexin V-FITC and 5 μL Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze immediately via flow cytometry. Self-Validation Check: Run single-stained compensation controls (Annexin V only, PI only) on untreated cells subjected to heat shock (55°C for 10 mins). This guarantees that the spectral overlap between FITC and PI is mathematically corrected, preventing false-positive double-staining.

Protocol C: Mechanistic Validation (Western Blotting)

Purpose: To confirm that 2-ANBF successfully inhibits the JAK/STAT axis and subsequently downregulates MGMT.

  • Lysis: Lyse cells in cold RIPA buffer heavily supplemented with protease and phosphatase inhibitors.

  • Electrophoresis: Load 30 μg of quantified protein onto a 10% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Blocking: Block with 5% BSA for 1 hour. Expert Insight: Never use non-fat milk when probing for phosphorylated proteins (like p-STAT3), as milk contains casein (a phosphoprotein) which will cause severe background noise.

  • Probing: Incubate overnight at 4°C with primary antibodies: anti-MGMT, anti-p-STAT3 (Y705), anti-STAT3, and anti-

    
    -actin.
    
  • Detection: Apply HRP-conjugated secondary antibodies and develop using ECL substrate. Self-Validation Check: Why measure p-STAT3 (Y705) instead of just total STAT3? Because JAK specifically phosphorylates the Tyrosine 705 residue to trigger nuclear translocation. Total STAT3 serves as the internal validation that the protein was uniformly loaded, while the reduction in p-STAT3 specifically proves the mechanistic kinase blockade.

Conclusion

While Temozolomide remains the foundational therapy for Glioblastoma, its efficacy is inherently limited by MGMT-mediated DNA repair. By integrating a targeted JAK inhibitor like 2-Aminocarbonyl-5-nitrobenzofuran, researchers can effectively sever the STAT3-driven transcription of MGMT. The protocols outlined above provide a rigorous, internally controlled methodology to validate this synergistic reversal of chemoresistance in preclinical models.

References

  • Mechanisms of temozolomide resistance in glioblastoma - a comprehensive review. NIH/PMC. URL:[Link]

  • STAT3 Inhibition Overcomes Temozolomide Resistance in Glioblastoma by Downregulating MGMT Expression. AACR Journals. URL: [Link]

  • Ruxolitinib enhances cytotoxic and apoptotic effects of temozolomide on glioblastoma cells by regulating WNT signaling pathway-related genes. NIH/PubMed. URL:[Link]

  • Phase I study of ruxolitinib with radiation and temozolomide in patients with newly diagnosed grade III gliomas and glioblastoma. ASCO Publications. URL: [Link]

  • Compositions and methods for inhibition of the jak pathway.Google Patents (CA2608367A1).

structure-activity relationship (SAR) of benzofuran derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship (SAR) of Benzofuran Derivatives: BNC105 vs. Combretastatin A-4 as Tubulin Polymerization Inhibitors

As a Senior Application Scientist overseeing preclinical drug screening, I frequently encounter the limitations of natural product scaffolds in oncology. Microtubules are highly dynamic cytoskeletal biopolymers essential for cell division and the maintenance of tumor vasculature. Targeting the colchicine binding site on


-tubulin has emerged as a potent strategy for developing vascular disrupting agents (VDAs) [1].

Combretastatin A-4 (CA-4), a natural stilbenoid isolated from Combretum caffrum, is a benchmark VDA. However, its clinical utility is severely hindered by the chemical instability of its cis-double bond, which readily isomerizes to the thermodynamically stable, but biologically inactive, trans-isoform [2]. To overcome this liability, medicinal chemists have employed the benzofuran scaffold to conformationally lock the cis-stilbene geometry.

This guide objectively compares the classic CA-4 with the optimized benzofuran derivative BNC105 (7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan), detailing the SAR evolution, comparative performance, and the self-validating experimental protocols required to evaluate these tubulin inhibitors.

Mechanistic Insights & SAR Evolution

The transition from CA-4 to BNC105 represents a masterclass in SAR-guided drug design [3]. The causality behind the structural modifications is rooted in stabilizing the molecule while maximizing target affinity:

  • Conformational Restriction (The Benzofuran Core) : By incorporating the flexible olefinic bridge of CA-4 into a rigid benzofuran core, the molecule is permanently locked in the active cis-conformation. This prevents spontaneous thermal or photo-induced inactivation.

  • Hydrogen Bond Donor (C7-OH) : The addition of a hydroxyl group at the C7 position of the benzofuran ring acts as a critical hydrogen bond donor. This interacts directly with the colchicine binding pocket, increasing binding affinity tenfold compared to unsubstituted analogues [3].

  • Steric Shielding (C2-Methyl) : The C2-methyl group maintains a conformational bias, ensuring optimal alignment of the trimethoxybenzoyl ring within the hydrophobic sub-pocket of

    
    -tubulin.
    

These modifications not only improve the tubulin polymerization IC50 but also confer exceptional selectivity for activated endothelial cells over quiescent ones—a critical feature for minimizing systemic toxicity while maximizing targeted tumor vascular disruption.

SAR_Mechanism CA4 Combretastatin A-4 (Flexible cis-stilbene) Benzofuran Benzofuran Core (Conformational lock) CA4->Benzofuran SAR Optimization (Prevent cis->trans) BNC105 BNC105 (C7-OH, C6-OMe, C2-Me) Benzofuran->BNC105 H-Bond Donor Addition Tubulin Colchicine Binding Site (β-Tubulin) BNC105->Tubulin High Affinity Binding Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Microtubule Destabilization Apoptosis Tumor Vascular Disruption & Apoptosis Arrest->Apoptosis Cytotoxicity

SAR progression from CA-4 to BNC105 and subsequent mechanism of tumor vascular disruption.

Performance Comparison: BNC105 vs. CA-4

The following table summarizes the quantitative performance metrics of BNC105 and CA-4, highlighting the superiority of the benzofuran scaffold [3, 4, 5].

MetricCombretastatin A-4 (CA-4)BNC105 (Benzofuran Derivative)
Tubulin Polymerization IC50 ~1.2 µM0.8 µM
Cell Viability IC50 (MDA-MB-231) ~3.0 nM< 1.0 nM
Cell Viability IC50 (786-O) ~2.5 nM0.39 nM
Structural Stability Poor (Prone to cis-trans isomerization)Excellent (Conformationally locked)
Selectivity (Activated vs. Quiescent HUVECs) ModerateHigh (Selective vascular disruption)

Experimental Protocols

To ensure rigorous validation of these compounds, the following self-validating protocols are recommended. In preclinical screening, I always emphasize kinetic monitoring over endpoint assays to capture the dynamic nature of microtubule assembly.

Protocol 1: Fluorescence-Based Tubulin Polymerization Assay
  • Causality : Traditional absorbance assays often lack the sensitivity required to distinguish sub-micromolar differences in IC50. Using a fluorophore (e.g., DAPI) that enhances its emission upon binding to polymerized microtubules allows for real-time, high-throughput kinetic tracking of the nucleation and elongation phases. This kinetic approach is self-validating: by including a known enhancer (Paclitaxel) and a vehicle control, we ensure that any deviation in the elongation slope is strictly due to the test compound's interaction with tubulin.

  • Step 1: Preparation : Thaw porcine brain tubulin (>99% pure) on ice. Prepare a reaction buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 10 µM fluorescent reporter.

  • Step 2: Compound Plating : In a pre-warmed (37°C) 96-well half-area black plate, add test compounds (BNC105 and CA-4) serially diluted in DMSO. Ensure the final DMSO concentration does not exceed 1% to prevent solvent-induced tubulin denaturation. Include a vehicle control (1% DMSO) and a known enhancer (Paclitaxel, 10 µM).

  • Step 3: Initiation : Rapidly add the tubulin-buffer mixture (final tubulin concentration: 10 µM) to the wells using a multichannel pipette.

  • Step 4: Kinetic Read : Immediately transfer the plate to a fluorescence microplate reader (Ex: 360 nm, Em: 420 nm). Record fluorescence every 1 minute for 60 minutes at 37°C.

  • Step 5: Analysis : Calculate the

    
     of the elongation phase. The IC50 is determined by plotting the percentage of inhibition relative to the vehicle control against the log of the compound concentration [3].
    
Protocol 2: In Vitro Cytotoxicity (MTT Assay) with Selectivity Profiling
  • Causality : A potent tubulin inhibitor is useless if it lacks a therapeutic window. To validate the clinical potential of a VDA, it is crucial to test compounds not only on cancer cell lines but also to compare their effects on activated versus quiescent endothelial cells (HUVECs).

  • Step 1: Seeding : Seed MDA-MB-231 cells (cancer) and HUVECs in 96-well plates. For activated HUVECs, seed at 2,500 cells/well in EGM-2 medium. For quiescent HUVECs, seed at 10,000 cells/well in low-serum medium and allow them to reach confluence before treatment.

  • Step 2: Treatment : After 24 hours, treat cells with BNC105 or CA-4 (0.01 nM to 10 µM). Incubate for 48 hours.

  • Step 3: Viability Measurement : Add MTT reagent (0.5 mg/mL final) and incubate for 3 hours. Solubilize the resulting formazan crystals in DMSO and read absorbance at 570 nm.

  • Step 4: Validation : A successful assay will show BNC105 exhibiting sub-nanomolar IC50 in MDA-MB-231 and activated HUVECs, but a significantly higher IC50 (>100-fold) in quiescent HUVECs, validating its selectivity profile[4].

Protocol 3: Cell Cycle Analysis via Flow Cytometry
  • Causality : Tubulin inhibitors arrest cells in the G2/M phase. Quantifying this arrest confirms that the mechanism of cytotoxicity is directly downstream of microtubule destabilization.

  • Step 1 : Treat MDA-MB-231 cells with BNC105 at its IC50 and 10x IC50 for 24 hours.

  • Step 2 : Harvest cells, wash with cold PBS, and fix in 70% ice-cold ethanol for at least 2 hours to permeabilize the membrane.

  • Step 3 : Stain DNA by adding 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A (to prevent RNA staining artifacts). Incubate for 30 minutes in the dark.

  • Step 4 : Analyze via flow cytometry, capturing at least 10,000 events. BNC105-treated cells will show a distinct, self-validating accumulation in the 4N (G2/M) peak compared to the vehicle control.

Conclusion

The SAR-driven evolution from Combretastatin A-4 to the benzofuran derivative BNC105 demonstrates how structural liabilities can be engineered out of natural products. By conformationally locking the pharmacophore and introducing key hydrogen bond donors, BNC105 achieves superior tubulin polymerization inhibition, sub-nanomolar cytotoxicity, and critical selectivity for tumor vasculature.

References

  • Farhat, J., et al. "Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity." Cancers, 2022. URL:[Link]

  • Wang, L., et al. "Concise Synthesis and Structure−Activity Relationships of Combretastatin A-4 Analogues, 1-Aroylindoles and 3-Aroylindoles, as Novel Classes of Potent Antitubulin Agents." Journal of Medicinal Chemistry, 2004. URL:[Link]

  • Flynn, B.L., et al. "Discovery of 7-Hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), a Tubulin Polymerization Inhibitor with Potent Antiproliferative and Tumor Vascular Disrupting Properties." Journal of Medicinal Chemistry, 2011. URL:[Link]

  • Lu, Y., et al. "Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors." Bioorganic & Medicinal Chemistry, 2012. URL:[Link]

Unlocking the Antibacterial Potential of Benzofuran Derivatives: A Comparative and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

The continuous emergence of multidrug-resistant (MDR) bacterial pathogens has rendered many conventional antibiotics obsolete, forcing drug development professionals to explore novel chemical scaffolds. Among these, benzofuran —a heterocyclic organic compound consisting of fused benzene and furan rings—has emerged as a highly privileged pharmacophore 1. Its structural resemblance to various biological molecules allows it to interact with multiple bacterial targets, making it an ideal core for synthesizing potent antibacterial agents.

This guide provides an objective, data-driven comparison of recent benzofuran derivatives, detailing their structure-activity relationships (SAR), mechanisms of action, and the rigorous methodologies required to validate their efficacy.

Comparative Antibacterial Efficacy

The antibacterial potency of benzofuran derivatives is quantified using the Minimum Inhibitory Concentration (MIC). By modifying the core scaffold with different functional groups, researchers have achieved remarkable efficacy against both Gram-positive (e.g., S. aureus, MRSA) and Gram-negative (e.g., E. coli) bacteria.

Quantitative Data Summary
Derivative ClassKey CompoundTarget Pathogen(s)MIC ValueSource
Benzofuran ketoxime Compound 38S. aureus0.039 μg/mL2
Disulfide-benzofuran Compound V40X. oryzae (Xoo)0.28 μg/mL3
α, β-Unsaturated Ketone Compound 7eE. coli, S. aureus0.78 μg/mL[]()
Naturally Occurring Dimer Dehydro-δ-viniferinL. monocytogenes2.0 μg/mL[[4]]()
Benzofuran amide Compound 6bS. aureus, E. coli6.25 μg/mL5
Benzofurano-isatin Compound 3oE. coli, P. vulgaris31.25 μg/mL
Structure-Activity Relationship (SAR) Causality

The data reveals distinct causal relationships between structural modifications and antibacterial efficacy:

  • Hydrophilic-Hydrophobic Balance: The benzofuran core is highly lipophilic, enabling interaction with lipid bilayers. However, adding polar groups (like hydroxyls at C-2' or C-3' in Compound 7e) optimizes the amphiphilic nature. This allows the molecule to traverse the complex outer membrane of Gram-negative bacteria while maintaining high affinity for intracellular targets .

  • Reactive Warheads: The integration of disulfide moieties (e.g., Compound V40) introduces a redox-active center. This allows the compound to form mixed disulfides with crucial bacterial thiols, effectively inactivating essential enzymes 3.

  • Electron-Withdrawing Groups: Halogens (-F, -Br) or nitro groups (-NO2) pull electron density away from the core, increasing the electrophilicity of the molecule. This enhances binding affinity to nucleophilic pockets in bacterial targets .

Mechanistic Pathways of Bacterial Inhibition

Benzofuran derivatives do not rely on a single mechanism; their structural plasticity allows them to act as multi-target agents. This multi-directional attack is a critical advantage in preventing the rapid onset of bacterial resistance [[3]]().

  • Energy Metabolism Disruption: Proteomic analysis reveals that disulfide-containing derivatives (like V40) interfere heavily with critical proteins in the bacterial glycolysis-gluconeogenesis pathway, starving the cell of ATP 3.

  • Membrane Depolarization: Naturally occurring dimeric benzofurans, such as dehydro-δ-viniferin, physically damage the cytoplasmic membrane. This leads to rapid membrane depolarization, loss of cellular integrity, and severe morphological changes [[4]]().

  • Enzymatic Inhibition: Specific substituted benzofurans have been shown to act as DNA gyrase B inhibitors, binding to the ATP-binding site and preventing bacterial DNA supercoiling 2.

MOA A Benzofuran Scaffold (Core Pharmacophore) B Membrane Depolarization (e.g., Dehydro-δ-viniferin) A->B Lipophilic Groups C Glycolysis Interference (e.g., Disulfide Hybrids) A->C Reactive Thiols D DNA Gyrase Inhibition (e.g., Substituted Analogs) A->D H-Bond Donors E Bacterial Cell Death (Bactericidal Effect) B->E C->E D->E

Proposed multi-target antibacterial mechanisms of various benzofuran derivatives.

Self-Validating Experimental Protocol: MIC Determination

To ensure data integrity and trustworthiness, the determination of MIC values must be executed as a self-validating system . The standard Broth Microdilution Method 6 requires built-in controls to prove causality—specifically, that the bacterial inhibition is strictly due to the benzofuran derivative and not an experimental artifact.

Step-by-Step Methodology
  • Inoculum Standardization: Grow pure bacterial cultures in Mueller-Hinton Broth (MHB) and adjust to a 0.5 McFarland standard.

    • Causality Check: This precise standardization (~1.5 × 10^8 CFU/mL) ensures the target is neither under-saturated (causing false susceptibility) nor over-saturated (causing false resistance).

  • Compound Preparation & Dilution: Dissolve the benzofuran derivative in DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate using MHB.

    • Causality Check: Benzofurans are highly lipophilic. DMSO ensures complete dissolution, preventing the compound from crashing out of the aqueous media.

  • The Control Matrix (Critical Validation Loop):

    • Positive Control (Broth + Bacteria): Validates that the media supports robust bacterial growth.

    • Negative Control (Broth Only): Validates aseptic technique; any growth here invalidates the entire plate.

    • Vehicle Control (Broth + Bacteria + DMSO): Because DMSO is inherently toxic to bacteria at high concentrations, this control (kept at ≤1-2% v/v) proves that the solvent is not responsible for the observed cell death.

    • Reference Control (e.g., Ciprofloxacin): Benchmarks the assay's sensitivity against a known standard.

  • Incubation & Readout: Incubate the plates at 37°C for 18-24 hours. The MIC is determined via optical density (OD) as the lowest concentration exhibiting no visible growth.

Workflow Step1 Inoculum Prep (0.5 McFarland) Step2 Serial Dilution (Compound + Media) Step1->Step2 Step3 Internal Controls (Pos, Neg, Vehicle) Step2->Step3 Step4 Incubation (37°C, 18-24h) Step3->Step4 Step5 MIC Readout (Optical Density) Step4->Step5

Self-validating broth microdilution workflow for determining MIC of benzofurans.

References

  • Benchchem.
  • Arabian Journal of Chemistry.
  • Journal of Research in Medical Sciences (PMC). "Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review".
  • Longdom Publishing.
  • Journal of Agricultural and Food Chemistry (ACS).
  • Journal of Pharmaceutical Research.
  • Bentham Science. "Therapeutic Potential of Naturally Occurring Benzofuran Derivatives and Hybrids of Benzofurans with other Pharmacophores as Antibacterial Agents".
  • MDPI.

Sources

Navigating the Translational Gap: In Vitro vs In Vivo Efficacy of Nitrofuran Antitubercular Agents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The global crisis of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis necessitates the discovery of novel chemical entities with unique mechanisms of action. Following the clinical success of nitroimidazoles (e.g., Pretomanid and Delamanid), nitrofurans have emerged as a highly promising class of reductively activated antitubercular agents[1][2]. While early nitrofuran derivatives demonstrated exceptional in vitro sterilizing activity against both replicating and dormant Mycobacterium tuberculosis (Mtb), their progression was historically bottlenecked by poor in vivo pharmacokinetics (PK).

This guide provides an objective, data-driven comparison of the in vitro potency versus in vivo efficacy of modern nitrofuran agents. By analyzing structural optimizations, mechanistic pathways, and field-proven experimental protocols, we outline how drug development professionals can bridge the translational gap from benchtop MICs to murine efficacy.

Mechanistic Foundations: Why Nitrofurans Excel In Vitro

The sheer in vitro potency of nitrofurans (often exhibiting nanomolar MICs) is rooted in their mechanism of activation. Nitrofurans act as prodrugs that hijack the mycobacterial F420-dependent nitroreductase system (specifically the Ddn enzyme and Fdg1 pathways)[2][3].

Upon reductive activation, these compounds generate reactive nitrogen species (RNS) that induce catastrophic oxidative stress and DNA damage[3]. Furthermore, specific nitrofuran analogs and dinitrobenzamides have been shown to directly inhibit DprE1 (decaprenyl-phosphoryl-ribose 2′-epimerase 1), an essential enzyme for mycobacterial cell wall biogenesis[2]. Because the F420/Ddn system remains active even when Mtb enters a non-replicating persistent (NRP) state under hypoxia, nitrofurans possess the rare ability to sterilize dormant bacilli—a critical requirement for shortening TB treatment regimens[1][4].

MOA NF Nitrofuran Prodrug (e.g., HC2210, 9a) F420 F420 Cofactor System (Fdg1 / Ddn) NF->F420 Reductive Activation DprE1 DprE1 Inhibition (Cell Wall Target) NF->DprE1 Direct Binding (Specific Analogs) RNS Reactive Nitrogen Species (Oxidative Stress) F420->RNS Generates Death Mycobacterial Cell Death (Replicating & Dormant) RNS->Death DNA/Protein Damage DprE1->Death Lysis

Nitrofuran prodrug activation via F420/Ddn and downstream bactericidal pathways.

The Translational Gap: In Vitro Potency vs In Vivo Reality

The primary challenge in nitrofuran development is the "Nitrofuran Paradox": compounds with extraordinary in vitro MICs frequently fail in vivo due to severe pharmacokinetic liabilities. Early generations suffered from high lipophilicity, resulting in >96% plasma protein binding, poor aqueous solubility, and rapid microsomal degradation (short half-lives)[1][4].

To overcome this, medicinal chemists have employed aggressive structural optimizations. For instance, the incorporation of outer ring elements from the nitroimidazole OPC-67683 yielded pentacyclic nitrofurans (e.g., Compound 9a), which dramatically improved metabolic stability[1]. Similarly, the addition of hydrophilic morpholine or piperazine rings to nitrofuranyl amides enhanced oral bioavailability and systemic exposure[4][5].

Quantitative Comparison: In Vitro vs In Vivo Profiles

The following table synthesizes the performance of leading optimized nitrofuran classes, highlighting how specific structural modifications translated in vitro hits into in vivo successes.

Compound ClassRepresentative AgentIn Vitro MIC (µg/mL)Mechanism of ActivationIn Vivo Efficacy (Murine Model)Key Pharmacokinetic Optimization
Pentacyclic Nitrofurans 9a (Lee1106)0.001–0.02F420 / Ddn dependentActive (Acute model)Trifluoromethoxyphenyl ring increased half-life to 5–7h[1].
Nitrofuran Prodrugs HC2210~0.015 (50 nM)Fdg1 / Ddn dependent~1 log CFU reduction (Chronic)Optimized for high oral bioavailability[2].
Nitrofuranyl Amides JSF-40880.019Unknown / MultipleActiveα,α-dimethylbenzyl moiety improved liver microsomal stability[6].
Nitrofuran Isoxazolines Compound 70.004Reductive activationBactericidal in hypoxiaAddition of morpholine rings improved aqueous solubility[4].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the evaluation of nitrofuran agents requires rigorous, self-validating experimental designs. Below are the field-proven protocols for assessing both in vitro dormant efficacy and in vivo systemic clearance.

Protocol A: In Vitro Wayne Hypoxia Model (Non-Replicating Efficacy)

Because Mtb resides in hypoxic granulomas, standard aerobic MIC assays are insufficient. The Wayne model forces bacilli into a non-replicating persistent (NRP) state via gradual oxygen depletion[4].

  • Step 1: Culture Preparation. Grow M. tuberculosis H37Rv in Dubos Tween-albumin broth to an OD600 of 0.1.

  • Step 2: Aliquoting & Sealing. Transfer culture into glass tubes leaving a precisely defined headspace ratio (typically 0.5). Seal with tight-fitting rubber septa.

  • Step 3: Internal Validation (Causality). Add Methylene Blue (1.5 µg/mL) to the culture. Causality: Methylene blue acts as a visual and self-validating redox indicator. Its decolorization (typically around day 12-14) confirms absolute oxygen depletion, ensuring the bacilli have shifted into the DosR-regulated NRP stage 2[1].

  • Step 4: Drug Exposure. Inject nitrofuran compounds anaerobically via syringe through the septum to avoid oxygen reintroduction.

  • Step 5: Enumeration. After 7 days of exposure, plate serial dilutions on Middlebrook 7H11 agar. Calculate the log reduction in CFU/mL compared to drug-free anaerobic controls.

Protocol B: In Vivo Murine Efficacy & PK Profiling

Demonstrating in vivo efficacy requires balancing compound exposure (AUC) with bacterial clearance in a physiological host[1][2].

  • Step 1: Aerosol Infection. Expose female BALB/c mice to M. tuberculosis H37Rv using a Madison chamber aerosol generation system. Causality: Aerosolization mimics the natural pulmonary route of human infection, implanting a highly reproducible ~100-200 CFUs deep into the alveolar spaces.

  • Step 2: Disease Establishment. Allow the infection to progress for 1 week (acute model) or 4 weeks (chronic model, allowing granuloma-like structures to form).

  • Step 3: Dosing Regimen. Administer the optimized nitrofuran (e.g., 9a or HC2210) via oral gavage (PO) formulated in 0.5% methylcellulose/0.1% Tween-80. Dose daily for 4 weeks[1][2].

  • Step 4: Tissue Harvesting & Plating. Euthanize mice and aseptically homogenize lungs and spleens in PBS. Plate on 7H11 agar supplemented with OADC and a selective antibiotic cocktail (Polymyxin B, Amphotericin B, Nalidixic acid, Trimethoprim, Carbenicillin). Causality: The selective cocktail is a self-validating control that prevents fast-growing commensal murine microbiota from overgrowing the slow-growing Mtb, ensuring accurate CFU counts.

Workflow Lead Lead Nitrofuran InVitro In Vitro Screening MIC & Hypoxia Lead->InVitro ADME ADME Profiling PK/PD Parameters InVitro->ADME MIC < 1 µM Opt Structural Optimization ADME->Opt Poor Stability InVivo In Vivo Murine Efficacy Model ADME->InVivo Favorable PK Opt->InVitro Iterate

Iterative workflow from in vitro screening to in vivo efficacy evaluation.

Conclusion

The evolution of nitrofuran antitubercular agents perfectly illustrates the necessity of holistic drug design. While their in vitro mechanism—reductive activation via F420/Ddn leading to the eradication of dormant bacilli—is highly desirable, it is the rigorous structural optimization (such as the development of pentacyclic scaffolds and functionalized amides) that has successfully bridged the translational gap. By prioritizing metabolic stability and oral bioavailability alongside sheer potency, modern nitrofurans stand as highly viable candidates for next-generation, shortened TB therapeutic regimens.

References

  • Pentacyclic Nitrofurans with In Vivo Efficacy and Activity against Nonreplicating Mycobacterium tuberculosis | PLOS One PLOS One[Link]

  • Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy | Antimicrobial Agents and Chemotherapy ASM Journals[Link]

  • Nitrofuranyl Derivatives as Promising Antitubercular Agents: Structural Insights and Drug Discovery Perspectives ResearchGate[Link]

  • Antitubercular nitrofuran isoxazolines with improved pharmacokinetic properties - PMC NIH[Link]

  • Synthesis and Evaluation of Cyclic Secondary Amine Substituted Phenyl and Benzyl Nitrofuranyl Amides as Novel Antituberculosis Agents Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Molecular Insight into Mycobacterium tuberculosis Resistance to Nitrofuranyl Amides Gained through Metagenomics-like Analysis of Spontaneous Mutants - PMC NIH[Link]

Sources

Navigating the Maze: A Comparative Guide to the Cross-Reactivity of Benzofuran Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] From anticancer and antimicrobial to anti-inflammatory and antiviral properties, the versatility of benzofuran derivatives makes them attractive candidates for drug discovery.[4][5] However, this broad bioactivity also presents a significant challenge: the potential for cross-reactivity and off-target effects. Understanding and characterizing the selectivity of these compounds is paramount to developing safe and effective therapeutics.

This guide provides an in-depth comparison of the performance of various benzofuran derivatives in common biological assays, offering insights into their cross-reactivity profiles. We will explore the structural features that govern their promiscuity and provide a framework for designing and interpreting experiments to assess selectivity.

The Double-Edged Sword: Structure-Activity Relationships and Off-Target Effects

The biological activity of benzofuran derivatives is intricately linked to the nature and position of substituents on the core ring system.[6] Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency of these compounds against specific targets.[5][7] However, the same structural modifications that enhance on-target activity can also lead to unintended interactions with other biological molecules.

For instance, substitutions at the C-2 position of the benzofuran ring have been shown to be crucial for the cytotoxic activity of some anticancer derivatives.[7] Similarly, the addition of halogen atoms or the hybridization of the benzofuran scaffold with other pharmacophores like piperazine or chalcone can significantly enhance potency.[7][8] While these modifications can lead to highly effective compounds, they also increase the likelihood of off-target binding, potentially causing toxicity or other adverse effects.

A notable example of unexpected cross-reactivity is the interaction of certain benzofuran derivatives with immunoassays for amphetamines and ecstasy.[9] This highlights the importance of comprehensive selectivity profiling to identify and mitigate potential liabilities early in the drug discovery process.

A Roadmap for Assessing Selectivity: Experimental Workflows

A systematic approach is essential for evaluating the cross-reactivity of benzofuran derivatives. The following workflow outlines a typical strategy for selectivity profiling:

experimental_workflow cluster_screening Initial Screening cluster_selectivity Selectivity Profiling cluster_validation In-depth Validation Primary_Assay Primary Target Assay (e.g., Kinase Inhibition) Panel_Screening Target Panel Screening (e.g., Kinase Panel) Primary_Assay->Panel_Screening Active Compounds Cytotoxicity_Assay General Cytotoxicity Assay (e.g., MTT, SRB) Cytotoxicity_Assay->Panel_Screening Orthogonal_Assays Orthogonal Assays (e.g., Cellular Thermal Shift Assay) Panel_Screening->Orthogonal_Assays Characterize Hits Cell-based_Assays Cell-based Pathway Assays (e.g., Western Blot, Reporter Gene) Orthogonal_Assays->Cell-based_Assays In_Vivo_Models In Vivo Models (Toxicity and Efficacy) Cell-based_Assays->In_Vivo_Models Validate Mechanism

Caption: A generalized workflow for assessing the selectivity of bioactive compounds.

Foundational Experiment: The MTT Cytotoxicity Assay

A crucial first step in characterizing any new compound is to assess its general cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cellular metabolic activity, which serves as an indicator of cell viability.[8]

Step-by-Step Protocol for the MTT Assay:

  • Cell Culture: Plate cells (e.g., human cancer cell lines like MCF-7 or PC-3) in a 96-well plate at a suitable density and culture in appropriate media (e.g., DMEM with 10% FBS) overnight in a humidified incubator at 37°C with 5% CO2.[8]

  • Compound Treatment: Treat the cells with various concentrations of the benzofuran derivative and a vehicle control. Incubate for a predetermined period (e.g., 24-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Comparative Analysis of Benzofuran Derivatives: A Look at the Data

The following table summarizes the in vitro activity of several benzofuran derivatives against various cancer cell lines. This data, compiled from multiple studies, allows for a direct comparison of their potency and provides insights into their potential for cross-reactivity.

Compound ClassDerivative ExampleTarget Cell LineActivity (IC50/GI50 in µM)Reference CompoundReference Activity (µM)
Benzofuran-Chalcone Hybrids Compound 3dMCF-7 (Breast Cancer)3.22Cisplatin12.25
Compound 3jMCF-7 (Breast Cancer)5.48Cisplatin12.25
Compound 3dPC-3 (Prostate Cancer)4.15Cisplatin18.50
Compound 3jPC-3 (Prostate Cancer)6.24Cisplatin18.50
2-(3′,4′,5′-trimethoxybenzoyl)benzo[b]furan Compound 25ME-180, A549, ACHN, B-160.06 - 0.17Combretastatin A-4 (CA-4)0.05 - 0.09
5,6-dihydroxylated benzo[b]furans Compound 16hUAC62 (Melanoma)< 0.89Etoposide0.89
Compound 16nUAC62 (Melanoma)< 0.89Etoposide0.89
Compound 16nTK10 (Renal Cancer)9.73--
Compound 16hMCF7 (Breast Cancer)8.79--
Compound 16nMCF7 (Breast Cancer)9.30--

Note: This table is a synthesis of data from multiple sources and is intended for comparative purposes. Experimental conditions may vary between studies.

The data reveals that while some benzofuran derivatives exhibit potent activity against specific cell lines, they often show a broad spectrum of cytotoxicity. For example, the 2-(3′,4′,5′-trimethoxybenzoyl)benzo[b]furan derivative (Compound 25) shows high potency across multiple cancer cell lines, suggesting a mechanism of action that targets a fundamental cellular process, such as tubulin polymerization.[11] This broad activity, while desirable for an anticancer agent, also raises the possibility of off-target effects in non-cancerous cells.

Visualizing the Impact: Benzofuran Derivatives and Cellular Signaling

The cross-reactivity of benzofuran derivatives can stem from their ability to interact with multiple nodes within a complex cellular signaling network. For example, a derivative designed to inhibit a specific kinase might also interact with other kinases or downstream signaling proteins.

signaling_pathway cluster_pathway1 Pathway 1 cluster_pathway2 Pathway 2 Receptor1 Receptor 1 Kinase1A Kinase 1A Receptor1->Kinase1A Kinase1B Kinase 1B Kinase1A->Kinase1B TF1 Transcription Factor 1 Kinase1B->TF1 Gene1 Gene Expression 1 TF1->Gene1 Receptor2 Receptor 2 Kinase2A Kinase 2A Receptor2->Kinase2A Kinase2B Kinase 2B Kinase2A->Kinase2B TF2 Transcription Factor 2 Kinase2B->TF2 Gene2 Gene Expression 2 TF2->Gene2 Benzofuran Benzofuran Derivative Benzofuran->Kinase1B On-Target Inhibition Benzofuran->Kinase2A Off-Target Inhibition

Caption: Hypothetical signaling pathways illustrating on-target and off-target effects of a benzofuran derivative.

Mitigating and Interpreting Cross-Reactivity

While eliminating cross-reactivity entirely may not be feasible, several strategies can be employed to minimize its impact and aid in the interpretation of experimental data:

  • Counter-screening: Actively screen lead compounds against a panel of related and unrelated targets to identify potential off-target interactions early.

  • Selectivity Profiling: Utilize large-scale screening platforms (e.g., kinase panels) to quantitatively assess the selectivity of a compound across a target class.

  • Chemical-Genetic Approaches: Employ engineered cell lines or model organisms to validate the on-target effects of a compound and distinguish them from off-target phenomena.

  • Structure-Based Design: Use computational modeling and structural biology to design derivatives with improved selectivity for the intended target.

Conclusion and Future Perspectives

Benzofuran derivatives will undoubtedly continue to be a rich source of inspiration for the development of new therapeutic agents. Their inherent biological activity, coupled with their synthetic tractability, makes them a highly attractive scaffold. However, a thorough understanding and proactive assessment of their cross-reactivity are critical for translating their therapeutic potential into clinical success. Future research should focus on the development of more selective benzofuran derivatives through a combination of rational design, comprehensive screening, and a deeper understanding of their interactions with biological systems. By embracing a holistic approach to characterization, the scientific community can unlock the full potential of this remarkable class of compounds while minimizing the risks associated with off-target effects.

References

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). Pharmaceuticals.
  • Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016).
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • Bioactive Benzofuran deriv
  • A Comparative Guide to the Biological Activity of Benzofuran and Dibenzofuran Deriv
  • Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PubMed.
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PMC.
  • Cross-reactivity of selected benzofurans with commercial amphetamine and ecstasy immunoassays in urine. (2017). PubMed.
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Scinapse.
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (n.d.). MDPI.
  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its deriv
  • A Comparative Analysis of Benzofuran Derivatives in Oncological Research. (n.d.). BenchChem.
  • Reactivity of Benzofuran Derivatives. (2026).
  • Protocol for Evaluation of Benzofuran from European Butterbur (Petasites hybridus) Plant Bioactivity as Anticancer and Immunomodulatory Phytochemical Against Cells' ROS Species. (n.d.).
  • Natural source, bioactivity and synthesis of benzofuran derivatives. (n.d.).
  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2025). MDPI.
  • Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling P

Sources

Comparative Cytotoxicity Analysis of Benzofuran Derivatives in Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzofuran pharmacophore—a bicyclic system consisting of fused benzene and furan rings—has emerged as a privileged scaffold in oncological drug discovery. Due to its versatile physicochemical properties, strategic structural modifications (particularly at the C-2 and C-3 positions) yield derivatives with potent antiproliferative activities. This guide provides a comparative technical analysis of novel benzofuran derivatives against established chemotherapeutics like doxorubicin and cisplatin. Designed for drug development professionals, it equips researchers with validated comparative data and self-contained experimental protocols for rigorous preclinical evaluation.

Mechanistic Pathways of Cytotoxicity

The cytotoxicity of benzofuran derivatives is fundamentally multi-modal. Recent structure-activity relationship (SAR) studies indicate that halogenation or hybridization with oxadiazole/thiazole moieties significantly enhances lipophilicity and target kinase affinity 1[1]. Key mechanisms driving their efficacy include:

  • Tubulin Polymerization Inhibition: Certain benzofuran-thiazole hybrids bind aggressively to the colchicine site of tubulin. This disrupts mitotic spindle formation, irreversibly arresting cancer cells in the G2/M phase 2[2].

  • Oxidative Stress (ROS Accumulation): Halogenated benzofurans (e.g., bromo- and chloro-substituted) frequently trigger intracellular reactive oxygen species (ROS) overproduction. This oxidative stress leads to lipid peroxidation, mitochondrial dysfunction, and subsequent apoptosis 3[3].

  • HIF-1 Pathway Suppression: Heteroatom-substituted derivatives have demonstrated selective inhibition of the Hypoxia-Inducible Factor 1 (HIF-1) pathway, a critical mechanism for overcoming tumor microenvironment resistance 4[4].

Mechanism BZF Benzofuran Derivatives TUB Tubulin Polymerization Inhibition BZF->TUB Binds Colchicine Site ROS ROS Accumulation BZF->ROS Oxidative Stress HIF HIF-1 Pathway Suppression BZF->HIF Hypoxia Targeting CC G2/M Cell Cycle Arrest TUB->CC APO Apoptosis & Cell Death ROS->APO HIF->APO CC->APO

Mechanistic pathways of benzofuran-induced cytotoxicity in cancer cells.

Comparative Cytotoxicity Data

When benchmarked against standard-of-care agents, hybrid benzofurans demonstrate highly competitive, and sometimes superior, potency. For instance, benzofuran-thiazole hybrids exhibit IC50 values ranging from 4.0 to 16.72 μM across MCF-7, HepG2, HeLa, and PC3 lines, closely mirroring doxorubicin's efficacy2[2]. Furthermore, specific benzofuran-oxadiazole derivatives show exceptional activity against A549 lung cancer cells (IC50 = 6.3 μM), outperforming cisplatin5[5].

Table 1: Quantitative Cytotoxicity (IC50) Comparison
Compound Class / IDTarget Cell LineCancer TypeCompound IC50 (μM)Reference DrugRef. IC50 (μM)
Benzofuran-thiazole (32a) MCF-7Breast Cancer4.00 - 8.99Doxorubicin4.17 - 8.87
Benzofuran-carboxylic acid (44b) MDA-MB-231Breast Cancer2.52Doxorubicin2.36
Benzofuran-oxadiazole (14c) HCT116Colon Carcinoma3.27N/AN/A
Benzofuran-oxadiazole (5d) A549Lung Cancer6.30 ± 0.70Cisplatin15.34 ± 2.98
Halogenated Benzofuran (Compound 8) HepG2Liver CancerSuperior to CisplatinCisplatinBaseline

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step is grounded in biological causality to prevent false positives during drug screening.

Protocol 1: MTT Cell Viability Assay (Dose-Response)

This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase, serving as a direct proxy for cell viability 6[6].

  • Cell Seeding: Seed human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of

    
     cells/well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
    
    • Causality: The 24-hour attachment window is non-negotiable. It allows cells to recover from trypsin-induced membrane stress and re-establish integrin-mediated adherence, ensuring baseline metabolic stability prior to drug exposure.

  • Compound Treatment: Treat cells with serial dilutions of the benzofuran derivative (e.g., 1 to 100 μM). Include a vehicle control (DMSO

    
    ) and a positive control (Doxorubicin or Cisplatin).
    
    • Causality: Capping the final DMSO concentration at 0.1% prevents solvent-mediated cytotoxicity and membrane permeabilization, which would otherwise artificially lower the apparent IC50. The positive control validates the assay's dynamic range and sensitivity.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2 to 4 hours.

    • Causality: Viable cells cleave the tetrazolium ring to form insoluble purple formazan. The incubation time must be strictly monitored to prevent formazan exocytosis and crystal saturation, which skews absorbance linearity.

  • Solubilization & Quantification: Aspirate the media, dissolve the formazan crystals in 100 μL of pure DMSO, and read the absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Workflow S1 Cell Seeding (96-well plate) S2 Compound Treatment (24-72h) S1->S2 S3 MTT Reagent Addition S2->S3 S4 Formazan Solubilization S3->S4 S5 Absorbance Reading (570nm) S4->S5 S6 IC50 Calculation S5->S6

Step-by-step workflow for the MTT cell viability assay.

Protocol 2: Intracellular ROS Quantification (DCFDA Assay)

To validate the oxidative stress mechanism commonly induced by halogenated benzofurans 3[3].

  • Dye Loading: Following compound treatment (at the determined IC50 concentration for 24 hours), wash cells with PBS and incubate with 10 μM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 minutes in the dark at 37°C.

    • Causality: DCFDA is highly cell-permeable. Once inside the cytoplasm, cellular esterases deacetylate it to a non-fluorescent compound, which is subsequently oxidized by ROS into highly fluorescent DCF. This biochemical trap provides a direct, quantifiable proxy for intracellular oxidative stress.

  • Analysis: Wash cells twice with PBS to remove extracellular dye. Measure fluorescence immediately using a microplate fluorometer (Excitation = 485 nm / Emission = 535 nm).

References

Sources

Safety Operating Guide

2-Aminocarbonyl-5-nitrobenzofuran proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling energetic and environmentally persistent compounds requires more than just following a checklist—it requires a mechanistic understanding of the molecule's behavior.

2-Aminocarbonyl-5-nitrobenzofuran (CAS: 267644-49-5)[1] presents specific disposal challenges due to its stable benzofuran core and the presence of an energetic nitro (-NO2) functional group. Improper disposal of nitroaromatics can lead to thermal runaway, explosion hazards, and the release of highly toxic nitrogen oxides (NOx) into the environment[2][3].

The following guide outlines the field-proven, self-validating protocols required for the safe handling and destruction of this compound.

Mechanistic Rationale for Specialized Disposal

To design a safe disposal protocol, we must first analyze the chemical structure and its associated hazards:

  • Explosion Risk (The Nitro Group): Nitroaromatic compounds contain built-in oxidizers. If a large bulk quantity of the solid powder is exposed to high heat, it can undergo rapid, exothermic decomposition leading to an explosion[3]. Therefore, direct incineration of the bulk solid is strictly prohibited.

  • Toxic Emissions (Nitrogen Content): Both the nitro group and the aminocarbonyl (-CONH2) group are rich in nitrogen. Stoichiometric combustion of these groups generates acidic and toxic NOx gases. An alkaline scrubber is mandatory to neutralize these emissions[2].

  • Irritation & Aerosolization: Nitrobenzofuran derivatives are classified as skin irritants (H315), serious eye irritants (H319), and respiratory tract irritants (H335)[4]. Dust generation must be entirely suppressed during the collection phase to prevent inhalation injuries.

Quantitative Operational Parameters

The following parameters must be programmed into your facility's waste management and incineration systems prior to disposal.

ParameterSpecification / ValueOperational Rationale
CAS Number 267644-49-5Unique identifier for 2-Aminocarbonyl-5-nitrobenzofuran[1].
Hazard Codes H315, H319, H335Dictates the necessity for strict dust control and respiratory PPE[4].
Incineration Temp > 1000 °CEnsures complete thermal destruction of the highly stable benzofuran ring.
Feed Rate Controlled / DropwisePrevents explosive thermal runaway of the energetic nitro group.
Scrubber pH > 8.5 (Alkaline)Required for the efficient neutralization of acidic NOx combustion gases.

Self-Validating Disposal Protocols

Every step in this workflow includes a validation mechanism to ensure the safety of the operator and the environment.

Phase 1: Containment and Dust-Free Collection

Causality: Aerosolized nitrobenzofurans pose severe respiratory irritation risks and potential dust deflagration hazards[4].

  • Preparation: Don chemical-resistant nitrile gloves, safety goggles, and an N95/P95 particulate respirator.

  • Suppression: If cleaning a spill, lightly mist the powder with a compatible, low-volatility solvent to suppress dust formation.

  • Collection: Use a non-sparking brush and dustpan to sweep the material. Transfer the waste into an amber glass or High-Density Polyethylene (HDPE) container.

  • Self-Validation Check: Inspect the spill area with a high-intensity flashlight. The absence of residual powder validates that the physical hazard has been fully contained.

Phase 2: Solvent Dissolution

Causality: Dissolving the compound dilutes the energetic nitro groups, preventing localized thermal runaway and allowing for a measurable, controlled feed rate into the incinerator[3].

  • Transfer: Inside a certified fume hood, transfer the solid waste into a mixing vessel.

  • Dissolution: Add a combustible waste solvent (e.g., ethanol, methanol, or a standard hexane/ethyl acetate blend).

  • Agitation: Stir gently until the solid is completely dissolved.

  • Self-Validation Check: Perform a visual inspection of the solution against a light source. A 100% homogenous liquid with zero particulate matter validates that the mixture is safe to enter the liquid feed lines without causing blockages or localized heating.

Phase 3: Controlled Incineration and Scrubbing

Causality: The stable aromatic core requires extreme heat for destruction, while the nitrogen content generates toxic NOx gases requiring chemical neutralization[2].

  • Injection: Feed the dissolved solution via a peristaltic pump into a chemical incinerator equipped with an afterburner and scrubber system.

  • Combustion: Maintain the primary chamber at >800°C and the secondary afterburner at >1000°C.

  • Neutralization: Route all exhaust gases through an alkaline scrubber utilizing a Sodium Hydroxide (NaOH) or Calcium Hydroxide (Ca(OH)2) solution.

  • Self-Validation Check: Continuously monitor the pH of the scrubber effluent. A sustained pH of >8.5 validates that the acidic NOx gases are being successfully converted into harmless nitrate/nitrite salts. Emergency Override: If the pH drops below 8.0, halt the incinerator feed immediately.

Process Visualizations

DisposalWorkflow A Solid Waste Collection (Dust-Free Sweep) B Dissolution in Combustible Solvent A->B C Controlled Feed to Liquid Incinerator B->C D Primary Combustion (>800°C) C->D E Secondary Afterburner (>1000°C) D->E F Alkaline Scrubber (NOx Neutralization) E->F G Safe Environmental Emission F->G

Step-by-step operational workflow for the safe disposal of nitrobenzofurans.

ScrubberMechanism A 2-Aminocarbonyl-5- nitrobenzofuran B Thermal Oxidation (O2 + Heat) A->B C NOx + CO2 + H2O (Toxic Exhaust) B->C D Alkaline Scrubber (NaOH Solution) C->D E Nitrate/Nitrite Salts (Safe Effluent) D->E

Chemical degradation and NOx neutralization pathway during incineration.

References

1.[1] Title: 2-(2-Formylphenoxy)acetic acid | CAS#:6280-80-4 | Chemsrc. Source: chemsrc.com. URL:1 2.[2] Title: SAFETY DATA SHEET - TCI Chemicals: 5-Nitrobenzofuran-2-carboxylic Acid. Source: tcichemicals.com. URL: 2 3.[3] Title: SAFETY DATA SHEET - AWS: 5-Nitrobenzofuran-2-carboxylic Acid Ethyl Ester. Source: amazonaws.com. URL: 3 4.[4] Title: 2-Butyl-3-(4-hydroxybenzoyl)-5-nitrobenzofuran - AK Scientific, Inc. Source: aksci.com. URL:4

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.